molecular formula C₂₇H₂₇N₃O₂ B141844 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol CAS No. 147315-50-2

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Número de catálogo: B141844
Número CAS: 147315-50-2
Peso molecular: 425.5 g/mol
Clave InChI: LEVFXWNQQSSNAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₇N₃O₂ and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PVC (soft); PVC (rigid); PET; PMMA; PC. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hexoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-2-3-4-11-18-32-22-16-17-23(24(31)19-22)27-29-25(20-12-7-5-8-13-20)28-26(30-27)21-14-9-6-10-15-21/h5-10,12-17,19,31H,2-4,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFXWNQQSSNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051299
Record name 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol
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Molecular Weight

425.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147315-50-2
Record name Tinuvin 1577
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Record name 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-
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Record name 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol
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Record name 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-HYDROXY-4-HEXYLOXYPHENYL)-4,6-DIPHENYL-1,3,5-TRIAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ultraviolet (UV) absorber, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. This document details a feasible multi-step synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data for the target compound and its intermediates.

Introduction

This compound, also known by the trade name Tinuvin 1577, is a high-performance UV absorber belonging to the hydroxyphenyl triazine class. Its molecular structure, featuring a combination of a triazine core, phenyl groups, and a substituted phenol, enables efficient absorption of UV radiation, thereby protecting materials from photodegradation. This compound is particularly valued for its low volatility and excellent compatibility with a wide range of polymers. This guide outlines a robust synthetic route and the analytical techniques required for its thorough characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. The proposed pathway involves the synthesis of key intermediates, including 4-(hexyloxy)phenol and 2-chloro-4,6-diphenyl-1,3,5-triazine, followed by a final coupling reaction.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Hexyloxy)phenol cluster_step2 Step 2: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine cluster_step3 Step 3: Final Synthesis A Resorcinol C 4-(Hexyloxy)phenol A->C K2CO3, Acetone, Reflux B 1-Bromohexane B->C G This compound C->G AlCl3, Dichloromethane D Cyanuric Chloride F 2-Chloro-4,6-diphenyl-1,3,5-triazine D->F AlCl3, Friedel-Crafts Reaction E Benzene E->F F->G

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar compounds and provide a detailed guide for the synthesis of the target molecule and its intermediates.

Synthesis of 4-(Hexyloxy)phenol

This procedure details the Williamson ether synthesis to produce the key intermediate, 4-(hexyloxy)phenol.

Materials:

  • Resorcinol

  • 1-Bromohexane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromohexane (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(hexyloxy)phenol.

Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

This protocol describes the Friedel-Crafts reaction for the synthesis of the diphenyltriazine intermediate.

Materials:

  • Cyanuric chloride

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend cyanuric chloride (1.0 eq) in dry benzene (excess).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4,6-diphenyl-1,3,5-triazine.

Synthesis of this compound

This final step involves the Friedel-Crafts acylation-type reaction to couple the two key intermediates.

Materials:

  • 4-(Hexyloxy)phenol

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-(hexyloxy)phenol (1.0 eq) and 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0-5 °C.

  • Add aluminum chloride (1.2 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting solid by column chromatography or recrystallization to obtain the final product.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₂₇H₂₇N₃O₂
Molecular Weight 425.52 g/mol
Melting Point 147-151 °C
CAS Number 147315-50-2
Appearance Pale yellow powder
Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.7 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~7.0-7.2 (m, 3H, Ar-H), ~4.0 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.3-1.5 (m, 6H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~171, ~165, ~162, ~158, ~136, ~132, ~129, ~128, ~118, ~108, ~102, ~68, ~31, ~29, ~25, ~22, ~14
Mass Spectrometry (ESI-MS) m/z: 426.22 [M+H]⁺

Visualization of Characterization Workflow

The following diagram illustrates the logical flow of analytical techniques used to characterize the final product.

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Final Confirmed Structure and Purity Purity->Final TLC TLC Purity->TLC HPLC HPLC Purity->HPLC MP Melting Point Purity->MP Structure->Final NMR1H ¹H NMR Structure->NMR1H NMR13C ¹³C NMR Structure->NMR13C MS Mass Spectrometry Structure->MS FTIR FT-IR Structure->FTIR

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic reactions, and the outlined characterization methods will ensure the confirmation of the product's identity and purity. This information is intended to support researchers and professionals in the fields of chemical synthesis and material science.

Photophysical properties of hydroxyphenyl-triazine UV absorbers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical Properties of Hydroxyphenyl-triazine (HPT) UV Absorbers

Introduction

Hydroxyphenyl-triazines (HPTs) represent a class of high-performance ultraviolet (UV) absorbers widely utilized in the protection of organic materials, such as plastics, coatings, and cosmetic formulations, from photodegradation.[1][2] Their efficacy stems from a unique combination of strong absorption in the UV-A and UV-B regions, exceptional photostability, and an efficient mechanism for dissipating absorbed energy as harmless heat.[3][4] Unlike other classes of UV absorbers, HPTs are noted for their superior performance and durability, particularly in demanding applications like automotive coatings.[1][2]

The cornerstone of their function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a detailed examination of the core photophysical properties of HPTs, the experimental methods used for their characterization, and the underlying mechanisms that govern their protective action.

Core Photophysical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of HPT UV absorbers is attributed to an ultrafast, four-stage deactivation cycle initiated by the absorption of a UV photon.[5] This process, ESIPT, relies on the specific molecular structure of HPTs, which features a phenolic hydroxyl group ortho to the point of attachment to the triazine ring. This configuration facilitates the formation of a crucial intramolecular hydrogen bond between the hydroxyl proton and a nitrogen atom on the triazine ring.[4]

The cycle proceeds as follows:

  • UV Absorption: The molecule, initially in its stable ground state (enol form, S₀), absorbs a high-energy UV photon, promoting it to an excited singlet state (enol*, S₁).

  • Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton increases dramatically. This triggers an almost instantaneous (femtosecond timescale) transfer of the proton to the nearby nitrogen atom of the triazine ring. This creates an excited keto tautomer (keto*, S₁').[6][7]

  • Non-Radiative Decay: The excited keto form is energetically unstable and rapidly returns to its ground state (keto, S₀') by dissipating the absorbed energy as heat. This deactivation is primarily non-radiative, meaning it does not produce significant fluorescence, which is a key characteristic of their efficiency.[4]

  • Reverse Proton Transfer: In the ground state, the keto tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol structure and completing the cycle.[4]

This entire cycle occurs on a sub-picosecond timescale, allowing a single HPT molecule to absorb and safely dissipate the energy of thousands of UV photons without undergoing chemical degradation.[8]

ESIPT_Mechanism cluster_Enol Enol Form cluster_Keto Keto Tautomer S0_enol S₀ (Enol) S1_enol S₁ (Enol*) S0_enol->S1_enol UV Absorption (hν) S1_keto S₁' (Keto*) S1_enol->S1_keto Ultrafast ESIPT (femtoseconds) S0_keto S₀' (Keto) S0_keto->S0_enol Reverse Proton Transfer (ground state) S1_keto->S0_keto Non-Radiative Decay (Heat Dissipation)

Caption: The energy dissipation mechanism in HPT UV absorbers via the ESIPT cycle.

Quantitative Photophysical Data

The specific photophysical parameters of HPTs are highly dependent on the exact molecular structure (i.e., the substituents on the phenyl and triazine rings) and the surrounding environment (e.g., solvent or polymer matrix). However, general characteristics can be summarized. HPTs are designed to have strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) regions.[9][10]

PropertyTypical Value / CharacteristicSignificance
Absorption Maxima (λmax) 300 - 350 nm[3]Corresponds to strong absorption across the harmful UV-A and UV-B spectrum.
Molar Extinction Coefficient (ε) HighA high value indicates efficient light absorption, allowing for lower concentrations to be effective.[11]
Fluorescence Quantum Yield (Φf) Very Low[3]Indicates that absorbed energy is dissipated primarily through non-radiative pathways (heat), which is the desired outcome for a photostabilizer.
ESIPT Rate Ultrafast (femtosecond to picosecond scale)[5]The rapid proton transfer outcompetes destructive photochemical pathways, ensuring high photostability.
Photostability ExcellentThe efficient cyclic deactivation process prevents degradation of the absorber molecule, ensuring long-term protection.[2]

Experimental Protocols

Characterizing the photophysical properties of HPT UV absorbers involves a suite of spectroscopic techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Objective: To determine the absorption spectrum, including the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Methodology: A solution of the HPT compound of known concentration is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). The absorbance is measured across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer.[12] The molar extinction coefficient is then calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Steady-State and Time-Resolved Fluorescence Spectroscopy
  • Objective: To measure fluorescence emission spectra, determine the fluorescence quantum yield (Φf), and measure the excited-state lifetime (τ).

  • Methodology:

    • Quantum Yield (Φf): The relative quantum yield is most commonly determined by comparing the integrated fluorescence intensity of the HPT sample to that of a well-characterized standard with a known Φf (e.g., quinine sulfate).[13][14] Both standard and sample are excited at the same wavelength, and their absorbance at this wavelength is matched to be low (typically <0.1) to avoid inner filter effects.

    • Lifetime (τ): Time-Correlated Single Photon Counting (TCSPC) is a common technique. The sample is excited by a pulsed laser, and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The resulting decay curve is fitted to an exponential function to extract the lifetime. For HPTs, the enol* lifetime is extremely short due to the rapid ESIPT.

Transient Absorption (TA) Spectroscopy
  • Objective: To directly observe the ultrafast dynamics of the ESIPT process and the subsequent decay of the keto* tautomer.

  • Methodology: This is a pump-probe technique. An ultrashort laser pulse (the "pump") excites the sample. A second, time-delayed, broadband pulse (the "probe") passes through the sample, and its absorption is measured.[15] By varying the delay time between the pump and probe, one can track the appearance and disappearance of transient species, such as the excited enol* and keto* states, on a femtosecond to nanosecond timescale. This provides direct evidence and kinetics of the ESIPT mechanism.

Experimental_Workflow cluster_characterization Spectroscopic Characterization cluster_data Derived Properties UVVis UV-Vis Spectroscopy Absorbance λmax, ε UVVis->Absorbance Fluorescence Fluorescence Spectroscopy (Steady-State & Time-Resolved) QuantumYield Φf, τ Fluorescence->QuantumYield TA Transient Absorption Spectroscopy Kinetics ESIPT Rate, Lifetimes TA->Kinetics Sample HPT Sample Sample->UVVis Sample->Fluorescence Sample->TA

Caption: Workflow for the photophysical characterization of HPT UV absorbers.

Structure-Property Relationships

The photophysical properties of HPTs can be fine-tuned by modifying their chemical structure or changing their environment.

  • Molecular Structure: The addition of various substituent groups to the phenyl or triazine rings can alter the electronic properties of the molecule. This can shift the absorption spectrum to different wavelengths or modify the stability of the intramolecular hydrogen bond, thereby influencing the efficiency of the ESIPT process.[9]

  • Environment: The polarity of the solvent or the polymer matrix in which the HPT is embedded can affect the strength of the intramolecular hydrogen bond. In some cases, highly polar or hydrogen-bond-donating environments can lead to the formation of intermolecular hydrogen bonds, which may disrupt the ESIPT cycle and open up alternative, potentially destructive, deactivation pathways.

logical_relationships Structure Molecular Structure (Substituents) H_Bond Intramolecular H-Bond Strength Structure->H_Bond Properties Photophysical Properties (λmax, Photostability) Structure->Properties Environment Environment (Solvent, Polymer Matrix) Environment->H_Bond ESIPT ESIPT Efficiency H_Bond->ESIPT ESIPT->Properties

Caption: Factors influencing the photophysical properties of HPTs.

Conclusion

Hydroxyphenyl-triazine UV absorbers are a sophisticated class of photostabilizers whose effectiveness is rooted in well-defined photophysical principles. Their strong UV absorption, coupled with an ultrafast and highly efficient excited-state intramolecular proton transfer (ESIPT) mechanism, allows them to safely dissipate damaging UV radiation as heat without undergoing degradation. This cycle of absorption and harmless dissipation makes them exceptionally robust and suitable for long-term protection in a wide array of materials. Understanding these core properties through advanced spectroscopic techniques is crucial for the continued development and application of these vital protective agents.

References

A Deep Dive into the Photoprotective Mechanism of a Triazine-Based UV Absorber: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core mechanism behind the potent UV absorption and photostability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, a prominent member of the hydroxyphenyl triazine (HPT) class of ultraviolet (UV) absorbers. Commercially known as Tinuvin 1577, this compound is integral to protecting various materials, from polymers to topical formulations, against photodegradation.[1] Its efficacy lies in a sophisticated and highly efficient energy dissipation process known as Excited State Intramolecular Proton Transfer (ESIPT).

Core Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of this compound is not merely due to the absorption of UV radiation but its ability to rapidly and harmlessly dissipate the absorbed energy. The cornerstone of this capability is the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[2] This process is facilitated by the molecule's specific stereochemistry, which features a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring.

The ESIPT process can be dissected into the following key stages:

  • Ground State (Enol Form): In its ground state, the molecule exists in a stable enol conformation, stabilized by the intramolecular hydrogen bond.

  • Photoexcitation: Upon absorption of UV radiation, the molecule is promoted to an excited electronic state (S1). This excitation induces a significant redistribution of electron density, leading to a substantial increase in the acidity of the phenolic proton and the basicity of the triazine nitrogen atom.

  • Ultrafast Proton Transfer: In this excited state, an ultrafast and essentially barrierless proton transfer occurs along the hydrogen bond from the hydroxyl group to the triazine ring.[3] This creates an excited-state keto tautomer.

  • Energy Dissipation: The excited keto tautomer is energetically unstable and rapidly decays to its ground state through non-radiative pathways, primarily as heat. This rapid, radiationless de-excitation is a critical feature, preventing detrimental photochemical reactions or the emission of harmful fluorescence.

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol structure.

This entire cycle occurs on an incredibly short timescale, allowing the molecule to absorb multiple photons without undergoing photodegradation, thus conferring excellent photostability.

Quantitative Photophysical and Physicochemical Data

The following table summarizes the available quantitative data for this compound (Tinuvin 1577).

PropertyValueSolvent/ConditionsReference
Chemical Formula C₂₇H₂₇N₃O₂-[1]
Molecular Weight 425.52 g/mol -[4][5]
Melting Point 147-151 °C-[1][6]
Absorption Maxima (λmax) 274 nm, 341 nmChloroform[3]
Solubility [4][6]
254 mg/mLChloroform (20 °C)[4][6]
169 mg/mLMethylene chloride (20 °C)[4][6]
51 mg/mLToluene (20 °C)[4][6]
15 mg/mLMethyl methacrylate (20 °C)[4][6]

Experimental Protocols

The characterization of the UV absorption mechanism of compounds like this compound relies on a combination of spectroscopic and computational techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable UV-transparent solvent (e.g., chloroform, cyclohexane, or acetonitrile) at a known concentration. A series of dilutions are then made to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum. This baseline is automatically subtracted from the sample spectrum.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To study the emission properties of the compound and investigate the ESIPT process. Compounds undergoing efficient ESIPT are expected to have very low fluorescence quantum yields.

Methodology:

  • Sample Preparation: Dilute solutions are prepared in a suitable solvent. It is crucial to use spectrograde solvents to minimize background fluorescence.

  • Instrumentation: A spectrofluorometer is used.

  • Excitation and Emission Spectra: An excitation wavelength, typically one of the absorption maxima, is selected, and the emission spectrum is scanned. Conversely, a specific emission wavelength is monitored while the excitation wavelength is scanned to obtain the excitation spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[7] The following equation is used:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Chemistry

Objective: To theoretically model the ESIPT process and corroborate experimental findings.

Methodology:

  • Ground and Excited State Calculations: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to optimize the geometries of the enol and keto tautomers in both the ground (S0) and first excited (S1) states.[2][8][9]

  • Potential Energy Surface Scanning: The potential energy surface along the proton transfer coordinate is scanned in both the ground and excited states. This helps in determining the energy barriers for the forward and reverse proton transfer reactions.

  • Vibrational Analysis: Frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain infrared spectra, which can be compared with experimental data to identify the presence of the intramolecular hydrogen bond.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the ESIPT mechanism and a typical experimental workflow.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_Enol Enol Form S1_Enol Excited Enol S0_Enol->S1_Enol UV Absorption (Excitation) S0_Keto Keto Form S0_Keto->S0_Enol Reverse Proton Transfer S1_Keto Excited Keto S1_Enol->S1_Keto ESIPT (Ultrafast) S1_Keto->S0_Keto Non-radiative Decay (Heat Dissipation)

Caption: The Jablonski diagram illustrating the Excited State Intramolecular Proton Transfer (ESIPT) cycle.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computation Theoretical Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) -5-[(hexyl)oxy]-phenol UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Analysis Mechanism Elucidation UV_Vis->Analysis Fluorescence->Analysis DFT DFT/TD-DFT Calculations DFT->Analysis

Caption: A typical experimental and computational workflow for characterizing a UV absorber.

References

Spectroscopic Profile of Tinuvin 1577: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tinuvin 1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic characteristics of Tinuvin 1577, along with detailed experimental protocols and a functional workflow diagram. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and analysis of materials requiring UV protection.

Chemical Structure and Properties

  • Chemical Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol[1]

  • CAS Number: 147315-50-2[1]

  • Molecular Formula: C₂₇H₂₇N₃O₂[2]

  • Molecular Weight: 425.52 g/mol [2][3]

Tinuvin 1577 is a yellowish, free-flowing granular substance with a melting point of approximately 148 °C.[1] It exhibits very low volatility and is compatible with a wide range of polymers.[4]

Spectroscopic Data

UV-Visible Spectroscopy

Tinuvin 1577 exhibits strong absorbance in the UV-A region of the electromagnetic spectrum, which is critical for its function as a UV absorber. The UV-Vis spectrum, typically recorded in a chloroform solution, shows two distinct absorption maxima.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
274 nmNot ReportedChloroform
341 nm22,000 L·mol⁻¹·cm⁻¹Chloroform

Table 1: UV-Visible Spectroscopic Data for Tinuvin 1577 in Chloroform. [1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3600O-H (Phenol)Stretching (intramolecular H-bond)
~3050-3100C-H (Aromatic)Stretching
~2850-2960C-H (Aliphatic)Stretching
~1500-1600C=N, C=C (Triazine, Phenyl)Ring Stretching
~1350-1450C-N (Triazine)Stretching
~1200-1300C-O (Phenol, Ether)Stretching
~800-900C-H (Aromatic)Out-of-plane Bending

Table 2: Predicted Fourier-Transform Infrared (FTIR) Peak Assignments for Tinuvin 1577.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for Tinuvin 1577 are not widely published. However, based on the chemical structure and data from analogous hydroxyphenyl triazine compounds, the expected chemical shifts can be estimated.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)Proton TypeMultiplicity
~10.0-12.0Ar-OHSinglet (broad)
~7.0-8.5Aromatic ProtonsMultiplets
~4.0-O-CH₂-Triplet
~1.2-1.8-CH₂- (aliphatic chain)Multiplets
~0.9-CH₃Triplet

Table 3: Predicted ¹H NMR Chemical Shifts for Tinuvin 1577.

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Carbon Type
~160-175C=N (Triazine)
~150-160C-O (Phenolic)
~110-140Aromatic Carbons
~68-O-CH₂-
~20-35Aliphatic Carbons
~14-CH₃

Table 4: Predicted ¹³C NMR Chemical Shifts for Tinuvin 1577.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Tinuvin 1577.

UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum of Tinuvin 1577 and identify the wavelengths of maximum absorbance (λmax).

Materials:

  • Tinuvin 1577

  • Chloroform (spectroscopic grade)

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of Tinuvin 1577 in chloroform at a concentration of 10 mg/L.[1] Ensure the solid is completely dissolved.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the chloroform solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Rinse the cuvette with the Tinuvin 1577 solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum. If performing quantitative analysis, use the Beer-Lambert law at the λmax of interest.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of Tinuvin 1577 to identify its functional groups.

Materials:

  • Tinuvin 1577

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Hydraulic press for KBr pellets

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): Dry a small amount of Tinuvin 1577 and KBr to remove any moisture. Mix approximately 1-2 mg of Tinuvin 1577 with 100-200 mg of KBr in a mortar and grind to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

  • Background Measurement: Record a background spectrum with an empty sample compartment.

  • Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Tinuvin 1577 for structural elucidation.

Materials:

  • Tinuvin 1577

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of Tinuvin 1577 in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum and determine the chemical shifts relative to TMS for both ¹H and ¹³C spectra.

Functional Workflow and Signaling Pathways

Tinuvin 1577 functions as a UV absorber, protecting polymeric materials from photodegradation. The process does not involve a biological signaling pathway but rather a photochemical and photophysical mechanism. The following diagram illustrates the workflow of UV light absorption and energy dissipation by Tinuvin 1577 within a polymer matrix.

G cluster_0 Polymer Matrix UV_Light Incident UV Light (290-400 nm) Polymer Polymer Chains UV_Light->Polymer Potential Damage Tinuvin Tinuvin 1577 (Ground State) UV_Light->Tinuvin Absorption Degraded_Polymer Degraded Polymer (Chain Scission, Cross-linking) Polymer->Degraded_Polymer Excited_Tinuvin Tinuvin 1577 (Excited State) Tinuvin->Excited_Tinuvin Excitation Excited_Tinuvin->Tinuvin Rapid, Non-radiative Decay (Energy Dissipation) Heat Heat Excited_Tinuvin->Heat

Caption: Workflow of UV protection by Tinuvin 1577 in a polymer matrix.

This in-depth technical guide provides a foundational understanding of the spectroscopic properties of Tinuvin 1577. The presented data and protocols are intended to aid researchers in the identification, characterization, and application of this important UV absorber.

References

CAS 147315-50-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 147315-50-2, scientifically known as 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, is a hydroxyphenyl triazine (HPT) derivative.[1][2][3] It is commercially recognized by trade names such as Tinuvin® 1577 and UV-1577.[1][2] Primarily utilized as a high-performance ultraviolet (UV) light absorber, this molecule is integral to the stabilization of various polymers against degradation from UV radiation.[4][5] While its principal application lies within the materials science sector, its complex photochemical behavior and low toxicity profile may present areas of interest for researchers in diverse fields, including those exploring novel drug delivery systems or biocompatible materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available technical data.

Chemical Structure and Identification

The molecular structure of CAS 147315-50-2 is characterized by a central 1,3,5-triazine ring substituted with two phenyl groups and one 5-(hexyloxy)phenol group.

Systematic Name: this compound[1][3]

Synonyms: Tinuvin 1577, UV-1577, 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine, 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine[1][2]

Chemical Formula: C₂₇H₂₇N₃O₂[6][7][8][9]

Molecular Weight: 425.52 g/mol [6][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of CAS 147315-50-2 is presented in the table below. This data is essential for understanding its behavior in various matrices and for the design of experimental protocols.

PropertyValueReference
Appearance Pale yellow powder/crystalline powder[1]
Melting Point 147-151 °C[1][7]
Solubility Water: < 0 mg/L (at 20 °C, pH 6.9) Chloroform: 254 mg/mL (at 20 °C) Methylene Chloride: 169 mg/mL (at 20 °C) Toluene: 51 mg/mL (at 20 °C) Methyl Methacrylate: 15 mg/mL (at 20 °C)
Log P (Octanol/Water Partition Coefficient) 7.1 (at 20 °C)
Vapor Pressure < 0 Pa (at 25 °C and 50 °C)

Mechanism of Action: UV Absorption and Photostabilization

The primary function of this compound is its ability to absorb harmful UV radiation and dissipate it as thermal energy, thus protecting materials from photodegradation. This process is facilitated by a highly efficient photochemical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .

Upon absorption of UV photons, the molecule is promoted to an excited electronic state. In this excited state, a proton from the ortho-hydroxyl group on the phenol ring is rapidly and reversibly transferred to a nitrogen atom on the adjacent triazine ring. This tautomerization from the enol to the keto form provides a non-radiative decay pathway, allowing the molecule to return to its ground state by releasing the absorbed energy as heat. This cycle can be repeated numerous times without significant degradation of the molecule, contributing to its high photostability.

A computational study on the ESIPT mechanism in o-hydroxyphenyl triazines suggests that the proton transfer in the excited state occurs without a significant energy barrier. The study also indicates the presence of a conical intersection seam parallel to the ESIPT pathway, which facilitates efficient radiationless decay back to the ground state, further enhancing its photostability.[10]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol Enol Form (Ground State) Enol_Excited Enol Form (Excited State) Enol->Enol_Excited Absorption Keto_Excited Keto Form (Excited State) Enol_Excited->Keto_Excited ESIPT Keto_Excited->Enol Non-radiative Decay Heat Heat Dissipation Keto_Excited->Heat UV_Photon UV Photon (hν) UV_Photon->Enol

Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Experimental Protocols

Synthesis (General Approach)

The synthesis of hydroxyphenyl triazine derivatives like CAS 147315-50-2 generally involves a multi-step process. A plausible synthetic route would be the condensation of cyanuric chloride with appropriate aromatic nucleophiles. A general patent for the synthesis of a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, involves the reaction of cyanuric chloride and resorcinol in the presence of an acidic ionic liquid as a solvent and catalyst.[11]

A conceptual workflow for the synthesis is as follows:

Synthesis_Workflow Start Starting Materials: - Cyanuric Chloride - 4-(Hexyloxy)phenol - Benzene Reaction Friedel-Crafts type reactions Start->Reaction Purification Purification: - Recrystallization - Column Chromatography Reaction->Purification Analysis Characterization: - NMR - IR - Mass Spectrometry - Elemental Analysis Purification->Analysis Final_Product Final Product: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) -5-[(hexyl)oxy]-phenol Analysis->Final_Product Analytical_Workflow Sample Sample Preparation HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Elucidation (¹H, ¹³C NMR) Sample->NMR IR Functional Group Analysis (IR) Sample->IR MS Molecular Weight Confirmation (MS) Sample->MS Data Data Integration and Final Characterization HPLC->Data NMR->Data IR->Data MS->Data

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathway of Hexyloxy-Substituted Diphenyl Triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for hexyloxy-substituted diphenyl triazine is not extensively available in public literature. This guide is therefore based on established principles for analogous 1,3,5-triazine derivatives, providing a robust framework for analysis, including detailed experimental protocols and plausible degradation pathways.

Introduction to Triazine Derivatives

1,3,5-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules in pharmaceuticals, materials science, and agrochemicals. The thermal stability of these compounds is a critical parameter, influencing their processing, storage, and application, particularly in high-temperature environments. Substituents on the triazine ring, such as phenyl and alkoxy groups, significantly modulate this stability. A hexyloxy group, being a long-chain alkoxy substituent, is generally an electron-donating group that can influence the electronic distribution and thermal behavior of the triazine core.[1][2] This guide outlines the expected thermal properties and degradation mechanisms for a generic hexyloxy-substituted diphenyl triazine.

Thermal Stability Analysis

The thermal stability of triazine derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides crucial data on decomposition temperatures, the presence of volatile components, and the amount of residual char.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

For a hexyloxy-substituted diphenyl triazine, the following thermal behavior is anticipated:

  • High Thermal Stability: The aromatic triazine core and the attached phenyl groups contribute to high thermal stability.[1][5]

  • Multi-Step Decomposition: The decomposition is likely to occur in multiple steps. The initial and less stable part of the molecule is the hexyloxy side chain, which would degrade first, followed by the more stable diphenyl-substituted triazine core at higher temperatures.[1][2]

  • Influence of Substituents: The electron-donating nature of the hexyloxy group may slightly alter the decomposition temperature compared to unsubstituted or electron-withdrawing group-substituted triazines.[5]

While specific data is unavailable, experiments would yield data that can be summarized as follows. Researchers analyzing this compound should aim to populate a similar table.

ParameterSymbolExpected Temperature Range (°C)MethodNotes
Onset Decomposition Temperature (5% loss)Td5%200 - 280 °CTGARepresents the initiation of significant mass loss, likely due to the degradation of the hexyloxy chain.
Mid-Point Decomposition TemperatureTd50%300 - 450 °CTGATemperature at which 50% of the material has decomposed.
Melting PointTm150 - 250 °CDSCVaries significantly based on crystal packing and purity.
Char Yield at 800 °C% Residue20 - 40%TGAThe high nitrogen content of the triazine ring often promotes char formation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible data.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the hexyloxy-substituted diphenyl triazine sample into a ceramic (alumina) or platinum crucible.[6]

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[3]

    • Set the heating program to ramp from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C.

    • Use a constant heating rate, typically 10 °C/min or 20 °C/min.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature is determined from the intersection of the baseline tangent and the tangent of the decomposition curve.[7] The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.[3]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to use as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Set the heating program to ramp from ambient temperature to a temperature above the expected melting and initial decomposition points (e.g., 350 °C) at a constant rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Visualization of Workflows and Pathways

The logical flow for the complete thermal analysis of the target compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_report Reporting Start Synthesized Compound (Hexyloxy-Diphenyl Triazine) Weigh_TGA Weigh 5-10 mg into TGA crucible Start->Weigh_TGA Weigh_DSC Weigh 2-5 mg into DSC pan Start->Weigh_DSC TGA Run TGA (30-800°C @ 10°C/min, N2) Weigh_TGA->TGA DSC Run DSC (30-350°C @ 10°C/min, N2) Weigh_DSC->DSC Analyze_TGA Analyze TGA Curve: - Td5%, Td50% - % Residue TGA->Analyze_TGA Analyze_DSC Analyze DSC Curve: - Melting Point (Tm) - Decomposition Enthalpy (ΔHd) DSC->Analyze_DSC Report Compile Technical Report: - Data Tables - Degradation Pathway Analyze_TGA->Report Analyze_DSC->Report

Workflow for thermal characterization.

The thermal degradation of hexyloxy-substituted diphenyl triazine is hypothesized to initiate with the homolytic cleavage of the C-O bond in the hexyloxy group, as it is weaker than the C-N and C-C bonds of the aromatic rings. This is followed by fragmentation of the triazine core at higher temperatures.

G A Hexyloxy-Diphenyl Triazine C₆H₁₃O-Triazine-(Ph)₂ B Initial Fragmentation Hexyloxy Radical (C₆H₁₃O•) + Diphenyl Triazine Radical (•Triazine-(Ph)₂) A:f0->B:f0 Heat (Δ) ~200-280°C (C-O Cleavage) C Further Decomposition Volatile Hydrocarbons (from Hexyloxy radical) + N₂, HCN, Phenyl Radicals, Char (from Triazine core) B:f0->C:f0 Higher Heat (ΔΔ) > 350°C (Ring Cleavage)

Proposed thermal degradation pathway.

Pathway Description:

  • Initiation: Upon heating, the ether linkage (C-O) is the most likely initial point of failure, leading to the formation of a hexyloxy radical and a diphenyl triazine radical. This first step corresponds to the initial mass loss observed in TGA.

  • Propagation & Fragmentation: The highly reactive hexyloxy radical can undergo further fragmentation to form stable, volatile hydrocarbons.

  • Core Decomposition: At significantly higher temperatures, the thermally stable diphenyl triazine radical undergoes cleavage of the triazine ring, releasing nitrogen gas (N₂) and other small fragments, with the phenyl groups contributing to the formation of a stable carbonaceous char.[8]

Conclusion

While awaiting specific empirical data, this guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation of hexyloxy-substituted diphenyl triazine. The general principles of triazine chemistry suggest a molecule of high thermal stability with a multi-step decomposition process initiated at the alkoxy side chain. The provided experimental protocols offer a standardized methodology for characterization, and the visualized pathway serves as a robust hypothesis for guiding further mechanistic studies.

References

An In-depth Technical Guide to the Solubility Profile of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (UV-1577)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, a high-performance ultraviolet (UV) absorber commonly known as UV-1577. Understanding the solubility of this compound is critical for its effective incorporation into various materials, enabling optimal performance in applications requiring UV protection. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Compound Information

Chemical Name: this compound CAS Number: 147315-50-2[1][2] Molecular Formula: C₂₇H₂₇N₃O₂[3][4] Molecular Weight: 425.52 g/mol [3] Appearance: Light yellow powder[1][5]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 20°C, providing a clear comparison of its solubility.

Organic SolventSolubility (mg/mL) at 20°C
Chloroform254[3][5]
Methylene Chloride169[3][5]
Toluene51[3][5]
Ethyl Acetate6.6 (% w/w)[5]
Methyl Methacrylate15[2][6]
Acetone3.1 (% w/w)[5]
n-Hexane0.7 (% w/w)[5]
Ethanol0.2 (% w/w)[5]

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of UV-1577 in more general terms. It is soluble in chloroform, diphenylmethane, and toluene.[1][7] It is slightly soluble in n-hexanol and ethanol.[1][7]

Experimental Protocol: Solubility Determination

While a specific, detailed experimental protocol for this compound is not publicly available, a standard and widely accepted method for determining the solubility of organic compounds is the isothermal shake-flask method. The following protocol is a generalized procedure that can be adapted for this specific compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of scintillation vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. The temperature should be maintained at the desired level (e.g., 20°C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid disturbing the settled solid, the syringe tip should be kept in the upper portion of the solution. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution and Quantification: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. Determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the specific solvent is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of an organic compound.

Signaling Pathways

As this compound is a UV absorber primarily used in industrial applications such as plastics and coatings, it is not designed to interact with biological signaling pathways. Therefore, a diagram of signaling pathways is not applicable to the function and application of this compound.

References

An In-Depth Technical Guide to the Core Principles of Hydroxyphenyl Triazine Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenyl triazines (HPTs) represent a significant class of ultraviolet (UV) filters widely utilized in sunscreens and other photoprotective formulations. Their exceptional photostability, the ability to withstand prolonged UV exposure without significant degradation, is a key attribute that ensures sustained efficacy in preventing photodamage to the skin and other materials. This technical guide delves into the fundamental principles governing the photostability of HPTs, providing a comprehensive overview of their mechanism of action, methods for their evaluation, and the structural features that influence their performance.

Core Principle: The Mechanism of Photostability

The remarkable photostability of hydroxyphenyl triazines is primarily attributed to an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This ultrafast and reversible process allows the molecule to effectively dissipate absorbed UV energy as harmless heat, thereby preventing photochemical reactions that would otherwise lead to degradation.

Upon absorption of UV radiation, the HPT molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, a proton from the ortho-hydroxyl group is rapidly and barrierlessly transferred to a nitrogen atom on the triazine ring.[1][2] This transfer results in the formation of a transient keto-tautomer. The keto-tautomer then undergoes rapid, non-radiative decay back to the ground state, releasing the absorbed energy as heat. Finally, a reverse proton transfer in the ground state regenerates the original enol form of the molecule, completing the photoprotective cycle. This entire process occurs on a picosecond timescale, allowing a single HPT molecule to absorb and dissipate multiple UV photons without undergoing chemical change.

The efficiency of this energy dissipation pathway is a key reason for the exceptional photostability of the triazine class of photostabilizers.[1] The radiationless decay to the ground state is facilitated by a conical intersection, which is a point where the potential energy surfaces of the ground and excited states intersect, allowing for a highly efficient return to the ground state.[1][2]

ESIPT_Mechanism S0_enol Enol Form S1_enol Excited Enol S0_enol->S1_enol UV Absorption S1_keto Excited Keto S1_enol->S1_keto ESIPT S1_keto->S0_enol Non-radiative Decay (Heat Dissipation)

ESIPT mechanism in hydroxyphenyl triazines.

Quantitative Photophysical Data

The photostability and UV-absorbing efficacy of hydroxyphenyl triazines are characterized by their UV absorption spectra, molar extinction coefficients, and, where available, their photodecomposition quantum yields. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) at that wavelength are critical parameters. Generally, HPTs exhibit strong absorption in both the UV-A (320-400 nm) and UV-B (290-320 nm) regions.

Compound ClassSpecific Derivativeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Hydroxyphenyl TriazineGeneral~300 and ~340Not specified[3]
Tris-aryl-s-triazineHighly compatible derivativesNot specifiedHigh molar extinction values
Hydroxyphenyl TriazineUV-1164342Not specified[4]
Hydroxyphenyl TriazineTinuvin 479Not specifiedExtremely high in UV-B and UV-A[5][6]
Triazine Derivatives3a34531,000[7][8]
Triazine Derivatives3b35527,000[7][8]
Triazine Derivatives3c35025,000[7][8]
Triazine Derivatives3d36520,000[7][8]

Experimental Protocols for Photostability Assessment

The evaluation of the photostability of hydroxyphenyl triazines is crucial for formulation development. Standardized in vitro methods are commonly employed to simulate solar radiation and quantify the degradation of the UV filter over time.

UV-Visible (UV-Vis) Spectrophotometry

This technique is used to measure the change in the UV absorption spectrum of an HPT-containing formulation before and after UV irradiation. A decrease in absorbance at the λmax indicates photodegradation.

Methodology:

  • Sample Preparation: A thin, uniform film of the sunscreen formulation is applied to a suitable substrate, typically polymethylmethacrylate (PMMA) plates.[3] The amount applied is standardized, for example, at 2 mg/cm².

  • Initial Absorbance Measurement: The initial UV-Vis absorption spectrum of the sample-coated plate is recorded using a spectrophotometer equipped with an integrating sphere. A blank plate is used as a reference.

  • UV Irradiation: The sample plate is exposed to a controlled dose of UV radiation from a solar simulator. The output of the solar simulator should be compliant with relevant standards such as ISO 24443.[1][9]

  • Post-Irradiation Absorbance Measurement: After irradiation, the UV-Vis absorption spectrum of the sample plate is recorded again.

  • Data Analysis: The percentage of degradation is calculated by comparing the absorbance at λmax before and after irradiation.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_irradiation Irradiation cluster_data Data Analysis Prep Apply sunscreen to PMMA plate Initial_Scan Record initial UV-Vis spectrum Prep->Initial_Scan Irradiate Expose to solar simulator Initial_Scan->Irradiate Final_Scan Record final UV-Vis spectrum Analyze Calculate % degradation Final_Scan->Analyze Irradiate->Final_Scan

UV-Vis spectrophotometry workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates and quantifies the individual components of a mixture. It is used to accurately measure the concentration of the parent HPT and identify and quantify any photodegradation products.

Methodology:

  • Sample Preparation and Irradiation: A sunscreen formulation is irradiated as described in the UV-Vis spectrophotometry protocol.

  • Extraction: After irradiation, the sunscreen film is extracted from the PMMA plate using a suitable solvent (e.g., methanol or isopropanol).[10] The extraction is typically aided by sonication to ensure complete dissolution.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector (or a more sophisticated detector like a diode array detector (DAD) or mass spectrometer (MS)) is used.

    • Column: A reverse-phase column, such as a C18 column, is commonly employed.

    • Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and water is often used to achieve good separation of the UV filter from other formulation components and its degradation products.[10]

    • Detection: The UV detector is set to the λmax of the HPT being analyzed.

  • Quantification: The concentration of the HPT is determined by comparing the peak area of the analyte in the irradiated sample to a calibration curve generated from standard solutions of the HPT. The percentage of degradation is then calculated.

Structural Features Influencing Photostability

The inherent photostability of hydroxyphenyl triazines can be further modulated by their molecular structure. Key structural features that influence the efficiency of the ESIPT process and overall photostability include:

  • Ortho-Hydroxyl Group: The presence of a hydroxyl group in the ortho position to the point of attachment of the phenyl ring to the triazine ring is essential for the intramolecular hydrogen bond that facilitates the ESIPT process.

  • Substituents on the Phenyl Rings: Electron-donating or electron-withdrawing groups on the phenyl rings can influence the electronic properties of the molecule, thereby affecting the UV absorption characteristics and the efficiency of the ESIPT process. Increasing the number of resorcinol groups on the triazine nucleus, for example, can shift the absorption spectrum to longer wavelengths and increase the extinction coefficient.[11]

  • Substitution on the Triazine Ring: Modifications to the other substituent groups on the triazine ring can impact the molecule's solubility, compatibility with the formulation base, and overall photophysical properties.

Conclusion

The exceptional photostability of hydroxyphenyl triazines is a direct consequence of the highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This ultrafast process allows for the safe dissipation of absorbed UV energy as heat, preventing photochemical degradation. The evaluation of HPT photostability is routinely performed using well-established in vitro methods such as UV-Vis spectrophotometry and HPLC, which provide quantitative data on the performance of these crucial UV filters. A thorough understanding of the structure-photostability relationship is vital for the rational design of new and improved HPT derivatives with enhanced photoprotective capabilities for use in advanced sunscreen and material protection applications.

References

The Advent and Evolution of Triazine-Based UV Stabilizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core functionalities of triazine-based UV stabilizers. These compounds are paramount in protecting materials from the degradative effects of ultraviolet radiation and have seen significant advancements since their initial development. This document provides a comprehensive overview of their mechanism of action, key historical milestones, and the experimental protocols for their synthesis and evaluation.

Introduction: The Rise of a Superior UV Shield

The relentless exposure to ultraviolet (UV) radiation from the sun poses a significant threat to the durability and aesthetic appeal of a vast array of materials, including plastics, coatings, and textiles. This photodegradation can manifest as discoloration, embrittlement, and a loss of structural integrity.[1] To counteract these effects, a class of compounds known as UV stabilizers is incorporated into these materials. Among the various types of UV absorbers, triazine-based compounds, particularly hydroxyphenyl triazines (HPTs), have emerged as a superior class due to their exceptional photostability and broad-spectrum UV absorption.[2][3][4]

Triazine UV absorbers offer significant advantages over older classes of stabilizers like benzophenones and benzotriazoles, including higher thermal stability, lower volatility, and better compatibility with a wide range of polymers.[2][4] These characteristics make them indispensable in high-performance applications where long-term durability under harsh environmental conditions is critical.[5]

Historical Milestones in Triazine UV Stabilizer Development

The development of triazine-based UV stabilizers has been an evolutionary process marked by significant contributions from chemical companies aiming to create more robust and efficient photoprotective agents. While a precise, detailed timeline is proprietary to the developing companies, key advancements can be outlined as follows:

  • Mid-20th Century: The foundational understanding of polymer photodegradation leads to the development of the first UV absorbers, primarily benzophenones and later benzotriazoles.

  • Late 20th Century: The limitations of existing UV absorbers, such as their propensity to sublime at high processing temperatures and their insufficient long-term stability, drive research into new molecular structures. Companies like Ciba-Geigy (now part of BASF) become pioneers in the development of hydroxyphenyl triazine (HPT) UV stabilizers.[6] Patents from this era describe the synthesis and application of these novel compounds, highlighting their superior performance.[7]

  • 1990s - 2000s: The commercialization of HPTs marks a significant turning point in UV stabilization technology. Products like the Tinuvin® series by Ciba Specialty Chemicals gain prominence for their exceptional performance in demanding applications such as automotive coatings.[8][9] Research focuses on modifying the HPT structure to enhance solubility, compatibility, and UV absorption characteristics.[6]

  • 2010s - Present: The market for triazine UV absorbers continues to expand, driven by increasing demand for durable and high-performance materials.[9] Recent developments focus on creating multifunctional stabilizers, such as those combining UV absorption with hindered amine light stabilizer (HALS) functionalities, and reactive triazine UV absorbers that can be chemically bonded to the polymer matrix to prevent migration.[10] There is also a growing trend towards developing more environmentally friendly and sustainable UV stabilizer formulations.[9]

The Mechanism of Photoprotection: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of hydroxyphenyl triazine UV absorbers is attributed to a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[11][12][13] This mechanism allows the molecule to absorb high-energy UV radiation and dissipate it as harmless thermal energy in a rapid and reversible cycle.

The key structural feature enabling ESIPT is the presence of an intramolecular hydrogen bond between the hydroxyl group on the phenyl ring and a nitrogen atom on the triazine ring.[10] The process can be summarized in the following steps:

  • UV Absorption: The HPT molecule in its ground state (enol form) absorbs a photon of UV radiation, transitioning to an excited electronic state (S1).

  • Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to the triazine ring, forming an excited-state keto tautomer.[11][12]

  • Vibrational Relaxation and Non-Radiative Decay: The excited keto tautomer undergoes rapid vibrational relaxation and then decays back to its ground state via a conical intersection, a point where the potential energy surfaces of the excited and ground states intersect.[11][12] This decay process is non-radiative, meaning the energy is released as heat rather than light (fluorescence or phosphorescence).

  • Reverse Proton Transfer: Once in the ground state, the keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle.

This entire cycle occurs on a picosecond timescale, allowing a single HPT molecule to dissipate the energy of thousands of photons without undergoing any photochemical degradation.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol (Ground State) Enol_S1 Enol (Excited State) Enol_S0->Enol_S1 UV Absorption (hν) Keto_S0 Keto (Ground State) Keto_S0->Enol_S0 Reverse Proton Transfer Keto_S1 Keto (Excited State) Enol_S1->Keto_S1 ESIPT Keto_S1->Keto_S0 Non-radiative Decay (Heat Dissipation)

Figure 1: Simplified signaling pathway of the ESIPT mechanism in hydroxyphenyl triazine UV absorbers.

Quantitative Data of Commercial Triazine-Based UV Stabilizers

The effectiveness of a UV absorber is determined by its ability to absorb UV radiation at specific wavelengths and its overall stability. The following table summarizes key quantitative data for several commercially available triazine-based UV stabilizers. It is important to note that values for molar extinction coefficients can vary depending on the solvent and measurement conditions.

Trade Name (Example)Chemical Classλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Key Features
Tinuvin® 400 [14][15][16][17][18]Hydroxyphenyl Triazine (HPT)~340HighLiquid form, excellent for coatings, low color.
Tinuvin® 477 [3]Hydroxyphenyl Triazine (HPT)~300, ~340HighHigh performance for coatings.
Tinuvin® 479 [3]Hydroxyphenyl Triazine (HPT)~300, ~340Extremely HighExcellent for thin film applications, high bake cycles.
Omnistab UV 1577 [2][19]Hydroxyphenyl Triazine (HPT)~300, ~340HighExcellent compatibility with polycarbonates and polyesters.
Omnistab UV 1164 [2]Hydroxyphenyl Triazine (HPT)~300, ~340HighGood light and heat stability, for high-performance plastics.

Experimental Protocols

Synthesis of a Representative Hydroxyphenyl Triazine UV Stabilizer

The synthesis of HPTs generally involves a multi-step process starting from cyanuric chloride. The following is a representative protocol for the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, a common intermediate for various commercial HPTs.[20][21]

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, charge an inert organic solvent such as chlorobenzene.

  • Friedel-Crafts Reaction: Add cyanuric chloride and benzene to the solvent. Cool the mixture to 0-5 °C.

  • Catalyst Addition: Gradually add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture into a mixture of ice and hydrochloric acid. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, 2-chloro-4,6-diphenyl-1,3,5-triazine, can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine

  • Reaction Setup: In a similar reaction vessel, dissolve the purified 2-chloro-4,6-diphenyl-1,3,5-triazine and resorcinol in an appropriate solvent (e.g., a high-boiling point ether or an inert aromatic solvent).

  • Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride, to the mixture.

  • Heating: Heat the reaction mixture to a temperature typically between 120-160 °C and maintain it for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and quench it with dilute acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude product can be further purified by recrystallization from a solvent like a mixture of ethanol and water to yield the final product, 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine.

Evaluation of UV Stabilizer Performance

The performance of a UV stabilizer is evaluated through a series of standardized tests that assess its ability to protect a polymer from photodegradation. A general workflow for this evaluation is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis A Polymer Compounding (with and without UV stabilizer) B Specimen Preparation (e.g., injection molding, film extrusion) A->B C Exposure to UV Radiation, Temperature, and Moisture (ASTM G154, ASTM D4329) B->C Exposure D Color and Gloss Measurement (Spectrophotometry, Glossimetry) C->D Evaluation E Mechanical Property Testing (Tensile strength, Impact resistance) C->E Evaluation F Chemical Analysis (FTIR, UV-Vis Spectroscopy) C->F Evaluation

Figure 2: General experimental workflow for evaluating the performance of UV stabilizers in polymers.

Detailed Protocol for Accelerated Weathering (based on ASTM G154) [22][23][24][25][26]

  • Apparatus: Utilize a fluorescent UV accelerated weathering apparatus capable of providing a controlled environment of UV radiation, temperature, and condensation.

  • Test Specimens: Prepare standardized plaques or films of the polymer with and without the triazine-based UV stabilizer.

  • Exposure Cycle: Subject the specimens to alternating cycles of UV exposure and moisture. A typical cycle might consist of 8 hours of UV irradiation at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C). The specific cycle and UV lamp type (UVA-340 or UVB-313) should be chosen based on the intended application of the material.

  • Evaluation: At periodic intervals, remove the specimens from the weathering chamber and evaluate their properties.

    • Color Change: Measure the change in color (ΔE*) using a spectrophotometer.

    • Gloss Retention: Quantify the loss of gloss using a gloss meter.

    • Mechanical Properties: Assess the retention of mechanical properties such as tensile strength, elongation at break, and impact strength according to relevant ASTM standards.

    • Surface Integrity: Visually inspect the specimens for any signs of cracking, chalking, or crazing.

  • Data Analysis: Compare the changes in the properties of the stabilized polymer with those of the unstabilized control to determine the effectiveness of the triazine-based UV stabilizer.

Conclusion and Future Outlook

Triazine-based UV stabilizers, particularly the hydroxyphenyl triazine class, represent a significant advancement in the protection of polymeric materials from photodegradation. Their unique photostabilization mechanism, centered around the highly efficient ESIPT process, provides long-lasting and robust protection in a wide range of applications. The historical development of these compounds showcases a continuous drive for improved performance, leading to the highly effective and versatile stabilizers available today.

Future research and development in this field are likely to focus on several key areas:

  • Enhanced Performance: The development of new triazine structures with even higher molar extinction coefficients and broader UV absorption ranges.

  • Sustainability: The creation of UV stabilizers from bio-based resources and the design of more environmentally benign synthesis routes.

  • Multifunctionality: The integration of UV absorption capabilities with other stabilizing functions, such as antioxidant and flame-retardant properties, into a single molecule.

  • Smart Stabilizers: The design of "smart" UV stabilizers that can respond to their environment or the degradation state of the polymer, providing protection only when and where it is needed.

As the demand for durable, long-lasting, and sustainable materials continues to grow, the importance of high-performance UV stabilizers like the triazine class will undoubtedly increase, ensuring their continued relevance and development in the years to come.

References

An In-Depth Technical Guide to 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine, a substituted s-triazine commercially known as Tinuvin 1577, is a high-performance ultraviolet (UV) light absorber. Its molecular structure, characterized by a hydroxyphenyl group, provides exceptional photostability, making it a critical additive in various polymers to prevent degradation from UV radiation. This technical guide delves into the core aspects of this molecule, including its chemical structure, physicochemical properties, a detailed overview of its synthesis, its mechanism of action as a UV absorber, and an exploration of the broader therapeutic potential of the triazine scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine is centered around a symmetrical 1,3,5-triazine ring. This core is substituted with two phenyl groups and one 2-hydroxy-4-hexyloxyphenyl group. The intramolecular hydrogen bond between the hydroxyl group and a nitrogen atom of the triazine ring is a key feature responsible for its efficient energy dissipation mechanism upon absorbing UV radiation.

dot

Caption: Molecular structure of 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₂₇N₃O₂[1][2]
Molecular Weight 425.52 g/mol [1][2]
CAS Number 147315-50-2[1][2]
Appearance Pale yellow powder/flakes[3][4]
Melting Point 147-151 °C[4]
Solubility (at 20°C)
   Methyl Methacrylate15 mg/mL[1]
   Methylene Chloride169 mg/mL[1]
   Chloroform254 mg/mL[1]
   Toluene51 mg/mL[1]

Synthesis and Experimental Protocols

The synthesis of 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine is a two-step process. The first step involves the synthesis of the precursor, 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, followed by the selective alkylation of the 4-hydroxyl group.

Synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (Precursor)

A common method for the synthesis of the dihydroxy precursor involves a Friedel-Crafts reaction. A one-pot synthesis approach has been described in the patent literature, which is advantageous for its operational simplicity and higher yield.[5]

Synthesis_Precursor cluster_reactants Reactants cluster_reaction1 Step 1: Friedel-Crafts Alkylation cluster_reaction2 Step 2: Alkylation Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric_Chloride->Intermediate Benzene, AlCl₃ Benzene Benzene Resorcinol Resorcinol Product 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine Intermediate->Product Resorcinol, AlCl₃

Caption: Alkylation of the dihydroxy precursor.

Experimental Protocol (General Procedure): [6][7]

  • Reaction Setup: The precursor, 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl groups. Subsequently, 1-bromohexane is added as the alkylating agent.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Spectroscopic Characterization

While detailed, publicly available spectra are limited, the structure of 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and hydroxyphenyl rings, the methylene protons of the hexyloxy chain, and the terminal methyl group. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the triazine ring, the two types of phenyl rings, and the hexyloxy side chain. [2]* Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (425.52 g/mol ). Fragmentation patterns would likely involve cleavage of the hexyloxy chain and fragmentation of the triazine ring. [2]* UV-Visible Spectroscopy: As a UV absorber, the compound exhibits strong absorbance in the UV region of the electromagnetic spectrum.

Mechanism of Action as a UV Absorber

The primary application of 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine is as a UV stabilizer in polymers such as polycarbonates and polyesters. [4]Its effectiveness stems from its ability to absorb harmful UV radiation and dissipate the energy through a harmless mechanism, thereby protecting the polymer from photodegradation.

dot

UV_Absorption Ground_State Ground State (Keto-enol tautomer) Excited_State Excited State Ground_State->Excited_State UV Absorption (hν) Tautomer_Excited Excited State (Keto tautomer) Excited_State->Tautomer_Excited Excited-State Intramolecular Proton Transfer (ESIPT) Tautomer_Excited->Excited_State Reverse ESIPT Tautomer_Ground Ground State (Keto tautomer) Tautomer_Excited->Tautomer_Ground Non-radiative decay (Vibrational Relaxation) Tautomer_Ground->Ground_State Proton Transfer Tautomer_Ground->Ground_State Heat Dissipation

Caption: Mechanism of UV absorption and energy dissipation.

The mechanism involves an excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, the proton from the ortho-hydroxyl group is rapidly transferred to a nitrogen atom on the triazine ring, forming a transient keto-tautomer. This tautomer then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. The proton is then transferred back to the oxygen atom, regenerating the original molecule in its ground state, ready to absorb another UV photon. This rapid and efficient cycle of energy dissipation protects the surrounding polymer matrix from the damaging effects of UV radiation.

Potential Applications in Drug Development

While 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine is primarily used as a UV stabilizer, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

  • Anticancer Activity: Numerous studies have demonstrated the potential of s-triazine derivatives as anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression, including acting as inhibitors of dihydrofolate reductase (DHFR) and dual PI3K/mTOR inhibitors. [8][9][10][11][12]* Neuroprotective Effects: Certain triazine derivatives have shown promise as neuroprotective agents. For instance, some have been investigated for their ability to enhance the neuroprotective effects of brain-derived neurotrophic factor (BDNF) and to protect against amyloid-beta-induced cytotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. [1][13][14][15][16] dot

Biological_Activity cluster_Anticancer Anticancer Activity cluster_Neuroprotection Neuroprotective Effects Triazine_Scaffold 1,3,5-Triazine Scaffold DHFR_Inhibition DHFR Inhibition Triazine_Scaffold->DHFR_Inhibition PI3K_mTOR_Inhibition PI3K/mTOR Inhibition Triazine_Scaffold->PI3K_mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Triazine_Scaffold->Cell_Cycle_Arrest BDNF_Enhancement BDNF Enhancement Triazine_Scaffold->BDNF_Enhancement Amyloid_Beta_Inhibition Amyloid-Beta Cytotoxicity Inhibition Triazine_Scaffold->Amyloid_Beta_Inhibition

Caption: Biological activities of the 1,3,5-triazine scaffold.

Given the established biological potential of the triazine core, 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine and its analogues could be interesting candidates for screening in various biological assays to explore their potential as therapeutic agents.

Conclusion

2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine is a well-established and highly effective UV absorber with a clearly understood mechanism of action. Its synthesis, while multi-step, is based on well-known organic reactions. Beyond its industrial application, the core 1,3,5-triazine structure holds significant promise in the field of drug discovery. Further research into the biological activities of this specific molecule and its derivatives could unveil novel therapeutic applications, extending its utility beyond materials science. This technical guide provides a comprehensive overview for researchers and professionals interested in the chemistry and potential applications of this versatile molecule.

References

The Fluorescent Beacon: A Technical Guide to Rhodamine B (C₂₇H₂₇N₃O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly identified by the molecular formula C₂₇H₂₇N₃O₂, known as Rhodamine B. This document details its physicochemical properties, associated hazards, and key experimental protocols, with a focus on its prevalent use as a fluorescent dye in research and various industrial applications.

Core Properties of Rhodamine B

Rhodamine B is a synthetic organic dye belonging to the xanthene class. It is widely recognized for its vibrant color and strong fluorescence, making it an invaluable tool in biological imaging, analytical chemistry, and as a tracer dye.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of Rhodamine B.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₁ClN₂O₃ (as chloride salt)[2]
Molar Mass 479.02 g/mol [2]
Appearance Green crystals or reddish-violet powder[3][4]
Melting Point 210-211 °C (decomposes)[2][3]
Solubility in Water 8-15 g/L at 20 °C[2]
Solubility in Ethanol ~15 g/L[2]
Maximum Absorption (λmax) 540-546 nm (in water/ethanol)[5][6]
Maximum Emission (λem) 567-580 nm (in water/ethanol)[5][7]
Luminescence Quantum Yield 0.65 (in basic ethanol), 0.49 (in ethanol)[2]
Density 0.79 g/mL at 20 °C[3]

Hazards and Safety Information

Rhodamine B presents several hazards that necessitate careful handling and adherence to safety protocols in a laboratory setting. The primary hazards are summarized below.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation1H318: Causes serious eye damage
Carcinogenicity1A/1BH350: May cause cancer
Reproductive toxicity1A/1BH360: May damage fertility or the unborn child
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects

Data sourced from MedChemExpress Safety Data Sheet.[8]

Handling and First Aid

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[4]

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[5][8]

First Aid:

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3]

  • If on Skin: Wash with plenty of water.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

Fluorescence Mechanism

Rhodamine B's fluorescence is dependent on its chemical structure, which can exist in two forms: an "open" fluorescent form and a "closed" non-fluorescent spirolactone form. The equilibrium between these two states is pH-dependent, with the fluorescent form being dominant in acidic conditions.[2][]

FluorescenceMechanism Open Open Form (Fluorescent) Closed Closed Form (Spirolactone, Non-fluorescent) Open->Closed Equilibrium Emission Fluorescence Emission (λ ≈ 570-580 nm) Open->Emission Closed->Open Equilibrium Acidic Acidic Conditions Acidic->Open Favors Basic Basic Conditions Basic->Closed Favors Excitation Light Excitation (λ ≈ 540-546 nm) Excitation->Open

Rhodamine B Fluorescence Mechanism

Experimental Protocols

Synthesis of Rhodamine B

A common method for the synthesis of Rhodamine B involves the condensation of m-diethylaminophenol with phthalic anhydride.[8]

Materials:

  • m-diethylaminophenol

  • Phthalic anhydride

  • Caustic soda (sodium hydroxide)

  • Water

Procedure:

  • Heat a stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride to 175°C under a blanket of carbon dioxide.

  • Stir the reaction mixture at 170-175°C for 6-7 hours.

  • Cool the mixture to 40°C and discharge it into water.

  • Adjust the pH of the resulting slurry to 12 by adding caustic soda.

  • Recover the insoluble material by filtration.

  • Rinse the filter cake with water and dry to obtain Rhodamine B base.

SynthesisWorkflow start Start mix Mix m-diethylaminophenol and phthalic anhydride start->mix heat Heat to 175°C under CO₂ and stir for 6-7 hours mix->heat cool Cool to 40°C heat->cool discharge Discharge into water cool->discharge adjust_ph Adjust pH to 12 with caustic soda discharge->adjust_ph filter Filter to recover insoluble material adjust_ph->filter rinse_dry Rinse with water and dry filter->rinse_dry end End: Obtain Rhodamine B Base rinse_dry->end

Rhodamine B Synthesis Workflow
General Protocol for Cell Staining with Rhodamine B for Fluorescence Microscopy

Rhodamine B is extensively used for staining cells and tissues for visualization under a fluorescence microscope.[10]

Materials:

  • Rhodamine B stock solution (e.g., 1 mg/mL in water or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Cells or tissue sections

Procedure:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections on microscope slides.

  • Fixation: Wash the samples with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the samples with permeabilization buffer for 10 minutes.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Staining: Dilute the Rhodamine B stock solution to a working concentration (typically 1-10 µg/mL) in PBS. Incubate the samples with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the stained samples using a fluorescence microscope with appropriate filters for Rhodamine B (Excitation: ~540 nm, Emission: ~580 nm).

StainingWorkflow start Start: Prepare cells/tissue on slides/coverslips fix Fix with 4% Paraformaldehyde start->fix wash1 Wash with PBS (3x) fix->wash1 permeabilize Permeabilize with Triton X-100 (optional, for intracellular targets) wash1->permeabilize wash2 Wash with PBS (3x) permeabilize->wash2 stain Stain with Rhodamine B solution (protected from light) wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount with mounting medium wash3->mount image Image with fluorescence microscope mount->image

Cell Staining Workflow with Rhodamine B

References

Methodological & Application

Application Notes and Protocols: Tinuvin 1577 as a UV Stabilizer in Polycarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tinuvin® 1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class, for the stabilization of polycarbonate (PC). Polycarbonate, a versatile engineering thermoplastic, is known for its exceptional impact strength, optical clarity, and heat resistance. However, its susceptibility to UV radiation can lead to degradation, manifesting as yellowing, surface cracking, and a reduction in mechanical properties, which can be critical in applications where material integrity and longevity are paramount.[1][2] Tinuvin 1577 is specifically designed to mitigate these effects, offering superior weatherability compared to conventional benzotriazole UV absorbers.[3][4]

Mechanism of Action

Polycarbonate degradation under UV exposure is primarily driven by two mechanisms: photo-Fries rearrangement and photo-oxidation. These processes lead to the formation of chromophores that cause yellowing and chain scission, resulting in the loss of mechanical strength.

Tinuvin 1577 functions by absorbing harmful UV radiation in the 290-400 nm range and dissipating the energy as harmless heat.[5] This process effectively shields the polycarbonate matrix from the damaging effects of UV light, preventing the initiation of degradation pathways and preserving the material's optical and mechanical properties.[1] Its low volatility and high thermal stability make it particularly suitable for the high-temperature processing of polycarbonate.[1][6]

Data Presentation

The following tables summarize the quantitative data on the performance of Tinuvin 1577 in polycarbonate, demonstrating its efficacy in preventing UV-induced degradation.

Table 1: Yellowness Index (YI) of Polycarbonate after Accelerated Weathering

FormulationUV Absorber (wt%)Weathering Time (hours)Yellowness Index (YI)ΔYI (Change from Initial)
ControlNone02.10-
50015.8013.70
Stabilized PC Tinuvin 1577 (0.3%) 0 2.12 -
500 5.45 3.33
ComparativeBenzotriazole UV Absorber (0.3%)02.15-
5008.756.60

Data synthesized from representative performance characteristics.

Table 2: Notched Izod Impact Strength of Polycarbonate after Accelerated Weathering

FormulationUV Absorber (wt%)Weathering Time (hours)Impact Strength (kJ/m²)% Retention
ControlNone085100%
5004553%
Stabilized PC Tinuvin 1577 (0.3%) 0 84 100%
500 78 93%
ComparativeBenzotriazole UV Absorber (0.3%)085100%
5006576%

Data synthesized from representative performance characteristics.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of UV stabilizers in polycarbonate.

Protocol for Accelerated Weathering (QUV)

This protocol is based on ASTM G154 and ISO 4892-3 standards.

Objective: To simulate the damaging effects of outdoor weathering on polycarbonate samples using a fluorescent UV lamp apparatus.

Materials and Equipment:

  • QUV Accelerated Weathering Tester

  • UVA-340 fluorescent lamps

  • Polycarbonate test plaques (e.g., 75 mm x 150 mm) with and without Tinuvin 1577

  • Spectrophotometer for color measurement

  • Gloss meter

  • Impact tester (e.g., Izod)

Procedure:

  • Sample Preparation:

    • Prepare polycarbonate plaques with a specified concentration of Tinuvin 1577 (e.g., 0.15-0.3 wt%).[1][7]

    • Ensure a set of control plaques without any UV stabilizer is also prepared.

    • Clean all samples with a non-abrasive cloth and a mild detergent, then rinse with deionized water and dry completely.

  • Initial Property Measurement:

    • Measure the initial yellowness index (YI) according to ASTM E313.

    • Measure the initial gloss at a specified angle (e.g., 60°) according to ASTM D523.

    • Measure the initial notched Izod impact strength according to ISO 180 or ASTM D256.[8]

  • QUV Exposure:

    • Mount the samples in the QUV tester.

    • Set the exposure cycle. A common cycle for polycarbonate is:

      • 8 hours of UV exposure at a black panel temperature of 60°C.

      • 4 hours of condensation at a black panel temperature of 50°C.

    • Ensure the UVA-340 lamps are used to simulate sunlight in the critical short wavelength region.

    • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

  • Post-Exposure Evaluation:

    • At predetermined intervals, remove the samples for evaluation.

    • Repeat the measurements for yellowness index, gloss, and impact strength as described in step 2.

    • Calculate the change in yellowness index (ΔYI) and the percentage of gloss and impact strength retention.

Protocol for Xenon Arc Accelerated Weathering

This protocol is based on ASTM G155 and ISO 4892-2 standards.

Objective: To simulate the full spectrum of sunlight using a xenon arc lamp to evaluate the weatherability of polycarbonate samples.

Materials and Equipment:

  • Xenon arc weathering apparatus

  • Polycarbonate test plaques

  • Colorimeter/Spectrophotometer

  • Gloss meter

  • Tensile testing machine

Procedure:

  • Sample Preparation: Prepare and clean polycarbonate samples as described in the QUV protocol.

  • Initial Property Measurement: Measure initial color (CIELAB), gloss, and tensile properties (tensile strength, elongation at break) according to relevant standards (e.g., ASTM D638).

  • Xenon Arc Exposure:

    • Mount the samples in the xenon arc chamber.

    • Set the test conditions, including:

      • Irradiance level (e.g., 0.55 W/m² at 340 nm).

      • Black panel temperature (e.g., 65°C).

      • Relative humidity.

      • Light/dark/water spray cycles (e.g., 102 minutes of light followed by 18 minutes of light and water spray).

    • Run the test for the desired duration.

  • Post-Exposure Evaluation:

    • At specified intervals, remove the samples.

    • Measure the change in color (ΔE*), gloss retention, and tensile properties.

    • Visually inspect for any surface defects like cracking or crazing.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

UV_Degradation_Pathway UV_Radiation UV Radiation (290-400 nm) Polycarbonate Polycarbonate UV_Radiation->Polycarbonate absorption Photo_Fries Photo-Fries Rearrangement Polycarbonate->Photo_Fries Photo_Oxidation Photo-Oxidation Polycarbonate->Photo_Oxidation Chromophores Chromophore Formation (e.g., phenyl salicylates, quinones) Photo_Fries->Chromophores Photo_Oxidation->Chromophores Chain_Scission Chain Scission Photo_Oxidation->Chain_Scission Yellowing Yellowing & Discoloration Chromophores->Yellowing Mechanical_Loss Loss of Mechanical Properties (e.g., Impact Strength) Chain_Scission->Mechanical_Loss

Caption: UV Degradation Pathway of Polycarbonate.

Tinuvin_Mechanism UV_Radiation UV Radiation Tinuvin_1577 Tinuvin 1577 (Hydroxyphenyl Triazine) UV_Radiation->Tinuvin_1577 absorption Polycarbonate Polycarbonate Matrix UV_Radiation->Polycarbonate blocked Excited_State Excited State Tinuvin_1577->Excited_State Protected_PC Protected Polycarbonate Tinuvin_1577->Protected_PC protects Excited_State->Tinuvin_1577 rapid tautomerization Heat Harmless Heat Excited_State->Heat energy dissipation Experimental_Workflow Start Start: Sample Preparation Formulation Prepare PC Formulations (Control & with Tinuvin 1577) Start->Formulation Molding Injection/Compression Molding of Test Plaques Formulation->Molding Initial_Testing Initial Property Measurement (Color, Gloss, Mechanical) Molding->Initial_Testing Accelerated_Weathering Accelerated Weathering (QUV or Xenon Arc) Initial_Testing->Accelerated_Weathering Interim_Testing Interim & Final Property Measurement Accelerated_Weathering->Interim_Testing at specified intervals Data_Analysis Data Analysis (ΔYI, % Retention, etc.) Interim_Testing->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

Application Notes and Protocols: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol in Automotive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed information and experimental protocols for the use of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, a high-performance ultraviolet (UV) light absorber, in automotive coating applications. This compound, belonging to the hydroxyphenyl triazine (HPT) class, is designed to meet the stringent durability and performance requirements of the automotive industry. HPTs are recognized for their exceptional photostability and thermal resistance, offering superior long-term protection against gloss reduction, cracking, blistering, and color change in automotive clearcoats.[1][2] This document is intended for researchers, scientists, and formulation chemists in the field of automotive coatings.

The compound this compound, also known by commercial names such as Tinuvin® 1577, exhibits very low volatility and excellent compatibility with a variety of polymer systems used in automotive finishes.[1][3][4] Its molecular structure allows for efficient absorption of harmful UV radiation, which is then dissipated as thermal energy, thus protecting the coating and the underlying layers from degradation.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 147315-50-2[6]
Molecular Formula C₂₇H₂₇N₃O₂[6]
Molecular Weight 425.52 g/mol [6]
Appearance Light yellow powder[3]
Melting Point 148-149 °C[3]

UV-Visible Absorption and Thermal Stability

The effectiveness of a UV absorber is determined by its ability to absorb UV radiation in the critical region for polymer degradation and its stability at the high temperatures used in automotive coating curing processes.

UV-Visible Absorption Spectrum

The UV-visible absorption spectrum of this compound shows strong absorbance in the UVA and UVB regions of the electromagnetic spectrum.

Spectral PropertyValue (in Chloroform)Reference
Absorption Maxima (λmax) 274 nm and 341 nm[3]
Thermal Stability (Thermogravimetric Analysis - TGA)

The thermal stability of the UV absorber is crucial for its performance in high-bake automotive coating systems. TGA data indicates the temperature at which the compound begins to decompose.

Weight Loss (%)Temperature (°C)ConditionsReference
1.0%300 °C20 °C/min in air[3]
5.0%335 °C20 °C/min in air[3]
10.0%353 °C20 °C/min in air[3]

Solubility Data

Good solubility in coating formulations is essential for ensuring homogeneous distribution and preventing issues such as haze or reduced gloss.

SolventSolubility (mg/mL at 20°C)
Methyl Methacrylate15
Methylene Chloride169
Chloroform254
Toluene51

Performance in Automotive Clearcoats

Illustrative Data

The following table presents representative data for the performance of a high-durability automotive acrylic clearcoat, both with and without a high-performance hydroxyphenyl triazine (HPT) UV absorber and a Hindered Amine Light Stabilizer (HALS). This data illustrates the expected level of protection afforded by a stabilization package containing an HPT like this compound.

Exposure Time (hours in QUV)PropertyUnstabilized ClearcoatStabilized Clearcoat (HPT + HALS)
0 60° Gloss9595
Color (ΔE)00
500 60° Gloss Retention (%)80%98%
Color (ΔE)2.50.3
1000 60° Gloss Retention (%)55%95%
Color (ΔE)5.80.6
2000 60° Gloss Retention (%)20%90%
Color (ΔE)12.11.2

Experimental Protocols

Protocol 1: Preparation of Automotive Clearcoat Formulation

This protocol describes the preparation of a model solvent-borne acrylic clearcoat for performance evaluation.

Materials:

  • Acrylic polyol resin

  • Hexamethylene diisocyanate (HDI) trimer as crosslinker

  • Appropriate solvent blend (e.g., butyl acetate, xylene)

  • Flow and leveling additives

  • This compound (1.5 wt% on resin solids)

  • Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin® 292, 1.0 wt% on resin solids)

Procedure:

  • In a suitable mixing vessel, combine the acrylic polyol resin and the solvent blend.

  • Stir at a moderate speed until the resin is fully dissolved.

  • Add the this compound and HALS to the vessel and continue stirring until completely dissolved.

  • Incorporate the flow and leveling additives as per the supplier's recommendation.

  • Just prior to application, add the stoichiometric amount of HDI crosslinker and mix thoroughly.

  • Allow an induction time of 15-20 minutes before application.

Protocol 2: UV-Visible Spectroscopy of the UV Absorber

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of the compound.

Equipment:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform) of a known concentration (e.g., 10 mg/L).

  • Fill one quartz cuvette with the pure solvent to be used as a reference.

  • Fill a second quartz cuvette with the prepared stock solution.

  • Place the reference and sample cuvettes in the spectrophotometer.

  • Perform a baseline correction with the pure solvent.

  • Scan the sample from 200 nm to 500 nm and record the absorbance spectrum.

Protocol 3: Accelerated Weathering Testing (QUV)

This protocol describes the evaluation of coating durability using a QUV accelerated weathering tester, based on ASTM G154.[7]

Equipment:

  • QUV accelerated weathering tester equipped with UVA-340 lamps

  • Glossmeter (60° geometry)

  • Spectrocolorimeter

Procedure:

  • Apply the prepared clearcoat formulation to standardized test panels (e.g., phosphated steel or aluminum) and cure according to the resin supplier's recommendations.

  • Measure the initial 60° gloss and color coordinates (Lab*) of the cured panels.

  • Mount the panels in the QUV tester.

  • Expose the panels to a cyclic weathering program, for example:

    • 8 hours of UV exposure at 60°C

    • 4 hours of condensation at 50°C

  • Periodically remove the panels (e.g., every 250 or 500 hours) for evaluation.

  • At each interval, measure the 60° gloss and color coordinates.

  • Calculate the percent gloss retention and the color difference (ΔE*) relative to the initial measurements.

Protocol 4: Thermogravimetric Analysis (TGA)

This protocol details the determination of the thermal stability of the UV absorber.

Equipment:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to 600°C at a constant rate of 20°C/min under a controlled atmosphere (e.g., air or nitrogen).

  • Record the sample weight as a function of temperature.

  • Determine the temperatures at which specific percentages of weight loss occur.

Visualizations

UV_Absorption_Mechanism cluster_coating Automotive Clearcoat UV_Radiation UV Radiation (290-400 nm) HPT 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) -5-[(hexyl)oxy]-phenol (Ground State) UV_Radiation->HPT Absorption Polymer Coating Polymer (Binder) UV_Radiation->Polymer Absorption (if unprotected) HPT_Excited Excited State HPT->HPT_Excited HPT_Excited->HPT Rapid, Non-radiative Decay Heat Harmless Heat HPT_Excited->Heat Polymer_Radical Polymer Radical (Degradation) Polymer->Polymer_Radical Experimental_Workflow cluster_prep Formulation & Application cluster_testing Performance Testing Prep Clearcoat Formulation (with UV Absorber) Apply Application on Test Panels Prep->Apply Cure Curing Apply->Cure Initial_Eval Initial Measurement (Gloss & Color) Cure->Initial_Eval QUV Accelerated Weathering (QUV per ASTM G154) Initial_Eval->QUV Periodic_Eval Periodic Measurement QUV->Periodic_Eval e.g., 500h intervals Periodic_Eval->QUV Data_Analysis Data Analysis (Gloss Retention, ΔE*) Periodic_Eval->Data_Analysis Synergistic_Protection cluster_hpt HPT UV Absorber cluster_hals HALS UV_Light UV Light Polymer Coating Polymer UV_Light->Polymer Residual UV HPT Filters UV Light UV_Light->HPT Blocked Free_Radicals Free Radicals Polymer->Free_Radicals HALS Scavenges Free Radicals Degradation Coating Degradation (Loss of Gloss, Cracking) Free_Radicals->HALS Trapped Free_Radicals->Degradation

References

Application Notes and Protocols for the Formulation of UV-Curable Coatings with Hydroxyphenyl Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, curing, and performance evaluation of UV-curable coatings incorporating hydroxyphenyl triazine (HPT) UV absorbers. HPTs are high-performance ultraviolet light stabilizers that significantly enhance the durability and weatherability of coatings by protecting the polymer matrix from the degrading effects of UV radiation.

Introduction to Hydroxyphenyl Triazines in UV-Curable Coatings

UV-curable coatings offer numerous advantages, including rapid cure speeds, low volatile organic compound (VOC) emissions, and high production efficiency.[1][2] However, the cured polymer network, especially in clear or lightly pigmented systems, is susceptible to degradation upon exposure to sunlight. This degradation manifests as loss of gloss, color change (yellowing), cracking, and a reduction in protective properties.[3][4]

To counteract these effects, UV absorbers are incorporated into the coating formulation. Hydroxyphenyl triazines (HPTs) represent an advanced class of UV absorbers that offer superior performance compared to older technologies like benzotriazoles.[5] Their key advantages include:

  • High Photostability: HPTs are inherently stable to UV radiation, allowing them to provide long-term protection without significant degradation of the absorber itself.[6][7]

  • Broad UV-A and UV-B Coverage: They exhibit strong absorption in both the UV-A (320-400 nm) and UV-B (290-320 nm) regions of the electromagnetic spectrum.[3][5][6]

  • Excellent Thermal Stability: HPTs can withstand the high temperatures sometimes encountered during formulation and application processes without decomposition.[3][7]

  • Low Volatility and Migration: Their molecular structure ensures they remain within the coating film, providing lasting protection.[3][6]

  • Good Compatibility: HPTs are compatible with a wide range of resin systems used in UV-curable formulations, including acrylates, urethanes, and polyesters.[6][7]

The protective mechanism of HPTs involves the absorption of harmful UV photons and their subsequent dissipation as harmless thermal energy through a rapid and efficient intramolecular proton transfer, a process known as keto-enol tautomerism.[5][8]

Photostabilization Mechanism of Hydroxyphenyl Triazines

The remarkable photostability of HPTs is attributed to their ability to undergo a reversible photochemical transformation. Upon absorbing a UV photon, the molecule is excited from its ground state (enol form) to an excited state. It then rapidly undergoes an excited-state intramolecular proton transfer (ESIPT) to form a transient keto tautomer. This is followed by non-radiative decay back to the ground state of the keto form, releasing the absorbed energy as heat. A final, rapid back-proton transfer restores the original enol form, ready to absorb another UV photon. This cyclic process is extremely efficient and prevents the absorbed energy from initiating degradative chemical reactions within the polymer binder.

HPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_Ground Enol Form (Ground State) Enol_Excited Enol Form (Excited State) Enol_Ground->Enol_Excited UV Photon Absorption (hν) Keto_Ground Keto Form (Ground-State Tautomer) Keto_Ground->Enol_Ground Rapid Back Proton Transfer Keto_Excited Keto Form (Excited-State Tautomer) Enol_Excited->Keto_Excited Excited-State Intramolecular Proton Transfer (ESIPT) Keto_Excited->Keto_Ground Non-Radiative Decay (Heat Dissipation)

Caption: Photochemical deactivation cycle of a hydroxyphenyl triazine UV absorber.

Experimental Protocols

Protocol 1: Formulation of a UV-Curable Clear Coat

This protocol describes the preparation of a model UV-curable aliphatic urethane acrylate clear coat, including a control formulation and a formulation stabilized with a hydroxyphenyl triazine UV absorber.

Materials and Equipment:

  • Aliphatic Urethane Diacrylate Oligomer (e.g., Ebecryl® 270 or similar)

  • Reactive Diluent: 1,6-Hexanediol Diacrylate (HDDA)

  • Photoinitiator: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Micure HP-8 or similar)

  • Hydroxyphenyl Triazine UV Absorber (e.g., Tinuvin® 479 or Chiguard® 5400)

  • Laboratory Mixer (e.g., dual asymmetric centrifugal mixer or overhead stirrer)

  • Amber glass or opaque plastic containers

  • Analytical balance

Procedure:

  • Preparation of Formulations: Prepare two formulations as detailed in Table 1. All percentages are by weight.

  • Order of Addition: In an amber glass beaker, first add the aliphatic urethane diacrylate oligomer.

  • Mixing: Begin stirring at a moderate speed (e.g., 500 rpm). Slowly add the reactive diluent (HDDA).

  • Addition of Photoinitiator: Once the oligomer and diluent are homogeneously mixed, add the photoinitiator and continue mixing until it is completely dissolved.

  • Addition of HPT (Formulation B only): For the stabilized formulation, add the hydroxyphenyl triazine UV absorber to the mixture. Continue stirring until the HPT is fully dissolved. The mixture may require gentle warming (to no more than 50°C) to facilitate dissolution.

  • Final Mixing: Continue mixing for an additional 15 minutes to ensure a completely homogeneous formulation.

  • Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Storage: Store the formulations in amber or opaque containers to protect them from light.

Table 1: UV-Curable Clear Coat Formulations

ComponentFunctionFormulation A (Control) (wt%)Formulation B (HPT Stabilized) (wt%)
Aliphatic Urethane AcrylateOligomer (Binder)65.063.5
1,6-Hexanediol Diacrylate (HDDA)Reactive Diluent31.031.0
2-Hydroxy-2-methyl-1-phenyl-propan-1-onePhotoinitiator4.04.0
Hydroxyphenyl Triazine (HPT)UV Absorber0.01.5
Total 100.0 100.0
Protocol 2: Coating Application and UV Curing

Materials and Equipment:

  • Substrates (e.g., glass plates, steel panels, or wood panels)

  • Bar coater or wire-wound rod (to achieve a consistent film thickness)

  • UV Curing System (e.g., conveyorized system with a medium-pressure mercury lamp)

  • UV Radiometer (to measure UV dose and irradiance)

Procedure:

  • Substrate Preparation: Ensure the substrate surface is clean, dry, and free of contaminants. Degrease metal panels with acetone or isopropanol.

  • Coating Application: Apply the formulated coating to the substrate using a bar coater. A #22 bar coater will typically yield a wet film thickness of approximately 50 µm.[9]

  • Curing: Immediately pass the coated substrate through the UV curing unit.

    • Lamp Type: Medium-pressure mercury (Hg) lamp.

    • Atmosphere: Curing can be performed in air. For enhanced surface cure and to overcome oxygen inhibition, curing under a nitrogen atmosphere is recommended.[10]

    • UV Dose: The required UV dose will depend on the specific formulation and film thickness. A typical dose for a clear coat is in the range of 500 to 2000 mJ/cm² (measured in the UV-A range).[9] Adjust the conveyor belt speed to achieve the target dose.

  • Post-Cure: The coating is fully cured immediately after exiting the UV unit. Allow the coated panels to cool to room temperature before handling and testing.

Protocol 3: Performance Evaluation of Cured Coatings

This protocol outlines key tests to evaluate the effectiveness of the HPT UV absorber.

1. Accelerated Weathering Test:

  • Objective: To simulate the damaging effects of long-term outdoor exposure.

  • Equipment: QUV Accelerated Weathering Tester or Xenon Arc Weathering Chamber.

  • Standard: ASTM G154 (for fluorescent UV lamp apparatus) or ASTM G155 (for xenon arc apparatus).

  • Procedure:

    • Mount the cured panels in the weathering chamber.

    • Select an appropriate test cycle. A common cycle for coatings is 8 hours of UV-A 340 nm lamp exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Periodically remove the panels (e.g., every 250, 500, 1000, and 2000 hours) for evaluation.

2. Gloss Measurement:

  • Objective: To quantify the loss of gloss, an early indicator of surface degradation.

  • Equipment: Gloss meter (60° and/or 20° geometry).

  • Standard: ASTM D523.

  • Procedure:

    • Measure the initial gloss of the cured coatings at a 60° angle before weathering. If the initial gloss is above 70 gloss units (GU), a 20° angle is also recommended.

    • After each interval of accelerated weathering, clean the panel surface gently with a soft cloth and deionized water, allow it to dry completely, and measure the gloss at the same locations.

    • Calculate the percent gloss retention: Gloss Retention (%) = (Gloss_after_exposure / Initial_Gloss) * 100.

3. Color Change Measurement:

  • Objective: To quantify yellowing and other color shifts.

  • Equipment: Spectrophotometer or colorimeter.

  • Standard: ASTM D2244.

  • Procedure:

    • Measure the initial CIE Lab* color coordinates of the cured coatings before weathering.

    • After each weathering interval, measure the Lab* values again at the same locations.

    • Calculate the total color difference, Delta E* (ΔE), using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb)^2). A higher ΔE value indicates a greater color change. An increase in the b* value is a direct measure of yellowing.

4. Adhesion Test:

  • Objective: To assess the coating's adhesion to the substrate.

  • Equipment: Cutting tool with multiple blades, pressure-sensitive tape.

  • Standard: ASTM D3359 (Test Method B - Cross-Cut Tape Test).

  • Procedure:

    • Make a grid of cuts (6 cuts in each direction) through the coating to the substrate.

    • Apply the specified pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Assess the grid area for removal of the coating and classify the adhesion on a scale from 5B (no detachment) to 0B (more than 65% detachment).

Data Presentation

The following tables summarize the expected performance data for the control and HPT-stabilized UV-curable coatings when subjected to accelerated weathering.

Table 2: Gloss Retention (60° Gloss Units) vs. Accelerated Weathering Time

Weathering Time (Hours)Formulation A (Control)Formulation B (HPT Stabilized)
090 GU90 GU
50075 GU (83%)88 GU (98%)
100050 GU (56%)85 GU (94%)
200020 GU (22%)78 GU (87%)

Table 3: Color Change (ΔE*) vs. Accelerated Weathering Time

Weathering Time (Hours)Formulation A (Control)Formulation B (HPT Stabilized)
00.00.0
5002.50.5
10005.81.1
200012.02.3

Experimental Workflow Visualization

The entire process from formulation to final evaluation can be visualized as a sequential workflow.

Experimental_Workflow cluster_prep 1. Formulation & Preparation cluster_cure 2. Curing cluster_eval 3. Performance Evaluation A Weigh Components (Oligomer, Diluent, Photoinitiator, HPT) B Mix Components (Sequential Addition) A->B C Apply Coating to Substrate (e.g., Bar Coater) B->C D UV Curing (Medium Pressure Hg Lamp) C->D E Initial Measurements (Gloss, Color, Adhesion) D->E F Accelerated Weathering (ASTM G154 / G155) E->F G Periodic Measurements (Gloss, Color) F->G G->F Continue Exposure H Final Adhesion Test G->H I Data Analysis & Comparison H->I

References

Application Note and Protocols for a Robust Experimental Setup to Evaluate UV Absorber Efficacy in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for establishing a comprehensive experimental setup to test the efficacy of Ultraviolet (UV) absorbers incorporated into polymeric materials. The provided protocols are designed to deliver reliable and reproducible data essential for material selection, formulation development, and quality control in various industries, including pharmaceuticals, where packaging integrity is critical.

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical, chemical, and aesthetic properties.[1][2] This degradation can manifest as discoloration, loss of gloss, brittleness, and a reduction in mechanical strength.[3][4] UV absorbers are additives incorporated into polymers to mitigate these effects by preferentially absorbing harmful UV radiation and dissipating it as thermal energy.[4][5] This application note outlines a standardized methodology for evaluating the performance of these UV absorbers in a laboratory setting, primarily based on established ASTM and ISO standards.[3][6]

Experimental Design and Workflow

A typical experimental workflow for testing the efficacy of UV absorbers involves sample preparation, accelerated UV exposure, and subsequent analysis of material properties. The following diagram illustrates the key stages of this process.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exposure Accelerated UV Exposure cluster_analysis Post-Exposure Analysis cluster_data Data Interpretation Prep1 Polymer & UV Absorber Selection Prep2 Compounding & Specimen Fabrication Prep1->Prep2 Exposure1 Select Exposure Standard (e.g., ASTM D4329, G154) Prep2->Exposure1 Exposure2 Set Exposure Parameters (Irradiance, Temp, Humidity) Exposure1->Exposure2 Exposure3 Conduct Exposure in Weathering Chamber Exposure2->Exposure3 Analysis1 Visual & Optical Properties Exposure3->Analysis1 Analysis2 Mechanical Properties Analysis1->Analysis2 Analysis3 Chemical & Thermal Properties Analysis2->Analysis3 Data1 Tabulate & Compare Results Analysis3->Data1 Data2 Determine UV Absorber Efficacy Data1->Data2

Caption: Experimental workflow for UV absorber efficacy testing.

Detailed Experimental Protocols

Materials and Sample Preparation
  • Polymer Selection: Choose a base polymer relevant to the intended application (e.g., Polypropylene (PP), Polyethylene (PE), Polycarbonate (PC)).

  • UV Absorber Selection: Select the UV absorber(s) to be tested. Common examples include benzophenones and benzotriazoles.[4]

  • Control Samples: Prepare a set of control samples of the base polymer without any UV absorber.

  • Test Samples: Prepare polymer formulations containing different concentrations of the selected UV absorber(s).

  • Compounding: Melt-blend the polymer and UV absorber using a twin-screw extruder or similar compounding equipment to ensure homogeneous dispersion.

  • Specimen Fabrication: Create test specimens from the compounded material using injection molding or compression molding. The specimen dimensions should be suitable for the various analytical tests to be performed. A common specimen size is a flat plaque. It is recommended that specimens be sized to fit the specimen holders of the exposure apparatus when possible.[7] For insulating materials like foams, the maximum thickness should be 20 mm to allow for proper heat transfer.[7]

Accelerated UV Exposure Protocol (based on ASTM D4329)

This protocol describes a common method using fluorescent UV lamps.[8]

  • Apparatus: Utilize a fluorescent UV accelerated weathering chamber equipped with UVA-340 or UVB-313 lamps.[7][8] UVA-340 lamps are often chosen to simulate the UV spectrum of sunlight.[8]

  • Test Specimens: Use at least three replicate specimens for each formulation being tested.[7]

  • Exposure Cycle: A common cycle involves alternating periods of UV exposure and moisture condensation to simulate outdoor conditions.[8][9] A typical cycle is 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[8]

  • Irradiance: Set the irradiance level, typically between 0.49 and 1.55 W/(m²·nm).[7]

  • Exposure Duration: The total exposure time will depend on the specific application and material but can range from hundreds to thousands of hours. Samples should be periodically removed for analysis.

Analytical Techniques for Efficacy Evaluation

The efficacy of the UV absorber is determined by comparing the properties of the exposed samples to those of the unexposed control and test samples.

Optical and Color Properties
  • Colorimetry: Measure the change in color using a spectrophotometer in accordance with ASTM D2244. The color difference (ΔE) is calculated using the CIELAB Lab color space.[3]

  • Gloss: Measure the change in surface gloss at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523.[3]

  • Haze: For transparent materials, measure the change in haze and light transmission using a haze meter as per ASTM D1003.[3]

Mechanical Properties
  • Tensile Testing: Evaluate the changes in tensile strength, elongation at break, and modulus according to ASTM D638.

  • Impact Strength: Measure the Izod or Charpy impact strength following ASTM D256 to assess the material's toughness and brittleness.[3]

  • Flexural Properties: Determine the flexural strength and modulus as per ASTM D790.[3]

Chemical and Thermal Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: Use FTIR to detect chemical changes in the polymer structure, such as the formation of carbonyl groups (C=O), which are indicative of oxidation.[10][11]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to measure changes in the melting point and crystallinity of the polymer.[10][12] Thermogravimetric Analysis (TGA) can assess changes in the decomposition temperature.[10]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different formulations and exposure times.

Table 1: Change in Color (ΔE) After UV Exposure*

Formulation0 hours (Baseline)500 hours1000 hours2000 hours
Control (No UV Absorber)05.212.825.1
0.5% UV Absorber A01.12.55.3
1.0% UV Absorber A00.81.93.8
0.5% UV Absorber B01.53.16.2

Table 2: Retention of Tensile Strength (%) After UV Exposure

Formulation0 hours (Baseline)500 hours1000 hours2000 hours
Control (No UV Absorber)100%85%62%35%
0.5% UV Absorber A100%98%92%85%
1.0% UV Absorber A100%99%95%90%
0.5% UV Absorber B100%96%89%80%

Polymer Photodegradation Pathway

The following diagram illustrates a simplified pathway of photo-oxidative degradation in polymers, which UV absorbers help to prevent.

DegradationPathway UV UV Radiation Polymer Polymer Chain (P-H) UV->Polymer Initiation Initiation: Formation of Free Radicals (P•) Polymer->Initiation Energy Absorption Propagation Propagation: Peroxy Radical Formation (POO•) Initiation->Propagation Oxygen Oxygen (O2) Oxygen->Propagation ChainScission Chain Scission & Cross-linking Propagation->ChainScission Degradation Degradation Products (e.g., Carbonyls) ChainScission->Degradation Properties Loss of Mechanical & Optical Properties Degradation->Properties

Caption: Simplified photo-oxidative degradation pathway in polymers.

Conclusion

The experimental setup and protocols described in this application note provide a robust framework for evaluating the efficacy of UV absorbers in polymers. By systematically exposing polymer samples to accelerated weathering conditions and analyzing the subsequent changes in their properties, researchers can make informed decisions about material formulation to enhance product durability and lifespan. Adherence to standardized test methods is crucial for generating comparable and reliable data.

References

Application Notes and Protocols for Blending 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol with Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for blending the UV absorber 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, commonly known as Tinuvin 1577, with polyolefins such as polyethylene (PE) and polypropylene (PP). This hydroxyphenyl triazine (HPT) class ultraviolet light absorber (UVA) offers exceptional photostability and is particularly suitable for polymers processed at high temperatures due to its low volatility and excellent compatibility.[1][2][3] Proper blending is crucial to ensure homogeneous dispersion of the UV absorber within the polymer matrix, thereby maximizing its efficacy in preventing UV-induced degradation, which can cause discoloration, loss of mechanical strength, and overall reduced product lifespan.[4]

The primary method for blending is melt extrusion using a co-rotating twin-screw extruder, which provides efficient mixing and dispersion.[1][5] Alternatively, a masterbatch approach can be employed, where a concentrated mixture of the UV absorber in a carrier resin is first prepared and then blended with the bulk polyolefin.[6][7][8]

Materials and Equipment

Materials:

  • Polyolefin Resin: Polyethylene (e.g., HDPE, LLDPE) or Polypropylene (homopolymer or copolymer) pellets. The resin should be dried prior to use to prevent processing issues.

  • UV Absorber: this compound (Tinuvin 1577), in powder or granular form.

  • Optional Additives: Antioxidants, thermal stabilizers, or other processing aids as required for the specific application.

Equipment:

  • Gravimetric or volumetric feeders for accurate dosing of materials.

  • Co-rotating twin-screw extruder with a suitable screw configuration for compounding.

  • Strand pelletizer or underwater pelletizer.

  • Film blowing or cast film line, or injection molding machine for producing test specimens.

  • Analytical instruments for characterization:

    • Fourier Transform Infrared (FTIR) Spectrometer

    • Scanning Electron Microscope (SEM)

    • UV-Vis Spectrophotometer

    • Differential Scanning Calorimeter (DSC)

Quantitative Data Summary

The following table summarizes key quantitative data for blending this compound with polyolefins.

ParameterValueUnitNotes
UV Absorber Properties
Chemical NameThis compound-Also known as Tinuvin 1577.[1]
Molecular Weight425.52 g/mol [1]
Melting Point147 - 151°C[9]
Processing Parameters
Recommended Dosage0.2 - 0.5% by weightFor general polyolefin applications.[9] Higher loadings up to 6% are possible for specific requirements.[10]
Extruder Temperature Profile (PE)180 - 220°CA gradual increase from the feeding zone to the metering zone is recommended.
Extruder Temperature Profile (PP)190 - 230°CA gradual increase from the feeding zone to the metering zone is recommended.[11]
Screw Speed100 - 300rpmHigher speeds increase shear and mixing but may also increase melt temperature.[4]
Characterization Data
FTIR Characteristic PeaksSpecific peaks for the triazine ring and phenolic groupcm⁻¹To be determined experimentally to confirm the presence and bonding of the UV absorber.
SEM ImagingHomogeneous dispersion-Absence of agglomerates indicates good mixing.

Experimental Protocols

Protocol for Direct Melt Blending

This protocol describes the direct incorporation of the UV absorber into the polyolefin matrix using a twin-screw extruder.

1. Pre-Blending: a. Dry the polyolefin pellets in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture. b. Accurately weigh the polyolefin resin and the UV absorber according to the desired concentration (e.g., 0.5% w/w). c. Physically mix the components in a bag or a tumble blender for 10-15 minutes to ensure a homogenous pre-mix.

2. Twin-Screw Extrusion: a. Set the temperature profile of the extruder. A typical profile for polyethylene would be:

  • Zone 1 (Feed): 180°C
  • Zone 2: 190°C
  • Zone 3: 200°C
  • Zone 4: 210°C
  • Zone 5 (Die): 210°C b. For polypropylene, a slightly higher temperature profile is generally used:
  • Zone 1 (Feed): 190°C
  • Zone 2: 200°C
  • Zone 3: 210°C
  • Zone 4: 220°C
  • Zone 5 (Die): 220°C c. Set the screw speed to a moderate value, for instance, 150 rpm. The optimal speed will depend on the extruder and the specific formulation. d. Start the extruder and allow the temperatures to stabilize. e. Feed the pre-blended material into the extruder using a gravimetric feeder at a constant rate. f. The molten polymer strand exiting the die is cooled in a water bath and then pelletized.

3. Post-Processing: a. The resulting pellets, now containing the UV absorber, can be used for subsequent processing such as film extrusion or injection molding to produce test specimens.

Protocol for Masterbatch Preparation

This protocol is for creating a concentrated masterbatch of the UV absorber, which can then be blended with the virgin polyolefin.

1. Masterbatch Formulation: a. Prepare a pre-blend of a carrier polyolefin resin (typically LLDPE for broader compatibility) and a high concentration of the UV absorber (e.g., 10-20% w/w). b. Follow the pre-blending steps outlined in section 4.1.

2. Masterbatch Extrusion: a. Use a twin-screw extruder with a high-shear screw configuration to ensure thorough dispersion of the concentrated additive. b. Set the extruder temperature profile as described in section 4.1, adjusting as necessary for the higher additive loading. c. Extrude and pelletize the masterbatch material.

3. Final Blending: a. The masterbatch pellets can then be dry-blended with the virgin polyolefin at the desired let-down ratio to achieve the final target concentration of the UV absorber. b. This final blend is then processed using standard extrusion or molding techniques.

Protocol for Characterization of the Blend

1. FTIR Analysis for Presence of UV Absorber: a. Prepare thin films (approximately 50-100 µm) of the blended polyolefin by compression molding or casting. b. Obtain an FTIR spectrum of a pure polyolefin film as a baseline. c. Obtain an FTIR spectrum of the film containing the UV absorber. d. Compare the spectra. The presence of characteristic peaks corresponding to the triazine and phenyl groups of the UV absorber will confirm its incorporation.

2. SEM Analysis for Dispersion: a. Cryo-fracture a sample of the extruded pellet or a molded part to expose a fresh, internal surface. b. Mount the fractured sample on an SEM stub and coat it with a thin layer of a conductive material (e.g., gold or carbon). c. Image the cross-section at various magnifications. d. A well-dispersed sample will show a smooth, uniform surface, while poor dispersion will be indicated by the presence of agglomerates of the UV absorber.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_blending Melt Blending cluster_characterization Characterization drying Drying of Polyolefin Pellets weighing Weighing of Polyolefin & UV Absorber drying->weighing premixing Physical Pre-mixing weighing->premixing extrusion Twin-Screw Extrusion premixing->extrusion Feed into Extruder cooling Strand Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing specimen_prep Specimen Preparation (Film/Molded Part) pelletizing->specimen_prep Final Product ftir FTIR Analysis specimen_prep->ftir sem SEM Analysis specimen_prep->sem

Caption: Experimental workflow for blending the UV absorber with polyolefins.

logical_relationship cluster_process Blending Process uv_absorber 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) -5-[(hexyl)oxy]-phenol melt_blending Melt Blending (Twin-Screw Extruder) uv_absorber->melt_blending masterbatch Masterbatch Preparation uv_absorber->masterbatch polyolefin Polyolefin (PE or PP) polyolefin->melt_blending polyolefin->masterbatch blended_polyolefin UV-Stabilized Polyolefin melt_blending->blended_polyolefin masterbatch->blended_polyolefin Let-down & Blend

Caption: Logical relationship of components and blending methods.

References

Application Notes and Protocols: Use of Tinuvin 1577 in High-Temperature Processing of Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 1577 is a high-performance ultraviolet light absorber (UVA) of the hydroxyphenyl triazine class, specifically designed for the stabilization of engineering plastics processed at high temperatures.[1] Its characteristic low volatility and excellent compatibility with a wide range of polymers make it an ideal choice for demanding applications where long-term UV protection is critical.[2][3] This document provides detailed application notes and experimental protocols for the effective use of Tinuvin 1577 in engineering plastics such as polycarbonate (PC), polybutylene terephthalate (PBT), and polyethylene terephthalate (PET).

Tinuvin 1577 offers superior weathering resistance compared to conventional benzotriazole UV absorbers, particularly in polymers like polycarbonates and polyesters.[1][3] Its primary function is to absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the polymer matrix from degradation that can lead to yellowing, loss of mechanical properties, and surface cracking.

Key Applications and Recommended Dosages

Tinuvin 1577 is highly effective in a variety of engineering plastics and polymer blends. Its low volatility ensures minimal loss during high-temperature processing, making it suitable for applications such as:

  • Polycarbonate (PC): Automotive glazing, electronic housings, and outdoor lighting fixtures.

  • Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate (PET): Automotive connectors, electrical components, and industrial fibers.

  • Polymer Blends and Alloys: PC/ABS, PC/PBT, and other high-performance blends.

Engineering PlasticRecommended Dosage (% by weight)
Polycarbonate (PC)0.15 - 0.3
Polyesters (PET, PBT)0.3 - 0.5
Polystyrene (PS)0.2 - 0.5
Polyolefins0.2 - 0.5

Performance Data

The incorporation of Tinuvin 1577 significantly enhances the durability of engineering plastics upon exposure to UV radiation and elevated temperatures. A comparative study on a PC/ABS blend demonstrated that a hydroxyphenyl triazine type UVA, such as Tinuvin 1577, was most effective in reducing degradation products, oxidation rate, and yellowing compared to other UV absorber types.[4]

Performance in Polycarbonate (PC)

Objective: To evaluate the effectiveness of Tinuvin 1577 in preventing yellowing of polycarbonate during accelerated weathering.

Method: Polycarbonate samples with and without Tinuvin 1577 were subjected to accelerated weathering according to ASTM G154. The change in yellowness index (ΔYI) was measured at regular intervals.

Exposure Time (hours)ΔYI (Unstabilized PC)ΔYI (PC with 0.2% Tinuvin 1577)
000
5008.51.2
100015.22.5
150023.84.1
200035.16.3

Note: The data presented above is illustrative and based on typical performance of hydroxyphenyl triazine UV absorbers in polycarbonate. Actual results may vary depending on the specific grade of polycarbonate, processing conditions, and weathering cycle.

Performance in Polyesters (PBT and PET) under Heat Aging

Objective: To assess the ability of Tinuvin 1577 to retain the mechanical properties of PBT and PET during high-temperature exposure.

Method: PBT and PET samples containing Tinuvin 1577 were subjected to heat aging at 150°C according to ASTM D3045. The retention of tensile strength and impact strength was measured after 1000 hours.

PolymerPropertyRetention (%) without Tinuvin 1577Retention (%) with 0.4% Tinuvin 1577
PBT Tensile Strength6592
Impact Strength5085
PET Tensile Strength7095
Impact Strength5588

Note: The data presented above is illustrative and based on typical performance of UV stabilizers in polyesters under heat aging conditions. Actual results may vary depending on the specific grade of the polymer and test conditions.

Experimental Protocols

Protocol for Accelerated Weathering of Polycarbonate

1. Objective: To simulate the long-term effects of outdoor exposure on polycarbonate samples stabilized with Tinuvin 1577 using an accelerated weathering apparatus.

2. Materials and Equipment:

  • Polycarbonate plaques (with and without Tinuvin 1577 at a specified concentration).
  • Accelerated weathering chamber (e.g., QUV or Xenon Arc).
  • Spectrocolorimeter for measuring yellowness index (YI).
  • Gloss meter.

3. Procedure:

  • Sample Preparation: Prepare injection-molded plaques of polycarbonate with the desired concentration of Tinuvin 1577. Ensure a control group of unstabilized polycarbonate plaques is also prepared under the same processing conditions.
  • Initial Measurements: Before exposure, measure and record the initial yellowness index (YI) and gloss of all samples according to ASTM D1925 and ASTM D523, respectively.
  • Accelerated Weathering:
  • Mount the samples in the accelerated weathering chamber.
  • Set the test conditions according to ASTM G154 Cycle 1:
  • UV Exposure: 8 hours of UVA-340 lamp exposure at 60°C.
  • Condensation: 4 hours of condensation at 50°C.
  • Continue this cycle for a total of 2000 hours.
  • Periodic Evaluation: At 500-hour intervals, remove the samples from the chamber and measure the yellowness index and gloss.
  • Data Analysis: Calculate the change in yellowness index (ΔYI) and the percentage of gloss retention for each sample at each interval. Plot the results to compare the performance of the stabilized and unstabilized samples.

Protocol for Heat Aging of PBT/PET

1. Objective: To evaluate the thermal stability of PBT or PET samples containing Tinuvin 1577 by measuring the retention of mechanical properties after prolonged exposure to high temperatures.

2. Materials and Equipment:

  • PBT or PET test specimens (e.g., tensile bars, impact test specimens) with and without Tinuvin 1577.
  • Forced-air convection oven.
  • Universal testing machine for tensile testing.
  • Impact tester (e.g., Izod or Charpy).

3. Procedure:

  • Sample Preparation: Prepare test specimens of PBT or PET with the desired concentration of Tinuvin 1577. Include a control group of unstabilized specimens.
  • Initial Mechanical Testing: Before heat aging, conduct tensile tests (according to ASTM D638) and impact tests (according to ASTM D256) on a subset of the specimens to establish baseline mechanical properties.
  • Heat Aging:
  • Place the remaining specimens in the forced-air convection oven.
  • Set the oven temperature to 150°C (or another relevant temperature for the specific application).
  • Age the specimens for a predetermined duration (e.g., 1000 hours).
  • Post-Aging Mechanical Testing: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours. Conduct tensile and impact tests on the aged specimens.
  • Data Analysis: Calculate the percentage retention of tensile strength and impact strength for both the stabilized and unstabilized samples by comparing the post-aging values to the initial baseline values.

Visualizations

Signaling Pathways and Logical Relationships

UV_Degradation_and_Stabilization cluster_degradation UV Degradation Pathway cluster_stabilization Stabilization with Tinuvin 1577 UV UV Radiation Polymer Engineering Plastic (PC, PBT, PET) UV->Polymer Tinuvin1577 Tinuvin 1577 (UV Absorber) UV->Tinuvin1577 ExcitedState Excited State Polymer->ExcitedState Radicals Free Radicals ExcitedState->Radicals Degradation Polymer Degradation (Chain Scission, Crosslinking) Radicals->Degradation PropertiesLoss Loss of Properties (Yellowing, Embrittlement) Degradation->PropertiesLoss Tinuvin1577->Polymer Heat Harmless Heat Tinuvin1577->Heat

Caption: Mechanism of UV degradation and stabilization by Tinuvin 1577.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing Protocols cluster_analysis Data Analysis Prep Prepare Polymer with and without Tinuvin 1577 Specimens Create Test Specimens (Plaques, Tensile Bars) Prep->Specimens Initial Initial Property Measurement (Color, Mechanical) Specimens->Initial Exposure Accelerated Weathering (ASTM G154) or Heat Aging (ASTM D3045) Initial->Exposure Periodic Periodic/Final Property Measurement Exposure->Periodic Analysis Calculate Property Changes (ΔYI, % Retention) Periodic->Analysis Comparison Compare Performance of Stabilized vs. Unstabilized Samples Analysis->Comparison

Caption: Workflow for evaluating Tinuvin 1577 performance.

Logical Relationship of Benefits

Benefits_Relationship cluster_properties Key Properties cluster_benefits Performance Benefits cluster_applications End-Use Applications Tinuvin1577 Tinuvin 1577 Volatility Low Volatility Tinuvin1577->Volatility Compatibility Good Compatibility Tinuvin1577->Compatibility UV_Absorption High UV Absorption Tinuvin1577->UV_Absorption Processing High-Temperature Processability Volatility->Processing Compatibility->Processing Weathering Enhanced Weathering Resistance UV_Absorption->Weathering Automotive Automotive Components Processing->Automotive Mechanical Retention of Mechanical Properties Weathering->Mechanical Aesthetics Color Stability (Anti-Yellowing) Weathering->Aesthetics Construction Outdoor Construction Mechanical->Construction Electronics Electronics Housings Aesthetics->Electronics

Caption: Relationship between Tinuvin 1577 properties and benefits.

References

Application Notes and Protocols for Evaluating the Photostability of Stabilized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The durability and performance of polymeric materials are often compromised by exposure to environmental factors, particularly ultraviolet (UV) radiation from sunlight.[1][2] This exposure can initiate photodegradation, a process that alters the chemical and physical properties of polymers, leading to discoloration, brittleness, and a loss of mechanical strength.[2][3] To mitigate these effects, UV stabilizers are incorporated into polymer formulations.[2][3] Evaluating the efficacy of these stabilizers is critical for predicting the service life of polymeric products and ensuring their reliability in various applications, from medical devices to outdoor materials.[1][4][5]

These application notes provide detailed protocols for assessing the photostability of stabilized polymers using accelerated weathering techniques followed by a suite of analytical methods to quantify the extent of degradation.

Section 1: Accelerated Weathering Protocols

Accelerated weathering tests are designed to simulate the damaging effects of long-term outdoor exposure in a laboratory setting under controlled, intensified conditions.[6][7] The primary environmental elements of concern for polymers are UV radiation, high temperatures, and moisture, which often work synergistically to accelerate the aging process.[1] The two most common methods for accelerated weathering are Xenon Arc and Fluorescent UV testing.[6][8]

Logical Workflow for Photostability Evaluation

The overall process involves exposing polymer samples, with and without stabilizers, to accelerated weathering conditions and then evaluating the changes in their properties using various analytical techniques.

cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Post-Exposure Analysis cluster_outcome Outcome p1 Control Polymer (Unstabilized) weather UV Exposure (Xenon Arc or QUV) + Temperature + Humidity p1->weather p2 Stabilized Polymer (Test Sample) p2->weather a1 Chemical Analysis (FTIR, UV-Vis) weather->a1 a2 Mechanical Testing (Tensile Test) weather->a2 a3 Molecular Weight Analysis (GPC/SEC) weather->a3 a4 Surface Analysis (Microscopy, Colorimetry) weather->a4 outcome Quantify Degradation Compare Stabilizer Efficacy Predict Service Life a1->outcome a2->outcome a3->outcome a4->outcome

Caption: General experimental workflow for evaluating polymer photostability.

Protocol 1.1: Xenon Arc Weathering

Xenon arc lamps are used to simulate the full spectrum of sunlight, including UV, visible, and infrared radiation, making this method ideal for evaluating changes in color and appearance.[6]

  • Apparatus: Xenon arc weather-ometer.

  • Reference Standards: ASTM G155, ISO 4892-2, ASTM D2565, ASTM D4459.[8]

  • Procedure:

    • Sample Preparation: Prepare polymer specimens according to the relevant material standard (e.g., ISO 527 Type 1A or ASTM D638 Type I for tensile testing).[9]

    • Control Samples: Prepare a set of control samples (without stabilizer) and "dark controls" which will be stored under the same temperature and humidity conditions but shielded from light.[10][11]

    • Chamber Setup:

      • Light Source: Use a filtered Xenon arc lamp to simulate a specific natural light condition (e.g., daylight filter).

      • Irradiance: Set the irradiance level, typically between 0.35 to 0.55 W/m² at 340 nm.

      • Temperature: Set the chamber air temperature and black panel temperature (BPT), for example, 60 °C BPT.[12]

      • Humidity: Set the relative humidity (RH), e.g., 50% RH.

    • Exposure Cycle: Program a cycle of light and optional dark/wet periods. A common cycle is continuous light with periodic water spray to simulate rain and thermal shock.[13]

    • Exposure Duration: Expose samples for predetermined time intervals or total radiant energy (kJ/m²).

    • Sample Retrieval: At each interval, remove a subset of the exposed samples, control samples, and dark controls for analysis.

Protocol 1.2: Fluorescent UV (QUV) Weathering

This method uses fluorescent lamps that emit UV light to simulate the effects of sunlight, focusing on the most damaging portion of the solar spectrum.[6] It is particularly effective for testing property changes like loss of gloss and mechanical strength.

  • Apparatus: Fluorescent UV and condensation apparatus (QUV).

  • Reference Standards: ASTM D4329, ASTM D4587, ISO 4892-3, ASTM D5208.[8][13]

  • Procedure:

    • Sample Preparation: Prepare samples as described in Protocol 1.1.

    • Chamber Setup:

      • Light Source: Select appropriate fluorescent lamps. UVA-340 lamps are commonly used as they provide a good spectral match to sunlight in the short-wavelength UV region.[13]

      • Irradiance: Set the irradiance, typically 0.89 W/m² at 340 nm.

    • Exposure Cycle: Program a cycle that alternates between UV exposure and a condensation period (darkness with high humidity) to simulate dew. A typical cycle is 8 hours of UV at 60 °C followed by 4 hours of condensation at 50 °C.[13]

    • Exposure Duration: Expose samples for specified time intervals (in hours).

    • Sample Retrieval: Remove samples at regular intervals for analysis.

Section 2: Analytical Protocols for Degradation Assessment

After exposure, the extent of photodegradation is quantified by measuring changes in the polymer's chemical, mechanical, and molecular properties.

Relationship Between Degradation and Analytical Measurement

Photodegradation manifests as various measurable changes in the polymer. The choice of analytical technique depends on the specific property of interest.

cluster_degradation Degradation Mechanisms cluster_effects Observable Effects cluster_analysis Analytical Techniques exposure UV Radiation Exposure chain_scission Chain Scission & Cross-linking exposure->chain_scission oxidation Photo-oxidation exposure->oxidation mw_change Molecular Weight Change chain_scission->mw_change mech_change Loss of Mechanical Properties (Strength, Ductility) chain_scission->mech_change chem_change Chemical Structure Change (e.g., Carbonyl Formation) oxidation->chem_change oxidation->mech_change color_change Discoloration / Yellowing oxidation->color_change gpc GPC / SEC mw_change->gpc ftir FTIR Spectroscopy chem_change->ftir tensile Tensile Testing mech_change->tensile uv_vis UV-Vis / Colorimetry color_change->uv_vis

Caption: Relationship between degradation mechanisms and analytical methods.

Protocol 2.1: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a core technique for identifying chemical changes in polymers, particularly the formation of carbonyl groups (C=O) resulting from photo-oxidation.[4][14] The extent of oxidation can be quantified using the Carbonyl Index (CI).

  • Apparatus: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Reference Standard: ISO 10640.[15][16]

  • Procedure:

    • Measurement: Place the exposed polymer sample on the ATR crystal and acquire the infrared spectrum, typically in the range of 4000-650 cm⁻¹.

    • Data Analysis:

      • Identify the carbonyl absorption band, which typically appears between 1650 and 1850 cm⁻¹.[14]

      • Identify a reference peak that is unaffected by degradation (e.g., a C-H bending or stretching vibration, such as the band around 1460 cm⁻¹ in polyethylene).

      • Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of the reference peak.

      • CI = Absorbance (Carbonyl Peak) / Absorbance (Reference Peak)

    • Interpretation: An increase in the CI over the exposure time indicates the progression of photo-oxidation. Compare the rate of CI increase between stabilized and unstabilized samples.

Protocol 2.2: Mechanical Property Analysis (Tensile Testing)

The retention of mechanical properties is a critical measure of a polymer's photostability.[3] Tensile testing measures properties such as tensile strength, modulus, and elongation at break.

  • Apparatus: Universal Testing Machine (UTM) with an extensometer.

  • Reference Standards: ASTM D882 (for thin films), ASTM D638 (for rigid plastics), ISO 527.[9][17]

  • Procedure:

    • Specimen Conditioning: Condition the weathered tensile bars at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours before testing.

    • Measurement:

      • Mount the specimen in the grips of the UTM.

      • Apply a tensile load at a constant crosshead speed until the specimen fractures.

      • Record the load and extension data throughout the test.

    • Data Analysis:

      • From the stress-strain curve, determine the tensile strength at break and the elongation at break (%).

      • Calculate the percentage retention of each property relative to the unexposed (time zero) sample.

      • % Retention = (Value_exposed / Value_unexposed) * 100

    • Degradation Endpoint: The degradation endpoint can be defined as the point when the elongation at break falls below a certain threshold, such as 5%.[17]

Protocol 2.3: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is essential for monitoring changes in the polymer's molecular weight distribution.[4] Chain scission, a primary degradation mechanism, leads to a decrease in average molecular weight.[4]

  • Apparatus: GPC/SEC system with a refractive index (RI) or UV detector.

  • Procedure:

    • Sample Preparation: Dissolve a precise amount of the polymer sample in a suitable solvent (e.g., tetrahydrofuran or trichlorobenzene). The sample may require heating to fully dissolve.

    • Chromatography: Inject the polymer solution into the GPC/SEC system. The molecules are separated based on their size as they pass through a column packed with porous gel.

    • Data Analysis:

      • Using a calibration curve created from polymer standards of known molecular weights, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Interpretation: A decrease in Mn and Mw over time indicates chain scission. An increase in PDI suggests a broadening of the molecular weight distribution due to random degradation events.

Section 3: Data Presentation and Interpretation

Quantitative data from the analytical tests should be summarized in tables to facilitate comparison between different formulations and exposure times.

Table 1: Carbonyl Index (CI) as a Function of Xenon Arc Exposure Time
Exposure Time (hours)Unstabilized Polymer (CI)Stabilized Polymer (CI)
00.020.02
2500.150.04
5000.320.07
10000.680.15
20001.250.31

This table illustrates that the stabilized polymer shows a significantly slower rate of increase in the Carbonyl Index, indicating effective inhibition of photo-oxidation.

Table 2: Retention of Mechanical Properties after QUV Exposure
Exposure Time (hours)Unstabilized: Tensile Strength Retention (%)Stabilized: Tensile Strength Retention (%)Unstabilized: Elongation at Break Retention (%)Stabilized: Elongation at Break Retention (%)
0100100100100
50085986095
100062912588
20003075<565

This table demonstrates the effectiveness of the stabilizer in preserving the mechanical integrity of the polymer. The unstabilized material becomes brittle (elongation <5%) much more rapidly than the stabilized version.[17][18]

Table 3: Molecular Weight Changes after Xenon Arc Exposure
Exposure Time (hours)Unstabilized Polymer (Mw, kDa)Stabilized Polymer (Mw, kDa)
0350352
500280345
1000195330
200090295

This data clearly shows a drastic reduction in the weight-average molecular weight (Mw) for the unstabilized polymer, confirming that chain scission is a major degradation pathway. The stabilized polymer maintains a much higher molecular weight for a longer duration.

References

Application Notes and Protocols for Food Contact Materials: Regulatory Status and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of substances in food contact materials (FCMs), their global regulatory status, and detailed protocols for key analytical methods. This document is intended to guide researchers and professionals in ensuring the safety and compliance of materials that come into contact with food products.

Introduction to Food Contact Materials and Regulatory Landscape

Food contact materials are ubiquitous in the modern food supply chain, encompassing a wide range of materials such as plastics, paper and paperboard, coatings, adhesives, and ceramics.[1] These materials are crucial for packaging, processing, and storing food, ensuring its safety and quality.[1] However, there is a potential for chemical substances to migrate from FCMs into the food, which necessitates stringent regulation to protect consumer health.[1]

The regulatory landscape for FCMs is complex and varies significantly across different regions. The primary goal of these regulations is to ensure that any migration of substances from FCMs into food does not endanger human health, cause an unacceptable change in the composition of the food, or deteriorate its taste and odor.[1]

Key Regulatory Bodies and Frameworks
  • European Union (EU): The overarching legislation in the EU is the Framework Regulation (EC) No 1935/2004, which sets out the general principles of safety for all FCMs.[1][2] For plastics, the most comprehensive specific measure is Regulation (EU) No 10/2011, which establishes a "Union List" of authorized substances and sets Specific Migration Limits (SMLs) for many of them.[2][3] Good Manufacturing Practices (GMP) for FCMs are mandated under Regulation (EC) 2023/2006.[1]

  • United States (US): The Food and Drug Administration (FDA) regulates FCMs as indirect food additives under the Federal Food, Drug, and Cosmetic Act (FFDCA).[4] The relevant regulations are primarily found in Title 21 of the Code of Federal Regulations (21 CFR), Parts 174-178.[5] The FDA employs a system of premarket notifications for new food contact substances (Food Contact Notifications - FCNs).[4] Unlike the EU's extensive list of SMLs, the FDA often focuses on the total amount of a substance that can migrate or be extracted.[4]

  • China: China has a comprehensive system of national food safety standards (GB standards) for FCMs. The general safety requirements are laid out in GB 4806.1.[6] The use of additives is regulated by GB 9685, which provides a positive list of approved additives and their usage restrictions, including SMLs.[6][7]

  • Japan: Japan has implemented a positive list system for synthetic resins used in food contact utensils, containers, and packaging under the Food Sanitation Act, which came into effect in June 2025.[8][9] This system specifies which polymers and additives are permitted. For substances not on the positive list, a general migration limit of 0.01 mg/kg applies.[10]

Common Applications of Substances in Food Contact Materials

A wide variety of chemical substances are used in the manufacture of FCMs to achieve desired technical effects and performance characteristics.

  • Plastics: Monomers are the building blocks of plastic polymers. Additives such as plasticizers (e.g., phthalates), antioxidants, and stabilizers are incorporated to impart flexibility, durability, and resistance to degradation.[11]

  • Coatings: Resinous and polymeric coatings are applied to metal cans and other packaging to prevent corrosion and interaction between the food and the metal. Epoxy resins, derived from substances like bisphenol A (BPA), have historically been common.

  • Adhesives: Adhesives are used in multilayer packaging to bond different material layers together. Regulations often focus on ensuring that a functional barrier prevents the migration of adhesive components into the food.[5][12]

  • Paper and Paperboard: Various substances are used in the production of paper and paperboard, including sizing agents, wet-strength agents, and coatings to provide resistance to water and grease.[13][14]

Quantitative Data: Migration Limits for Key Substances

Migration limits are crucial for ensuring the safety of FCMs. The two main types of migration limits are the Overall Migration Limit (OML) and the Specific Migration Limit (SML).

  • Overall Migration Limit (OML): The maximum permitted total amount of all non-volatile substances that can migrate from an FCM into food. In the EU, the OML for plastics is 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).[2]

  • Specific Migration Limit (SML): The maximum permitted amount of a specific substance that can migrate into food. SMLs are set based on toxicological assessments of the individual substance.[15]

Below are tables summarizing the SMLs for selected common substances in various regions.

Table 1: Specific Migration Limits (SMLs) for Selected Plasticizers in the European Union

SubstanceCAS NumberSML (mg/kg of food)Notes
Di-n-butyl phthalate (DBP)84-74-20.12[16]
Benzyl butyl phthalate (BBP)85-68-76.0[16]
Bis(2-ethylhexyl) phthalate (DEHP)117-81-70.6[16]
Diisononyl phthalate (DINP) & Diisodecyl phthalate (DIDP)28553-12-0 / 68515-49-1 & 26761-40-0 / 68515-49-11.8 (sum of DINP and DIDP)[16]

Table 2: Specific Migration Limits (SMLs) for Selected Monomers and Other Substances

SubstanceMaterialRegulatory BodySML (mg/kg of food)
Bisphenol A (BPA)PlasticsEU (prior to recent restrictions)0.05
StyrenePolystyreneEU6.0
AcrylonitrilePlasticsEUNot Detectable (DL = 0.01 mg/kg)
FormaldehydeVariousEU15 (as total formaldehyde)
Primary Aromatic Amines (PAAs)VariousChina (GB 4806.14-2023)Not Detectable (LOD = 0.01 mg/kg)[14]
Unlisted substancesSynthetic ResinsJapan0.01[10]

Table 3: Examples of Quantitative Limits in the US FDA Regulations

Material/SubstanceRegulation (21 CFR)Quantitative Limit
Adhesives in contact with dry foods175.105Amount not to exceed Good Manufacturing Practice[5]
Adhesives in contact with aqueous and fatty foods175.105Trace amount at seams and edges[5]
Components of paper and paperboard for aqueous and fatty foods176.170Various specific use limitations and extractives limits[17]
Components of paper and paperboard for dry foods176.180Various specific use limitations[14]
Acrylamide-acrylic acid resins in paper and paperboard176.110Not to exceed 2% by weight of the paper or paperboard[18]

Experimental Protocols for Migration Testing

Migration testing is performed to verify compliance with OML and SML values. The general approach involves exposing the FCM to a food simulant under controlled conditions of time and temperature that represent the intended use of the material.[15]

Overall Migration Testing (Based on EN 1186 Series)

This protocol outlines the general steps for determining the overall migration from a plastic FCM.

Objective: To measure the total mass of non-volatile substances that migrate from a plastic sample into a food simulant.

Materials:

  • FCM test specimen of known surface area.

  • Food simulants (e.g., Simulant A: 10% ethanol; Simulant B: 3% acetic acid; Simulant D2: vegetable oil).

  • Migration cell or other suitable vessel for contacting the sample with the simulant.

  • Analytical balance.

  • Oven or incubator for controlled temperature exposure.

  • Evaporating dish.

  • Desiccator.

Procedure:

  • Sample Preparation: Cut the FCM sample into test specimens of a defined size (e.g., 1 dm²). Clean the specimens if necessary, following the appropriate standard procedure.

  • Pre-conditioning: Condition the evaporating dishes by heating them in an oven at 105°C for 1 hour, then cooling in a desiccator and weighing to a constant weight.

  • Exposure: Place the test specimen in the migration cell and add a known volume of the pre-heated food simulant, ensuring the side of the material intended for food contact is exposed. The standard surface area to volume ratio is typically 6 dm² per 1 kg of food simulant.

  • Incubation: Seal the migration cell and place it in an oven or incubator at the specified test conditions (time and temperature) as defined in Regulation (EU) No 10/2011, Annex V. For example, for long-term storage at room temperature, the condition might be 10 days at 40°C.[19]

  • Evaporation: After the exposure period, remove the simulant from the migration cell and transfer it to a pre-conditioned evaporating dish. Evaporate the simulant to dryness. For vegetable oil, the migrant is extracted from the oil before determination.

  • Weighing: After evaporation, place the evaporating dish in an oven at 105°C for 1 hour to remove any residual moisture, then cool it in a desiccator and weigh it to a constant weight.

  • Calculation: The overall migration (M) is calculated in mg/dm² using the following formula: M = (m_a - m_b) / A where:

    • m_a is the mass of the evaporating dish with the residue (in mg).

    • m_b is the mass of the empty evaporating dish (in mg).

    • A is the surface area of the test specimen (in dm²).

  • Blank Correction: A blank test with the food simulant alone should be run in parallel to correct for any non-volatile impurities in the simulant.

Specific Migration Testing (Based on EN 13130 Series)

This protocol provides a general framework for determining the specific migration of a target substance (e.g., a plasticizer or monomer) from an FCM.

Objective: To quantify the amount of a specific substance that migrates from an FCM into a food simulant.

Materials:

  • FCM test specimen.

  • Food simulant appropriate for the food type and the target substance.

  • Migration cell.

  • Controlled temperature environment (oven/incubator).

  • Analytical instrumentation appropriate for the target analyte (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

  • Certified reference standards of the target analyte.

Procedure:

  • Sample Preparation and Exposure: Prepare the test specimen and expose it to the selected food simulant in a migration cell under the appropriate time and temperature conditions, as described for overall migration testing.[19]

  • Sample Collection: After the exposure period, an aliquot of the food simulant is taken for analysis.

  • Analytical Method:

    • Develop and validate an analytical method for the quantification of the target substance in the food simulant. This typically involves chromatographic separation followed by detection.

    • For example, for the analysis of styrene migration from polystyrene, headspace GC-MS can be used.[20][21] For phthalates, GC-MS or LC-MS is commonly employed.

  • Calibration: Prepare a series of calibration standards of the target substance in the same food simulant used for the migration test.

  • Quantification: Analyze the collected simulant sample using the validated analytical method and quantify the concentration of the target substance by comparing the response to the calibration curve.

  • Calculation: The specific migration is typically expressed in mg of substance per kg of food simulant. The conversion from the measured concentration in the simulant to the migration value may require consideration of the surface area to volume ratio used in the test. The conventional EU cube model assumes a ratio of 6 dm² per kg of food.[22]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Disruption by Bisphenol A (BPA)

Bisphenol A is a well-known endocrine disruptor that can migrate from certain food contact materials. It has been shown to interfere with various cellular signaling pathways, including those mediated by estrogen receptors.

BPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) GPER GPER (G-protein coupled estrogen receptor) BPA->GPER Binds ER_alpha_beta_cyt ERα / ERβ BPA->ER_alpha_beta_cyt Binds Signal_Transduction Signal Transduction Cascades (e.g., MAPK/ERK) GPER->Signal_Transduction Activates ER_alpha_beta_nuc ERα / ERβ ER_alpha_beta_cyt->ER_alpha_beta_nuc Translocates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Influences ERE Estrogen Response Element (ERE) on DNA ER_alpha_beta_nuc->ERE Binds ERE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., proliferation, differentiation) Gene_Expression->Cellular_Response Leads to

Caption: Simplified diagram of Bisphenol A (BPA) interfering with cellular signaling pathways.

Workflow for Safety Assessment and Compliance of a New Food Contact Material

The following diagram illustrates a typical workflow for evaluating the safety and ensuring regulatory compliance of a new food contact material.

FCM_Safety_Assessment_Workflow start Start: New FCM Development material_char 1. Material Characterization - Identify all components - Determine chemical properties start->material_char reg_review 2. Regulatory Review - Identify applicable regulations (EU, FDA, etc.) - Check positive lists material_char->reg_review substance_on_list Substance on Positive List? reg_review->substance_on_list migration_testing 3. Migration Testing Plan - Select food simulants - Determine test conditions substance_on_list->migration_testing Yes tox_assessment 6. Toxicological Risk Assessment - For new substances or NIAS - Hazard identification & characterization substance_on_list->tox_assessment No perform_migration_tests 4. Perform Migration Tests - Overall Migration (OML) - Specific Migration (SML) migration_testing->perform_migration_tests analyze_results 5. Analyze Results - Quantify migrants - Compare with limits perform_migration_tests->analyze_results compliance_check Compliance with Migration Limits? analyze_results->compliance_check prepare_dossier 7. Prepare Regulatory Dossier - e.g., Food Contact Notification (FCN) for FDA - EFSA submission for EU compliance_check->prepare_dossier Yes rejection Rejection / Further Data Required compliance_check->rejection No tox_assessment->migration_testing submission 8. Submission to Regulatory Authority prepare_dossier->submission approval Approval / No Objection submission->approval submission->rejection market Market Product with Declaration of Compliance (DoC) approval->market

Caption: General workflow for the safety assessment and compliance of food contact materials.

References

Techniques for Dispersing Triazine UV Absorbers in Aqueous Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine-based UV absorbers, such as Bemotrizinol (Tinosorb® S), Bisoctrizole (Tinosorb® M), and Ethylhexyl Triazone (Uvinul® T 150), are highly effective, broad-spectrum organic filters critical in the development of modern sunscreen and photoprotective formulations. A significant challenge in their application is their inherent hydrophobicity, which makes their incorporation into aqueous-based systems difficult. Effective dispersion of these lipophilic compounds is crucial for achieving uniform film formation on the skin, enhancing UV protection efficacy, and improving the aesthetic qualities of the final product.

This document provides detailed application notes and experimental protocols for various techniques to disperse triazine UV absorbers in aqueous systems. The methods covered include top-down approaches like wet media milling and high-energy emulsification, as well as bottom-up techniques such as nanoemulsion formation and encapsulation within lipid and polymeric nanoparticles.

Dispersion Techniques and Experimental Protocols

Several methods can be employed to create stable aqueous dispersions of triazine UV absorbers. The choice of technique depends on the desired particle size, the specific triazine absorber being used, and the intended application of the final formulation.

Wet Media Milling

Wet media milling is a top-down technique that uses mechanical attrition to reduce the particle size of the UV absorber in a liquid medium. This method is effective for producing crystalline nanoparticles.

Experimental Protocol: Wet Media Milling of a Triazine UV Absorber

  • Preparation of the Slurry:

    • Disperse the triazine UV absorber powder (e.g., 5-10% w/w) in an aqueous solution containing a stabilizer (e.g., 1-2% w/w of a non-ionic surfactant like Poloxamer 407 or a polymeric stabilizer).

    • Continuously stir the mixture to form a homogeneous pre-suspension.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale stirred media mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads with a diameter of 0.1-0.5 mm) to the milling chamber. The bead-to-slurry ratio should be optimized, but a starting point is 1:1 (v/v).

    • Set the milling parameters:

      • Milling speed: 2000-4000 rpm

      • Milling time: 1-4 hours. Monitor particle size reduction over time to determine the optimal duration.

      • Temperature: Maintain the temperature of the milling chamber below 40°C using a cooling system to prevent thermal degradation of the UV absorber.

  • Post-Milling Processing:

    • Separate the milling beads from the nanosuspension by sieving.

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

High-Energy Emulsification (Nanoemulsification)

High-energy methods, such as high-pressure homogenization and ultrasonication, are used to produce nanoemulsions by reducing the size of oil droplets containing the dissolved UV absorber in an aqueous phase.

Experimental Protocol: High-Pressure Homogenization for Nanoemulsion

  • Phase Preparation:

    • Oil Phase: Dissolve the triazine UV absorber (e.g., 5-10% w/w) in a suitable oil (e.g., caprylic/capric triglyceride) at an elevated temperature (e.g., 70-80°C) until fully dissolved.

    • Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., 2-5% w/w Polysorbate 80) and heat to the same temperature as the oil phase.

  • Pre-emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenization pressure: 500-1500 bar

    • Number of cycles: 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Analyze the nanoemulsion for droplet size, PDI, and zeta potential.

Encapsulation in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Encapsulation of triazine UV absorbers within a solid lipid matrix can enhance their photostability and reduce skin penetration. NLCs are a modified version of SLNs that contain a blend of solid and liquid lipids, which can improve loading capacity and prevent drug expulsion during storage.

Experimental Protocol: Preparation of NLCs by Hot Homogenization followed by Ultrasonication

  • Phase Preparation:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl behenate) and a liquid lipid (e.g., caprylic/capric triglyceride) at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the triazine UV absorber (e.g., Tinosorb® S) in this molten lipid mixture.[1]

    • Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Polysorbate 80) and heat it to the same temperature as the lipid phase.[1]

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 2 minutes to form a coarse oil-in-water emulsion.[1]

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Determine the particle size, PDI, zeta potential, encapsulation efficiency, and drug loading of the NLC dispersion.

Encapsulation in Polymeric Nanoparticles

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate triazine UV absorbers, offering controlled release and improved stability.

Experimental Protocol: Double Emulsion-Solvent Evaporation for PLGA Nanoparticles

  • Preparation of the Primary Emulsion (w/o):

    • As triazine UV absorbers are oil-soluble, a single emulsion (o/w) method is more appropriate. Dissolve PLGA and the triazine UV absorber in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Formation of the Nanoemulsion (o/w):

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water nanoemulsion.

  • Solvent Evaporation:

    • Stir the nanoemulsion at room temperature under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the UV absorber.

  • Nanoparticle Recovery and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any unencapsulated UV absorber and excess stabilizer.

    • Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

  • Characterization:

    • Analyze the particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Data Presentation

The following table summarizes typical quantitative data obtained for the dispersion of triazine UV absorbers using various techniques.

Triazine UV AbsorberDispersion TechniqueParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
Tris-biphenyl triazine (Tinosorb® A2B)Wet Media Milling (Commercial Dispersion)~105---[2]
Ethylhexyl Triazone (Uvinul® T 150)Nanoemulsion204.80->95%-[3]
Tinosorb® S & Uvinul® T 150 mixtureNanostructured Lipid Carriers (NLCs)122–135<0.3>90%-[1]
Bemotrizinol (Tinosorb® S)Nanostructured Lipid Carriers (NLCs)190.6 ± 9.80.153 ± 0.013--10.6 ± 1.7
Model Hydrophobic Drug (Quercetin)Wet Media Milling281.210.22--
Model ProteinPLGA Nanoparticles~200-390-80-98%-[4]

Note: Data for "Model Hydrophobic Drug" and "Model Protein" are included to provide a reference for achievable parameters with the respective techniques.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described dispersion techniques.

Wet_Milling_Workflow cluster_prep Slurry Preparation cluster_milling Milling Process cluster_post Post-Processing uv_absorber Triazine UV Absorber pre_suspension Pre-suspension uv_absorber->pre_suspension stabilizer Stabilizer Solution stabilizer->pre_suspension media_mill Stirred Media Mill pre_suspension->media_mill milled_suspension Milled Suspension media_mill->milled_suspension beads Milling Beads beads->media_mill separation Bead Separation milled_suspension->separation nanosuspension Final Nanosuspension separation->nanosuspension High_Pressure_Homogenization_Workflow cluster_phases Phase Preparation cluster_oil Oil Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification uv_absorber Triazine UV Absorber heated_oil Heated Oil Phase uv_absorber->heated_oil oil Oil oil->heated_oil pre_emulsion Pre-emulsion heated_oil->pre_emulsion surfactant Surfactant heated_aqueous Heated Aqueous Phase surfactant->heated_aqueous water Water water->heated_aqueous heated_aqueous->pre_emulsion hph High-Pressure Homogenizer pre_emulsion->hph nanoemulsion Nanoemulsion hph->nanoemulsion NLC_Preparation_Workflow cluster_phases Phase Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_emulsification NLC Formation solid_lipid Solid Lipid molten_lipid Molten Lipid Phase solid_lipid->molten_lipid liquid_lipid Liquid Lipid liquid_lipid->molten_lipid uv_absorber Triazine UV Absorber uv_absorber->molten_lipid pre_emulsion Pre-emulsion molten_lipid->pre_emulsion surfactant Surfactant heated_aqueous Heated Aqueous Phase surfactant->heated_aqueous water Water water->heated_aqueous heated_aqueous->pre_emulsion ultrasonication Ultrasonication pre_emulsion->ultrasonication cooling Cooling ultrasonication->cooling nlc_dispersion NLC Dispersion cooling->nlc_dispersion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tinuvin 1577 Performance in Nonpolar Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and dispersion of Tinuvin 1577 in nonpolar polymer systems.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating Tinuvin 1577 into nonpolar polymers like polyethylene (PE) and polypropylene (PP).

Problem Potential Cause Suggested Solution
Poor Dispersion (streaks, agglomerates) Low compatibility between Tinuvin 1577 and the polymer matrix.- Increase melt processing temperature and mixing time. - Use a high-shear mixing element. - Consider pre-dispersing Tinuvin 1577 in a compatible carrier to create a masterbatch.
Blooming/Migration (surface haze, greasy feel) Exceeding the solubility limit of Tinuvin 1577 in the polymer.- Reduce the loading concentration of Tinuvin 1577. Recommended dosage for polyolefins is 0.2-0.5%.[1][2] - Use a synergistic combination with a Hindered Amine Light Stabilizer (HALS) to potentially reduce the required concentration of Tinuvin 1577. - Select a higher molecular weight polymer grade, which can reduce additive migration.
Reduced UV Protection Efficacy Inadequate dispersion or degradation of the UV absorber.- Ensure homogeneous distribution through optimized processing. - Verify that the processing temperature is not causing thermal degradation of Tinuvin 1577. - Combine with antioxidants to protect the polymer and the UV absorber during processing and use.
Discoloration of the Final Product Interaction of Tinuvin 1577 with other additives or impurities.- Tinuvin 1577 has a low tendency to chelate with metal ions, but ensure catalyst residues are minimized.[3] - Review all additives in the formulation for potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended loading level of Tinuvin 1577 in polyethylene and polypropylene?

A1: The recommended dosage of Tinuvin 1577 in polyolefins such as polyethylene and polypropylene is typically between 0.2% and 0.5% by weight.[1][2]

Q2: How can I improve the compatibility of Tinuvin 1577 with my nonpolar polymer?

A2: While Tinuvin 1577 generally exhibits good compatibility with a range of polymers, optimizing processing conditions is key.[4][5] Increasing the melt temperature and ensuring thorough mixing can enhance its dispersion. For challenging systems, creating a masterbatch by pre-dispersing Tinuvin 1577 in a small amount of the parent polymer can significantly improve its distribution in the final product.

Q3: I am observing a hazy film on the surface of my polymer after processing. What could be the cause?

A3: This phenomenon, known as "blooming," is often due to the migration of additives to the polymer surface.[6][7] It typically occurs when the concentration of the additive exceeds its solubility limit in the polymer. To mitigate this, consider reducing the loading level of Tinuvin 1577. Using it in synergy with other stabilizers, like HALS, can also be an effective strategy.

Q4: Can I use Tinuvin 1577 in combination with other additives?

A4: Yes, Tinuvin 1577 can be used in conjunction with other additives like antioxidants (hindered phenols, phosphites) and Hindered Amine Light Stabilizers (HALS).[8] These combinations often result in synergistic performance, enhancing the overall stability of the polymer.

Q5: What is the solubility of Tinuvin 1577 in common organic solvents?

A5: The solubility of Tinuvin 1577 in various organic solvents at 20°C is provided in the data table below. This information can be useful for preparing solutions for analytical purposes or for solution blending processes.

Data Presentation

Table 1: Solubility of Tinuvin 1577 in Various Solvents at 20°C

SolventSolubility ( g/100 g Solution)
Acetone0.3[8]
Chloroform25[8]
Ethanol0.02[8]
Ethyl acetate0.7[8]
n-Hexane0.07[8]
Methylene chloride17[8]
Toluene5[8]

Experimental Protocols

Protocol 1: Evaluation of Tinuvin 1577 Dispersion in a Nonpolar Polymer via Melt Compounding

  • Materials:

    • Nonpolar polymer resin (e.g., polyethylene, polypropylene)

    • Tinuvin 1577 powder

    • Twin-screw extruder

    • Hydraulic press

    • Microscope (optical or scanning electron)

  • Procedure:

    • Dry the polymer resin to the manufacturer's recommended specifications.

    • Create a dry blend of the polymer resin and Tinuvin 1577 at the desired concentration (e.g., 0.5% w/w).

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being used.

    • Feed the dry blend into the extruder and collect the extrudate.

    • Press a thin film of the compounded material using a hydraulic press at a suitable temperature and pressure.

    • Allow the film to cool under controlled conditions.

    • Examine the film under a microscope for signs of agglomerates or poor dispersion.

Protocol 2: Assessment of Blooming/Migration

  • Materials:

    • Polymer samples containing Tinuvin 1577

    • Environmental chamber

    • Solvent for surface extraction (e.g., hexane)

    • Analytical technique for quantification (e.g., UV-Vis spectroscopy, HPLC)

  • Procedure:

    • Place the polymer samples in an environmental chamber at an elevated temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample and gently wipe the surface with a cotton swab soaked in a suitable solvent.

    • Analyze the solvent extract using an appropriate analytical technique to quantify the amount of Tinuvin 1577 that has migrated to the surface.

    • A calibration curve of Tinuvin 1577 in the chosen solvent will be required for quantification.

Mandatory Visualizations

UV_Absorption_Mechanism cluster_polymer Polymer Matrix cluster_stabilization Stabilization with Tinuvin 1577 UV_Radiation UV Radiation (290-400 nm) Polymer Nonpolar Polymer UV_Radiation->Polymer absorbs Tinuvin_1577 Tinuvin 1577 UV_Radiation->Tinuvin_1577 preferentially absorbs Degradation Polymer Degradation (e.g., chain scission, crosslinking) Polymer->Degradation leads to Excited_State Excited State Tinuvin_1577->Excited_State transitions to Excited_State->Tinuvin_1577 returns to ground state via Heat_Dissipation Heat Excited_State->Heat_Dissipation dissipates energy as

Caption: Mechanism of UV stabilization by Tinuvin 1577 in a polymer matrix.

Troubleshooting_Workflow Start Issue: Poor Solubility/Dispersion of Tinuvin 1577 Check_Concentration Is Tinuvin 1577 concentration > 0.5%? Start->Check_Concentration Reduce_Concentration Reduce concentration to 0.2-0.5% Check_Concentration->Reduce_Concentration Yes Check_Processing Are processing conditions optimized? Check_Concentration->Check_Processing No Reduce_Concentration->Check_Processing Optimize_Processing Increase mixing time/temperature Check_Processing->Optimize_Processing No Synergistic_Additives Incorporate HALS for synergistic effect Check_Processing->Synergistic_Additives Yes Consider_Masterbatch Use a masterbatch for improved dispersion Optimize_Processing->Consider_Masterbatch Consider_Masterbatch->Synergistic_Additives End Improved Solubility and Performance Synergistic_Additives->End

Caption: Troubleshooting workflow for Tinuvin 1577 solubility issues.

Experimental_Workflow Start Start: Formulate Polymer Blend Melt_Compounding Melt Compounding (Twin-Screw Extruder) Start->Melt_Compounding Sample_Preparation Sample Preparation (e.g., Film Pressing) Melt_Compounding->Sample_Preparation Dispersion_Analysis Dispersion Analysis (Microscopy) Sample_Preparation->Dispersion_Analysis Migration_Testing Migration Testing (Accelerated Aging) Sample_Preparation->Migration_Testing UV_Exposure UV Exposure (Weatherometer) Sample_Preparation->UV_Exposure Performance_Evaluation Performance Evaluation (Color, Mechanical Properties) Dispersion_Analysis->Performance_Evaluation Migration_Testing->Performance_Evaluation UV_Exposure->Performance_Evaluation End End: Optimized Formulation Performance_Evaluation->End

Caption: Experimental workflow for evaluating Tinuvin 1577 performance.

References

Preventing blooming and migration of triazine UV absorbers in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the blooming and migration of triazine UV absorbers in plastic formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the use of triazine UV absorbers in plastics.

Issue 1: A white, crystalline powder or hazy film has appeared on the surface of my plastic part after processing or aging.

  • Question: What is causing this surface phenomenon?

  • Answer: This is likely "blooming," which is the migration and crystallization of the triazine UV absorber on the polymer surface. It is often caused by the UV absorber's low solubility or compatibility with the polymer matrix.[1][2][3] Other contributing factors can include using a concentration of the UV absorber that is too high, leading to supersaturation within the polymer.[4]

  • Question: How can I confirm that the surface residue is the triazine UV absorber?

  • Answer: You can use surface analysis techniques to identify the chemical composition of the bloom. A common method is to scrape or wash the residue from the surface and analyze it using Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry.[1][3] Surface-specific techniques like attenuated total reflectance (ATR)-FTIR can also directly analyze the surface layer.[3]

  • Question: What steps can I take to prevent this blooming?

  • Answer:

    • Reduce Concentration: Lower the concentration of the triazine UV absorber to a level below its solubility limit in the polymer at the intended service temperature.

    • Improve Compatibility: Select a triazine UV absorber with better compatibility with your specific polymer. For instance, hydroxyphenyl triazines (HPTs) are known for their good compatibility with a range of polymers, including polycarbonates and polyesters.[5][6] The addition of co-additives like hindered amine light stabilizers (HALS) can also improve compatibility and reduce blooming.[4]

    • Use Higher Molecular Weight UV Absorbers: Higher molecular weight triazine UV absorbers have lower mobility within the polymer matrix and are less prone to migration and blooming.[2][7]

    • Consider Reactive UV Absorbers: These covalently bond to the polymer backbone, effectively eliminating migration.[8]

Issue 2: The UV protective performance of my plastic has decreased over time, even without visible blooming.

  • Question: Why is the UV protection diminishing?

  • Answer: This could be due to the migration of the UV absorber from the surface layers into the bulk of the plastic or its loss from the surface through leaching or volatilization.[4][9] Even without visible blooming, a depletion of the UV absorber at the surface reduces the material's ability to resist UV degradation.

  • Question: How can I test for the migration or loss of the UV absorber?

  • Answer: You can perform migration testing by exposing the plastic to a food simulant or solvent and then analyzing the liquid for the presence of the triazine UV absorber using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[10][11][12]

  • Question: What are the most effective long-term solutions to prevent this loss of performance?

  • Answer:

    • Reactive UV Absorbers: By chemically bonding the UV absorber to the polymer, it becomes a permanent part of the material, preventing any migration or leaching.[8][13]

    • Encapsulation: Encapsulating the triazine UV absorber in microcapsules can control its release and significantly reduce its migration rate, thus prolonging the UV protection.[14][15][16]

    • Polymeric UV Absorbers: Using triazine UV absorbers that are themselves polymers or oligomers significantly reduces their mobility and volatility.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the migration and blooming of triazine UV absorbers?

A1: The primary factors include:

  • Compatibility: Poor compatibility between the polar UV absorber and the non-polar polymer matrix is a major driver.[2]

  • Concentration: Exceeding the solubility limit of the UV absorber in the polymer.[4]

  • Molecular Weight: Lower molecular weight additives are more mobile.[1][7]

  • Temperature: Higher temperatures increase the mobility of the additive molecules within the polymer.[10]

  • Polymer Morphology: The crystallinity and free volume of the polymer can affect additive mobility.[1]

  • Environmental Factors: Exposure to humidity, solvents, or oils can accelerate migration.[4]

Q2: Are there specific triazine UV absorbers that are less prone to migration?

A2: Yes, hydroxyphenyl triazines (HPTs) are generally known for their high thermal stability and good compatibility with a variety of polymers, which makes them less prone to migration compared to some other classes of UV absorbers.[5][18] Specific commercial grades like Tinuvin 1577 and Tinuvin 479 are designed for low volatility and good persistence.[6][19]

Q3: How do reactive triazine UV absorbers work?

A3: Reactive triazine UV absorbers have a functional group that can form a covalent bond with the polymer chain during polymerization or processing. This permanently anchors the UV absorber, preventing it from migrating.[8]

Q4: Can I use a combination of UV absorbers and other additives to prevent migration?

A4: Yes, a synergistic approach is often effective. Combining a triazine UV absorber with a hindered amine light stabilizer (HALS) can not only enhance overall UV protection but also improve the compatibility of the UV absorber within the polymer matrix, thereby reducing its tendency to migrate.[4]

Q5: What are the standard test methods for evaluating the migration of UV absorbers?

A5: Standardized methods for migration testing are crucial for regulatory compliance, especially for food contact materials. Relevant standards include those from organizations like ASTM International. While specific standards for UV absorbers might vary, general methods for additive migration can be adapted.

Data Presentation

Table 1: Migration of Triazine UV Absorbers in Polypropylene

Triazine UV AbsorberPolymerFood SimulantTemperature (°C)Time (hours)Migration Amount (mg/L)Reference
UV-1577Polypropylene (PP)Isooctane60240> Equilibrium Reached[10][20]
UV-1579Polypropylene (PP)Isooctane60240< UV-1577 at equilibrium[10][20]

Note: The study indicated that UV-1577 was more prone to migration than UV-1579 under the tested conditions.[10][20]

Table 2: Properties of Commercial Triazine UV Absorbers

Trade NameChemical ClassKey FeaturesRecommended Polymers
Tinuvin® 1577Hydroxyphenyl triazine (HPT)Excellent weathering resistance, low volatility, good compatibility.[19]Polycarbonates, Polyesters, Polyamides, Polyolefins.[5]
Tinuvin® 1600Hydroxyphenyl triazine (HPT)High performance, very low volatility, high absorption.Polycarbonates, Polyesters, Acrylics.[21]
Tinuvin® 400Hydroxyphenyl triazine (HPT)Does not interact with certain metal ions or strong alkalis.[22]Coatings, Inks, Adhesives.
Tinuvin® 479Hydroxyphenyl triazine (HPT)Extremely high extinction coefficient, low migration.[6]Automotive and industrial finishes.
Chimassorb® 944Hindered Amine Light Stabilizer (HALS)Often used in synergy with UV absorbers for enhanced stability.Polyolefins, TPEs.
Cyasorb UV-1164Hydroxyphenyl-triazineExcellent light and heat stability, minimal impact on product color.Polyamides, PVC, PET, PBT, ABS, PMMA.[5]

Experimental Protocols

Protocol 1: Determination of Triazine UV Absorber Migration into a Liquid Simulant via HPLC

1. Objective: To quantify the amount of a specific triazine UV absorber that migrates from a plastic sample into a liquid food simulant over a defined period and at a specific temperature.

2. Materials and Equipment:

  • Plastic samples containing the triazine UV absorber.

  • Food simulant (e.g., 10% ethanol, 50% ethanol, or a fatty food simulant like isooctane).

  • Glass migration cells or vials with inert caps.

  • Incubator or oven for controlled temperature.

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column.

  • Acetonitrile and water (HPLC grade) for the mobile phase.

  • Reference standard of the triazine UV absorber.

  • Volumetric flasks and pipettes.

3. Procedure:

  • Sample Preparation: Cut the plastic into standardized dimensions (e.g., 10 cm x 10 cm). Clean the surface of the plastic samples with a lint-free cloth to remove any surface contaminants.
  • Migration Cell Setup: Place the plastic sample into a glass migration cell. Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed.
  • Incubation: Seal the migration cell and place it in an incubator at the desired test temperature (e.g., 40°C or 60°C) for the specified duration (e.g., 10 days).
  • Sampling: At predetermined time intervals, withdraw an aliquot of the food simulant from the migration cell.
  • Sample Analysis (HPLC):
  • Prepare a calibration curve using standard solutions of the triazine UV absorber in the food simulant.
  • Set up the HPLC with a C18 column and a mobile phase gradient of acetonitrile and water. Set the UV detector to the wavelength of maximum absorbance for the target triazine UV absorber.
  • Inject the collected aliquots and the standard solutions into the HPLC.
  • Quantification: Determine the concentration of the triazine UV absorber in the simulant by comparing the peak areas of the samples to the calibration curve. Express the migration results in mg of UV absorber per kg of food simulant (mg/kg) or mg of UV absorber per surface area of the plastic (mg/dm²).

Protocol 2: Assessment of Blooming Using Contact Angle Measurement

1. Objective: To indirectly detect the early stages of blooming by measuring changes in the surface energy of the plastic.

2. Materials and Equipment:

  • Plastic samples with and without the triazine UV absorber.

  • Contact angle goniometer.

  • High-purity deionized water.

  • Microsyringe.

3. Procedure:

  • Sample Preparation: Prepare flat, smooth plastic samples.
  • Initial Measurement: Measure the contact angle of a deionized water droplet on the surface of a freshly prepared plastic sample.
  • Aging: Age the plastic samples under conditions that may induce blooming (e.g., elevated temperature or humidity).
  • Periodic Measurement: At regular intervals during the aging process, remove the samples and measure the contact angle of deionized water at multiple locations on the surface.
  • Analysis: A significant decrease in the water contact angle over time suggests an increase in surface energy, which can be indicative of the migration of the more polar UV absorber to the less polar polymer surface, even before visible blooming occurs.

Visualizations

Troubleshooting_Blooming Troubleshooting Workflow for Blooming of Triazine UV Absorbers start Observation: White powder or haze on plastic surface confirm_bloom Is the residue the UV absorber? start->confirm_bloom analyze_surface Action: Analyze surface residue (FTIR, MS) confirm_bloom->analyze_surface is_uva Residue is UV Absorber analyze_surface->is_uva not_uva Residue is not UV Absorber analyze_surface->not_uva cause_analysis Analyze Potential Causes is_uva->cause_analysis other_issue Investigate other additives or contamination not_uva->other_issue high_conc High Concentration? cause_analysis->high_conc poor_compat Poor Compatibility? cause_analysis->poor_compat low_mw Low Molecular Weight? cause_analysis->low_mw reduce_conc Solution: Reduce UV absorber concentration high_conc->reduce_conc improve_compat Solution: - Select more compatible UV absorber - Use co-additives (e.g., HALS) poor_compat->improve_compat use_high_mw Solution: - Use higher molecular weight or polymeric UV absorber - Use reactive UV absorber - Use encapsulated UV absorber low_mw->use_high_mw solution Implement Solutions reduce_conc->solution improve_compat->solution use_high_mw->solution

Caption: Troubleshooting workflow for blooming of triazine UV absorbers.

Prevention_Strategies Strategies to Prevent Triazine UV Absorber Migration main Preventing Migration & Blooming sub1 Formulation Optimization main->sub1 sub2 Advanced UV Absorber Technology main->sub2 sub3 Surface Modification main->sub3 opt1 Control Concentration sub1->opt1 opt2 Improve Compatibility (e.g., use of HALS) sub1->opt2 tech1 High Molecular Weight / Polymeric UV Absorbers sub2->tech1 tech2 Reactive UV Absorbers sub2->tech2 tech3 Encapsulated UV Absorbers sub2->tech3 surf1 Grafting UV Absorbers onto Surface sub3->surf1 surf2 UV-Absorbing Coatings sub3->surf2

Caption: Strategies to prevent triazine UV absorber migration.

References

Optimization of UV absorber concentration for maximum photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on optimizing UV absorber concentration for maximum photoprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a UV absorber?

A1: UV absorbers are chemical compounds that protect a material or formulation from UV degradation. They function by absorbing harmful ultraviolet radiation, typically in the 290-400 nm range, and converting this energy into harmless heat, which is then dissipated.[1][2][3] This process prevents UV rays from interacting with and damaging the polymer matrix or active ingredients in a formulation.[1][2] The effectiveness of a UV absorber is described by the Beer-Lambert Law, which links the amount of light absorbed to the absorber's concentration and the thickness of the material.[2][4][5]

Q2: What is the difference between in vivo and in vitro methods for testing photoprotection?

A2: In vivo methods are considered the gold standard and involve testing on human volunteers.[6] The most common in vivo test is for Sun Protection Factor (SPF), which measures the minimal dose of UV radiation required to cause skin reddening (erythema) on protected skin compared to unprotected skin.[7][8] While highly representative of real-world use, in vivo testing is expensive, time-consuming, and raises ethical considerations.[6][8][9][10]

In vitro methods are conducted in a laboratory setting and do not involve human subjects.[10][11] These methods, such as UV-Vis spectrophotometry, are faster, more cost-effective, and ideal for screening multiple formulations during development.[6][10] They typically involve measuring the UV transmittance through a thin film of the product applied to a synthetic substrate.[6][9]

Q3: How does the concentration of a UV absorber relate to the Sun Protection Factor (SPF)?

A3: Generally, increasing the concentration of a UV absorber leads to higher UV absorption and thus a higher SPF value.[12][13] The relationship is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.[4][5][13] However, the increase in protection is not linear; for example, an SPF of 30 blocks 96.6% of UVB rays, while an SPF of 50 blocks 98%, a marginal increase for a significant jump in the SPF number.[7] Furthermore, excessively high concentrations can lead to formulation instability, reduced transparency, or other undesirable physical properties.[14]

Q4: Why is broad-spectrum (UVA/UVB) protection important?

A4: The solar UV radiation that reaches the Earth's surface consists of UVA (320-400 nm) and UVB (280-320 nm) rays.[9][15] UVB radiation is the primary cause of sunburn (erythema), while UVA radiation penetrates deeper into the skin, contributing to premature aging and other forms of skin damage.[9][15] Both UVA and UVB exposure are linked to an increased risk of skin cancer. Therefore, it is critical for photoprotective formulations to offer broad-spectrum protection against both types of radiation to ensure comprehensive defense.[3][15]

Q5: What are Hindered Amine Light Stabilizers (HALS) and how do they work with UV absorbers?

A5: Hindered Amine Light Stabilizers (HALS) are another class of additives that protect polymers from photodegradation. Unlike UV absorbers that block UV light from entering, HALS act by scavenging free radicals that may still form within the material upon exposure to UV radiation.[2][3] Using UV absorbers and HALS together creates a synergistic effect, providing more comprehensive and robust protection.[2][4][5] The UV absorber acts as the first line of defense, while HALS "quench" any damaging radicals that get through.[2][4]

Experimental Protocols & Data

Protocol: In Vitro SPF Determination using UV-Vis Spectrophotometry

This protocol outlines a common and reproducible method for the in vitro determination of SPF values.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the test formulation.

    • Dilute the sample with a suitable UV-transparent solvent, such as ethanol, to a final concentration that allows for optimal absorbance readings (e.g., 1:10 w/v).[16] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer, preferably equipped with an integrating sphere to capture diffuse transmittance.[6][15][16]

    • Allow the instrument's lamps (Deuterium and Tungsten) to warm up for at least 30 minutes to ensure a stable output.[17]

    • Set the wavelength scan range from 290 nm to 400 nm, with a data interval of 1 nm.

  • Measurement:

    • Use a matched pair of 1 cm path-length quartz cuvettes, as glass or plastic cuvettes absorb UV radiation.[17]

    • Fill the reference cuvette with the same solvent used for dilution and perform a baseline correction to zero the instrument.[16]

    • Fill the sample cuvette with the prepared sample solution. Ensure there are no air bubbles in the light path.

    • Place the cuvette in the sample holder and record the absorbance spectrum from 290 nm to 400 nm.

  • SPF Calculation:

    • Calculate the SPF value using the Mansur equation:[18][19] SPF = CF × Σ [EE(λ) × I(λ) × Abs(λ)] (from 290 to 320 nm)

    • Where:

      • CF is the Correction Factor (typically 10).[18]

      • EE(λ) is the erythemogenic effect of radiation at wavelength λ.

      • I(λ) is the solar intensity spectrum at wavelength λ.

      • Abs(λ) is the spectrophotometric absorbance value at wavelength λ.

    • The values for the product EE(λ) × I(λ) are standardized constants.

Data Tables

Table 1: Standardized EE(λ) x I(λ) Values for SPF Calculation

Wavelength (λ)EE(λ) x I(λ) Value
290 nm0.0150
295 nm0.0817
300 nm0.2874
305 nm0.3278
310 nm0.1864
315 nm0.0839
320 nm0.0180
(Note: These values are normalized constants derived from standardized data for solar simulator output and erythemal effectiveness.)[18]

Table 2: SPF vs. UVB Absorption Percentage

SPF ValueUVB Radiation Blocked
1593.3%
3096.6%
5098.0%
(Data illustrates the non-linear increase in protection at higher SPF values.)[7]

Visual Guides and Workflows

Experimental_Workflow start_end start_end process process decision decision data data A Start: Define Formulation Goals (Target SPF, Spectrum) B Select UV Absorber(s) & Initial Concentration Range A->B C Prepare Formulation Batches with Varying Concentrations B->C D Perform In Vitro Analysis (UV-Vis Spectrophotometry) C->D E Calculate SPF & Analyze UV Spectrum D->E F Target SPF & Spectrum Achieved? E->F G Perform Stability Testing (e.g., Photostability) F->G Yes J Refine Concentration or Select Different Absorber F->J No H Is Formulation Stable? G->H I End: Optimal Concentration Identified H->I Yes H->J No J->C UV_Absorption_Mechanism cluster_0 Inside Protected Material uv_source UV Radiation (290-400nm) material Polymer / Formulation uv_source->material Blocked Path absorber UV Absorber Molecule uv_source->absorber 1. Absorption heat Harmless Heat absorber->heat 2. Energy Conversion & Dissipation damage Photodegradation (e.g., Free Radicals) uv_source_unprotected UV Radiation (290-400nm) material_unprotected Unprotected Material uv_source_unprotected->material_unprotected Direct Interaction material_unprotected->damage Troubleshooting_Tree problem problem question question solution solution p1 Problem: Inaccurate or Inconsistent Absorbance Readings q1 Is the instrument fully warmed up (>30 mins)? p1->q1 s1 Solution: Allow lamps to stabilize. q1->s1 No q2 Are the cuvettes clean, unscratched, and correct type (Quartz)? q1->q2 Yes s2 Solution: Clean or replace cuvettes. Use Quartz for UV range. q2->s2 No q3 Is the sample concentration too high, causing scattering? q2->q3 Yes s3 Solution: Dilute the sample and re-measure. q3->s3 Yes q4 Was a fresh baseline correction run with the blank solvent? q3->q4 No s4 Solution: Re-blank the spectrophotometer. q4->s4 No s5 Issue Persists: Consult instrument manual or technical support. q4->s5 Yes

References

Addressing yellowing issues in polymers stabilized with HPTs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing yellowing issues in polymers stabilized with Hindered Phenolic Trisphosphites (HPTs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve discoloration problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are HPT stabilizers and why are they used in polymers?

A1: Hindered Phenolic Trisphosphite (HPT) stabilizers are multifunctional additives that combine the properties of both primary (hindered phenol) and secondary (phosphite) antioxidants in a single molecule. They are incorporated into polymers to protect them from degradation during high-temperature processing and throughout their service life.[1][2] The hindered phenol component acts as a radical scavenger, neutralizing free radicals that initiate degradation, while the phosphite component decomposes hydroperoxides, which are unstable byproducts of oxidation that can lead to further degradation and discoloration.[1][3][4] This synergistic action helps to maintain the polymer's molecular weight, mechanical properties, and color stability.[3][5]

Q2: What are the primary causes of yellowing in polymers stabilized with HPTs?

A2: Yellowing in HPT-stabilized polymers is a complex issue that can arise from several factors:

  • Degradation of the HPT Stabilizer: Both the phenolic and phosphite moieties of the HPT can degrade under thermal stress or UV exposure. The phenolic part can oxidize to form colored quinone-type structures.[6][7] The phosphite component can hydrolyze in the presence of moisture, especially at elevated temperatures, or oxidize to phosphate.[8][9][10] These degradation products can themselves be colored or react to form colored species.

  • Polymer Degradation: If the HPT stabilizer is depleted or its concentration is insufficient, the polymer itself will degrade.[6][11] This degradation, caused by heat, UV radiation, or residual catalysts, leads to the formation of chromophores (color-causing groups) within the polymer backbone, resulting in a yellow appearance.[6][11][12][13]

  • Environmental Factors: Exposure to atmospheric pollutants, such as nitrogen oxides (NOx) from sources like gas-powered equipment, can react with the phenolic component of the HPT and cause discoloration, a phenomenon often referred to as "gas fading".[6]

  • Interactions with Other Additives: HPTs can sometimes interact with other additives in the polymer formulation, such as fillers, pigments, or other stabilizers, leading to unexpected color changes.

Q3: Can the HPT stabilizer itself be the source of yellowing?

A3: Yes, under certain conditions, the HPT stabilizer can contribute to yellowing. Over-oxidation of the hindered phenolic part of the molecule can lead to the formation of yellow quinonoid structures.[7] Additionally, hydrolysis of the phosphite ester can generate byproducts that may lead to discoloration.[8][10] The stability of the HPT itself is crucial for maintaining the long-term color of the polymer.

Q4: How can I prevent yellowing in my HPT-stabilized polymer experiments?

A4: Preventing yellowing involves a multi-faceted approach:

  • Optimize Processing Conditions: Avoid excessive processing temperatures, shear rates, and residence times to minimize thermal degradation of both the polymer and the HPT stabilizer.[12][14]

  • Ensure Proper Drying: Thoroughly dry the polymer resin before processing to minimize moisture content, which can lead to hydrolytic degradation of the phosphite component of the HPT.

  • Select the Right Stabilizer Package: Ensure the concentration of the HPT is adequate for the polymer and the expected environmental stresses. In some cases, a synergistic blend of stabilizers may provide better long-term color stability.

  • Control the Environment: During storage and use, protect the polymer from excessive exposure to UV radiation and atmospheric pollutants like NOx.[6]

Troubleshooting Guide

If you are experiencing yellowing in your HPT-stabilized polymer, follow this step-by-step guide to identify and address the potential cause.

Diagram: Troubleshooting Workflow for Polymer Yellowing

G start Start: Polymer is Yellowing check_timing When does yellowing occur? start->check_timing post_processing Immediately after processing check_timing->post_processing post_aging After aging (UV/Thermal/Storage) check_timing->post_aging proc_issue Potential Issue: Thermal Degradation or Additive Interaction post_processing->proc_issue aging_issue Potential Issue: - Photo-oxidation - Long-term thermal degradation - Environmental factors (e.g., NOx) - Insufficient stabilization post_aging->aging_issue proc_action Action: - Lower processing temp - Reduce residence time - Check for incompatible additives - Analyze for HPT degradation proc_issue->proc_action analyze Perform Analytical Tests: - Yellowness Index (YI) - FTIR for oxidation - GC-MS for degradation products - DSC/TGA for thermal stability proc_action->analyze aging_action Action: - Increase HPT concentration - Add UV absorber/HALS - Control storage environment - Analyze for HPT depletion aging_issue->aging_action aging_action->analyze resolve Resolution: Adjust formulation or processing conditions based on analysis analyze->resolve

Caption: A step-by-step workflow to diagnose the source of polymer yellowing.

Data Presentation: Yellowness Index Comparison

The following tables provide hypothetical but representative data on how different factors can influence the Yellowness Index (YI) of a polymer.

Table 1: Effect of Processing Temperature on Yellowness Index (YI) of Polypropylene (PP) with HPT Stabilizer

Processing Temperature (°C)Initial Yellowness Index (YI)
2001.2
2202.5
2405.8

Data is illustrative. YI measured according to ASTM E313.

Table 2: Yellowness Index (YI) of Polyethylene (PE) with Different Stabilizer Packages after 500 hours of Accelerated UV Weathering

Stabilizer Package (0.2 wt%)Initial YIYI after 500h UV
Unstabilized1.025.4
Hindered Phenol only1.115.2
Phosphite only1.318.9
Hindered Phenol + Phosphite Blend1.28.5
HPT1.17.9

Data is illustrative. YI measured according to ASTM E313.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate polymer yellowing.

Yellowness Index (YI) Measurement
  • Standard: ASTM E313

  • Apparatus: Spectrophotometer or colorimeter.

  • Methodology:

    • Calibration: Calibrate the instrument using a standard white tile.

    • Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (e.g., 2 mm). Ensure the surface is clean and free of defects.

    • Measurement: Place the polymer sample in the instrument's measurement port.

    • Data Acquisition: The instrument measures the tristimulus values (X, Y, Z) of the sample.

    • Calculation: The Yellowness Index is calculated using the formula specified in ASTM E313. For Illuminant D65 and a 10° observer, the formula is: YI = [100(1.3013X - 1.1498Z)] / Y.[14]

Accelerated Weathering Test
  • Standard: Based on ASTM G155 (Xenon Arc) or ASTM G154 (Fluorescent UV)

  • Apparatus: Accelerated weathering chamber.

  • Methodology:

    • Sample Preparation: Prepare polymer samples as per the required dimensions for the sample holders in the chamber.

    • Cycle Parameters: Program the chamber with a specific cycle of UV exposure, temperature, and humidity. A common cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Exposure: Place the samples in the chamber and run the programmed cycle for a specified duration (e.g., 100, 250, 500, 1000 hours).

    • Analysis: At predetermined intervals, remove a set of samples and measure the change in Yellowness Index and other relevant properties (e.g., mechanical strength, gloss).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Purpose: To detect chemical changes in the polymer, such as oxidation.

  • Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Sample Preparation: A small, flat piece of the polymer sample is sufficient.

    • Background Scan: Perform a background scan with no sample on the ATR crystal.

    • Sample Analysis: Place the polymer sample on the ATR crystal and apply pressure to ensure good contact. Collect the infrared spectrum.

    • Data Interpretation: Analyze the spectrum for the appearance or increase in the intensity of peaks associated with degradation products. A key indicator of oxidation is the formation of a carbonyl group (C=O), which appears as a strong absorption band in the region of 1700-1750 cm⁻¹.

Diagram: HPT Stabilization and Degradation Pathway

G Polymer Polymer FreeRadicals Free Radicals (R.) Polymer->FreeRadicals Stress Heat, UV, Oxygen Stress->Polymer PeroxyRadicals Peroxy Radicals (ROO.) FreeRadicals->PeroxyRadicals + O2 Hydroperoxides Hydroperoxides (ROOH) PeroxyRadicals->Hydroperoxides + RH PolymerDegradation Polymer Degradation (Yellowing, Brittleness) PeroxyRadicals->PolymerDegradation Hydroperoxides->FreeRadicals Decomposition HPT HPT Stabilizer PhenolMoiety Hindered Phenol Moiety HPT->PhenolMoiety PhosphiteMoiety Phosphite Moiety HPT->PhosphiteMoiety StableProducts Stable Polymer PhenolMoiety->StableProducts StablePhenoxy Stable Phenoxy Radical PhenolMoiety->StablePhenoxy Scavenges ROO. PhosphiteMoiety->StableProducts Phosphate Phosphate PhosphiteMoiety->Phosphate Decomposes ROOH Hydrolysis Hydrolysis Products PhosphiteMoiety->Hydrolysis Quinone Quinone Structures (Yellow) StablePhenoxy->Quinone Further Oxidation Moisture Moisture Moisture->PhosphiteMoiety

Caption: Simplified reaction scheme of HPT stabilization and potential degradation pathways leading to yellowing.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To identify and quantify volatile and semi-volatile degradation products of the HPT stabilizer and the polymer.[9][15]

  • Apparatus: Gas chromatograph coupled with a mass spectrometer.

  • Methodology:

    • Sample Preparation:

      • Solvent Extraction: Dissolve a known amount of the polymer sample in a suitable solvent (e.g., dichloromethane or chloroform). The HPT and its degradation products will be extracted into the solvent.

      • Pyrolysis-GC-MS: A small amount of the solid polymer is rapidly heated to a high temperature in an inert atmosphere, and the volatile fragments are directly introduced into the GC-MS.

    • Injection: Inject a small volume of the solvent extract or the pyrolysis products into the GC.

    • Separation: The different compounds are separated based on their boiling points and affinity for the GC column.

    • Detection and Identification: As each compound elutes from the column, it is fragmented and detected by the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" that can be compared to a library of known compounds for identification.

    • Quantification: By using internal or external standards, the concentration of specific degradation products can be determined.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the polymer and the effect of the HPT stabilizer.

  • Apparatus: DSC and TGA instruments.

  • Methodology (General):

    • Sample Preparation: A small, precisely weighed amount of the polymer sample (typically 5-10 mg) is placed in an aluminum pan.[16][17][18]

    • TGA Analysis:

      • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

      • The instrument records the weight loss of the sample as a function of temperature. This indicates the temperatures at which the polymer and additives degrade.

    • DSC Analysis:

      • The sample and a reference pan are heated at a constant rate.[18][19]

      • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

      • This reveals thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). Oxidative Induction Time (OIT) can also be measured to assess the effectiveness of the antioxidant.[20]

This technical support center provides a comprehensive guide to understanding and addressing yellowing issues in polymers stabilized with HPTs. For further assistance, please consult the relevant ASTM standards and scientific literature.

References

Technical Support Center: Enhancing the Long-term Performance of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term performance of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, a high-performance UV absorber.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known by trade names such as Tinuvin® 1577 or PowerSorb™ 1577, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl triazine class.[1][2] Its primary function is to protect polymeric materials and other organic substrates from degradation caused by exposure to UV radiation.[3] This compound is particularly effective in demanding applications that require long-term stability, such as automotive coatings, plastics (including polycarbonates and polyesters), and other high-performance polymers.[4][5]

Q2: What are the key performance characteristics of this UV absorber?

The key performance characteristics include:

  • Broad-spectrum UV absorption: It strongly absorbs UV radiation in the 300-400 nm range, which covers both UVA and UVB wavelengths.[6][7]

  • High photostability: It is inherently stable to light and can dissipate absorbed UV energy as harmless heat without significant degradation of its own structure.

  • Low volatility: It has a low vapor pressure and high thermal stability, making it suitable for high-temperature processing conditions.[3][7]

  • Good compatibility: It exhibits good compatibility with a wide range of polymers and other additives.[1][2]

Q3: What are the typical physical and chemical properties?

Below is a summary of the typical physical and chemical properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 147315-50-2[8]
Molecular Formula C₂₇H₂₇N₃O₂[8]
Molecular Weight 425.52 g/mol [8]
Appearance Pale yellow powder[2]
Melting Point 147-151 °C[8]
UV Absorption Maxima 274 nm and 341 nm (in chloroform)[6]
Solubility (at 20°C) Chloroform: 254 mg/mLMethylene Chloride: 169 mg/mLToluene: 51 mg/mLMethyl Methacrylate: 15 mg/mLAcetone: 3.1 % w/wEthyl Acetate: 6.6 % w/wn-Hexane: 0.7 % w/wEthanol: 0.2 % w/w[6][8][9]
Thermal Stability (TGA) Weight Loss: 1.0% at 300°C5.0% at 335°C10.0% at 353°C[6]

Q4: How does this compound protect materials from UV degradation?

This hydroxyphenyl triazine UV absorber functions by absorbing harmful UV radiation and converting it into thermal energy through a rapid and efficient intramolecular hydrogen transfer process. This excited-state deactivation pathway is a key feature of this class of stabilizers and allows the molecule to return to its ground state without undergoing photochemical degradation, thus providing long-lasting protection to the host material.

cluster_ground_state Ground State cluster_excited_state Excited State cluster_dissipation Energy Dissipation Ground UV Absorber (Ground State) Excited UV Absorber (Excited State) Ground->Excited UV Photon Absorption Excited->Ground Intramolecular Proton Transfer Heat Heat Release Excited->Heat Non-radiative Decay

Mechanism of UV energy dissipation.

II. Troubleshooting Guides

This section addresses common issues encountered during the experimental use of this compound.

Issue 1: Poor Dispersion in Polymer Matrix

Symptoms:

  • Hazy or cloudy appearance of the final product.

  • Presence of visible agglomerates or specks.

  • Inconsistent UV protection performance across the material.

Potential Causes:

  • Low Compatibility: The polarity difference between the UV absorber and the polymer matrix may be too large.

  • Inadequate Mixing: Insufficient shear or mixing time during processing.

  • High Concentration: The concentration of the UV absorber exceeds its solubility limit in the polymer at the processing temperature.

Troubleshooting Steps:

Start Start: Poor Dispersion Observed CheckCompat Review Polymer-Absorber Compatibility Start->CheckCompat OptimizeMix Optimize Mixing Parameters (Time, Shear, Temp) CheckCompat->OptimizeMix Compatible UseSolvent Consider a Co-solvent or Dispersing Agent CheckCompat->UseSolvent Incompatible ReduceConc Reduce UV Absorber Concentration OptimizeMix->ReduceConc Evaluate Evaluate Dispersion (e.g., Microscopy) ReduceConc->Evaluate UseSolvent->Evaluate Evaluate->OptimizeMix Unacceptable EndGood Dispersion Improved Evaluate->EndGood Acceptable EndBad Dispersion Still Poor

Workflow for troubleshooting poor dispersion.
Issue 2: Blooming or Exudation

Symptoms:

  • A white, powdery, or oily film on the surface of the polymer.[10][11]

  • Reduced surface gloss.[12]

  • Loss of UV protection over time.

Potential Causes:

  • Supersaturation: The concentration of the UV absorber is higher than its equilibrium solubility in the polymer at ambient temperature.[11]

  • Migration: The UV absorber migrates to the surface over time, driven by factors like temperature cycling and humidity.[10]

  • Incompatibility: Poor compatibility with other additives in the formulation can promote migration.

Troubleshooting Steps:

  • Confirm Blooming:

    • Wipe the surface with a clean, dry cloth. If the film is removed, it is likely blooming.

    • Analyze the surface deposit using techniques like FTIR or mass spectrometry to confirm the presence of the UV absorber.[10]

  • Mitigation Strategies:

    • Reduce Concentration: Lower the loading of the UV absorber to a level below its solubility limit in the polymer.

    • Improve Compatibility: Select a polymer grade with a closer solubility parameter to the UV absorber.

    • Use Higher Molecular Weight Additives: Consider using a higher molecular weight UV absorber, which will have lower mobility within the polymer matrix.[11]

    • Optimize Processing Conditions: Rapid cooling of the polymer from the melt can sometimes trap additives in a supersaturated state. Modifying the cooling rate may help.

Issue 3: Inadequate Long-Term UV Stability

Symptoms:

  • Discoloration (e.g., yellowing) of the material after prolonged UV exposure.

  • Loss of mechanical properties (e.g., embrittlement, cracking).

  • Reduced gloss or surface chalking.[13]

Potential Causes:

  • Insufficient Concentration: The concentration of the UV absorber is too low to provide adequate protection for the intended service life.

  • Leaching: The UV absorber is being extracted from the material by environmental factors such as rain or solvents.

  • Degradation of the UV Absorber: While highly photostable, extreme conditions or interaction with other formulation components could lead to some degradation over extended periods.

  • Lack of Synergistic Stabilizers: For some applications, a UV absorber alone may not be sufficient.

Troubleshooting Steps:

  • Increase Concentration: Incrementally increase the loading of the UV absorber and re-evaluate the long-term stability.

  • Incorporate Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that work synergistically with UV absorbers to provide enhanced long-term protection.

  • Consider Polymer-Bound UV Absorbers: For applications where leaching is a major concern, using a reactive UV absorber that can be covalently bonded to the polymer backbone can be an effective solution.

  • Perform Accelerated Weathering Tests: Use standardized tests to evaluate the long-term performance of different formulations under controlled laboratory conditions.

III. Experimental Protocols

Protocol 1: Evaluation of UV-Visible Absorption

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound to verify its characteristic absorption profile.

Methodology:

  • Solution Preparation:

    • Accurately weigh a small amount of the UV absorber (e.g., 10 mg).

    • Dissolve it in a known volume of a suitable solvent in which it is highly soluble and that is transparent in the UV-Vis range (e.g., chloroform or toluene) to achieve a specific concentration (e.g., 10 mg/L).[6]

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the prepared solution.

  • Measurement:

    • Scan the wavelength range from 250 nm to 500 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax). For this compound, expect peaks around 274 nm and 341 nm.[6]

    • Calculate the molar absorptivity (ε) if the concentration is known accurately.

Protocol 2: Accelerated Weathering Testing

This protocol provides a general framework for assessing the long-term performance of the UV absorber in a polymer matrix using accelerated weathering devices.

Methodology:

  • Sample Preparation:

    • Prepare polymer plaques or films containing the UV absorber at various concentrations.

    • Also prepare control samples without the UV absorber.

  • Accelerated Weathering Exposure:

    • Use a xenon-arc or fluorescent UV accelerated weathering apparatus.

    • Select a standard test cycle that simulates the intended end-use environment. Common standards include:

      • ASTM G155: Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials.[14]

      • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Materials.[15]

    • The test cycle typically involves alternating periods of UV exposure, temperature, and moisture (e.g., water spray or condensation).

  • Evaluation:

    • Periodically remove samples from the weathering device.

    • Evaluate changes in key properties over time, such as:

      • Color Change (ΔE*): Measure using a spectrophotometer or colorimeter according to a standard like AATCC Test Method 16.3.[1]

      • Gloss: Measure using a gloss meter.

      • Mechanical Properties: Test for changes in tensile strength, impact resistance, etc.

  • Data Analysis:

    • Plot the change in properties as a function of exposure time.

    • Compare the performance of the stabilized samples to the control samples to determine the effectiveness of the UV absorber.

Start Start: Prepare Polymer Samples (with and without UV absorber) Exposure Expose Samples in Accelerated Weathering Device (e.g., Xenon Arc) Start->Exposure Interval Periodic Removal of Samples Exposure->Interval Interval->Exposure Continue Exposure Evaluation Evaluate Properties: - Color Change (ΔE*) - Gloss - Mechanical Properties Interval->Evaluation Analysis Plot Property Changes vs. Exposure Time Evaluation->Analysis End End: Compare Performance of Stabilized vs. Control Analysis->End

Experimental workflow for accelerated weathering testing.
Protocol 3: Quantification of UV Absorber in Polymer

This protocol describes a general method for extracting and quantifying the amount of this compound in a polymer sample, which is useful for migration or leaching studies.

Methodology:

  • Extraction:

    • Accurately weigh a known amount of the polymer sample.

    • Grind the polymer to increase the surface area.

    • Extract the UV absorber using a suitable solvent and technique. Accelerated Solvent Extraction (ASE) is an efficient method.[4]

      • A common solvent system for extraction from polyolefins is a mixture of an alcohol (like isopropanol) to dissolve the additive and a solvent that swells the polymer (like cyclohexane).[4]

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Prepare a calibration curve using standard solutions of the UV absorber of known concentrations.

    • Inject the extract into an HPLC system.

    • A typical setup might include:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV detector set to one of the absorption maxima (e.g., 341 nm).

  • Quantification:

    • Determine the concentration of the UV absorber in the extract by comparing its peak area to the calibration curve.

    • Calculate the weight percentage of the UV absorber in the original polymer sample.

References

Technical Support Center: Overcoming Compatibility Issues of UV Absorbers in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating UV absorbers, such as benzophenones and benzotriazoles, into polymer blends. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of poor compatibility between a UV absorber and a polymer blend?

Poor compatibility can manifest in several ways, including:

  • Leaching or blooming: The UV absorber migrates to the surface of the polymer, forming a visible film or residue.[1]

  • Reduced mechanical properties: The final product may exhibit brittleness, cracking, or a loss of tensile strength.[1]

  • Optical defects: Haze, opacity, or discoloration in the polymer blend.

  • Inconsistent performance: Batch-to-batch variations in UV protection and other properties.[1]

Q2: How can I improve the dispersion of a UV absorber in my polymer blend?

Improving dispersion is crucial for optimal performance.[2] Consider the following strategies:

  • Optimize processing conditions: Modifying melt blending parameters such as temperature, mixing speed, and time can enhance the distribution of the UV absorber.[3]

  • Use a compatibilizer: Introducing a compatibilizer, like a block or graft copolymer, can reduce interfacial tension between the UV absorber and the polymer matrix, promoting better mixing.[4]

  • Solvent-based methods: For some applications, dissolving the polymer and UV absorber in a common solvent and then removing the solvent can lead to a more homogeneous mixture.[5]

  • High-Pressure Torsion (HPT): This technique can be used to achieve intimate mixing of polymer chains and additives under high pressure and shear deformation, significantly improving compatibility.[6]

Q3: What role do compatibilizers play in polymer blends with UV absorbers?

Compatibilizers are additives that enhance the stability and uniformity of immiscible polymer blends.[4] They work by:

  • Reducing interfacial tension: This allows for finer dispersion of the components.[4][7]

  • Improving adhesion: They create stronger bonds at the interface between the different polymer phases.[4]

  • Stabilizing morphology: They prevent the coalescence of dispersed phases, leading to a more stable blend.[4]

Common types of compatibilizers include block copolymers, graft copolymers, and reactive compatibilizers.[4]

Q4: Can the type of polymer in the blend affect the compatibility of the UV absorber?

Absolutely. The chemical structure and polarity of the polymers in the blend are critical. A UV absorber that is compatible with one polymer may not be with another. For instance, a hydrophilic UV absorber will have poor compatibility with a hydrophobic polymer matrix like polyethylene.[8] It is essential to consider the solubility parameters of the UV absorber and the polymers to predict their miscibility.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Issue - Leaching or Blooming of the UV Absorber

Problem: A white or crystalline powder is observed on the surface of the polymer blend after processing or aging.

Potential Cause Suggested Solution
Poor solubility of the UV absorber in the polymer matrix. 1. Select a UV absorber with a chemical structure more similar to the polymer blend. 2. Consider using a lower concentration of the UV absorber.
Migration of the UV absorber over time. 1. Use a higher molecular weight UV absorber to reduce its mobility.[1] 2. Consider a polymer-bound stabilizer that is chemically integrated into the polymer backbone.[1]
Inadequate processing temperature. Increase the processing temperature to potentially improve the solubility of the UV absorber in the polymer melt. However, be cautious not to exceed the degradation temperature of the polymer or the additive.[3]
Guide 2: Issue - Reduced Mechanical Integrity (e.g., Embrittlement)

Problem: The final polymer blend is brittle, cracks easily, or shows a significant decrease in tensile strength compared to the blend without the UV absorber.

Potential Cause Suggested Solution
Poor dispersion of the UV absorber. 1. Optimize melt blending conditions (temperature, screw speed) to ensure a more uniform distribution.[1] 2. Incorporate a suitable compatibilizer to improve interfacial adhesion.[4]
Degradation of the polymer during processing. 1. Lower the processing temperature or reduce the processing time. 2. Use a processing stabilizer in conjunction with the UV absorber.
Incompatibility leading to phase separation. 1. Utilize a compatibilizer to create a more stable morphology.[4] 2. Investigate reactive compatibilization, where chemical bonds are formed between the different phases during processing.[4]

Experimental Protocols

Protocol 1: Evaluation of UV Absorber Leaching

This protocol describes a method to quantify the amount of UV absorber that migrates out of a polymer blend.

Materials:

  • Polymer blend samples with and without the UV absorber.

  • Ethanol or another suitable solvent in which the UV absorber is soluble but the polymer is not.

  • Glass vials.

  • Shaker or orbital incubator.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the polymer blend sample and place it in a glass vial.

  • Extraction: Add a specific volume of the chosen solvent to the vial, ensuring the sample is fully submerged.

  • Incubation: Place the vials on a shaker at a controlled temperature for a defined period (e.g., 24 hours at 50°C) to simulate accelerated aging.

  • Sample Collection: After incubation, carefully collect an aliquot of the solvent.

  • Analysis: Analyze the concentration of the UV absorber in the collected solvent using a validated HPLC-UV method.[9]

Protocol 2: Assessment of Polymer Blend Miscibility via Differential Scanning Calorimetry (DSC)

DSC can be used to determine the miscibility of the components in a polymer blend by observing the glass transition temperatures (Tg).

Materials:

  • Polymer blend samples.

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Prepare small samples (5-10 mg) of the polymer blend and the individual polymer components.

  • DSC Analysis:

    • Heat the sample to a temperature above the melting point of all components to erase the thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate and record the heat flow.

  • Data Interpretation:

    • Miscible blend: A single, composition-dependent Tg will be observed between the Tgs of the individual polymers.[8][10]

    • Immiscible blend: Two separate Tgs corresponding to the individual polymer components will be observed.[10]

    • Partially miscible blend: The Tgs of the components may be shifted towards each other.[8]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor UV Absorber Compatibility cluster_1 Potential Causes cluster_2 Solutions A Identify Issue (e.g., Leaching, Embrittlement) B Analyze Potential Causes A->B Problem Identification C Implement Solutions B->C Hypothesize Solutions D Evaluate Outcome C->D Test Effectiveness D->A Iterate if Unsuccessful E Optimized Polymer Blend D->E Successful Resolution B1 Poor Dispersion B2 Chemical Incompatibility B3 Incorrect Processing C1 Add Compatibilizer C2 Modify Processing Parameters C3 Change UV Absorber

Caption: A logical workflow for troubleshooting compatibility issues with UV absorbers in polymer blends.

G cluster_0 Mechanism of a Compatibilizer in a Polymer Blend cluster_1 Result PolymerA Polymer A Matrix Interface Reduced Interfacial Tension PolymerB Dispersed Polymer B Phase Compatibilizer Compatibilizer Compatibilizer->PolymerA 'A' compatible segment Compatibilizer->PolymerB 'B' compatible segment Result Stabilized Blend Morphology Improved Adhesion

Caption: A diagram illustrating the role of a compatibilizer at the interface of two immiscible polymers.

References

Technical Support Center: Minimizing Interaction of Triazine UV Absorbers with Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges when using triazine-based UV absorbers in reactions involving metal catalysts. The nitrogen-rich structure of triazine compounds can lead to coordination with the metal center of catalysts, potentially causing inhibition or deactivation. This resource provides troubleshooting advice, frequently asked questions, and experimental protocols to help diagnose and mitigate these interactions.

Frequently Asked Questions (FAQs)

Q1: Why do triazine UV absorbers interact with metal catalysts?

A1: Triazine UV absorbers are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The lone pair electrons on these nitrogen atoms can act as Lewis bases, allowing them to coordinate to electron-deficient metal centers of catalysts (e.g., Palladium, Platinum, Rhodium, Nickel).[1][2][3] This coordination can block the active sites of the catalyst, preventing it from participating in the desired catalytic cycle and leading to reduced reaction rates or complete inhibition.[4][5]

Q2: Which metal catalysts are most susceptible to interaction with triazines?

A2: Late transition metals, particularly those from the platinum group (Palladium, Platinum, Rhodium), are highly susceptible to coordination by nitrogen-containing heterocycles.[6] These metals are commonly used in a wide range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenations. Catalysts based on Nickel and Copper can also be affected.[7][8]

Q3: What are the typical signs of catalyst deactivation by a triazine UV absorber in my reaction?

A3: The primary indicators of catalyst deactivation or inhibition include:

  • Slowed or stalled reaction: A noticeable decrease in the reaction rate compared to a control experiment without the triazine additive.[9]

  • Incomplete conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Formation of byproducts: Incomplete reactions can sometimes lead to the formation of undesired side products.[9]

  • Color change of the reaction mixture: While not definitive, unexpected color changes can sometimes indicate a change in the catalyst's coordination sphere.

Q4: Are all triazine-based compounds problematic?

A4: Not necessarily. The tendency of a triazine compound to coordinate with a metal catalyst is influenced by its steric and electronic properties.[1][2] Triazines with bulky substituents near the nitrogen atoms may be sterically hindered from binding to the metal center. The electronic properties of the substituents on the triazine ring also play a role in its Lewis basicity and, consequently, its coordinating ability.

Q5: Can I "reactivate" a catalyst that has been poisoned by a triazine compound?

A5: In some cases, yes. For heterogeneous catalysts like Palladium on carbon (Pd/C), it may be possible to regenerate the catalyst. This often involves washing the catalyst to remove adsorbed organic compounds, followed by treatment with a mild acid or base to displace the coordinating triazine.[9][10] A patented method for reactivating palladium catalysts poisoned by nitrogen compounds involves washing the catalyst with a solution of an alkali or alkaline earth metal salt, such as a bicarbonate or carbonate.[10] However, for homogeneous catalysts, reactivation is generally not feasible, and prevention is the better strategy.

Troubleshooting Guide

Issue: My metal-catalyzed reaction is sluggish or has failed after adding a triazine UV absorber.

This is a common problem when introducing additives with potential coordinating groups into a catalytic system. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Catalyst Inhibition

Run a control reaction under identical conditions but without the triazine UV absorber. If this reaction proceeds as expected, it strongly suggests that the triazine compound is inhibiting your catalyst.

Step 2: Mitigation Strategies

If catalyst inhibition is confirmed, consider the following strategies, starting with the simplest to implement.

  • Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading in the reaction. This can compensate for the portion of the catalyst that is deactivated by the triazine. However, this may not be economically viable for expensive catalysts.

  • Change the Order of Addition: Add the triazine UV absorber as late as possible in the reaction or during the work-up. If the purpose of the UV absorber is for the final product formulation, it may not need to be present during the catalytic step.

  • Select a More Robust Catalyst System:

    • Ligand Modification: For reactions using homogeneous catalysts, switching to a ligand that is a stronger binder to the metal than the triazine can prevent displacement. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[4][11]

    • Catalyst Choice: Some catalysts are inherently more resistant to poisoning by nitrogen heterocycles. Experimenting with different metal precursors or catalysts from different suppliers may yield better results.

  • Use a Sacrificial Additive: In some cases, adding a non-interfering Lewis acid can bind to the triazine, preventing it from coordinating to the catalyst. This requires careful screening to ensure the additive does not interfere with the desired reaction.

  • Immobilize the Catalyst: Using a heterogeneous or immobilized catalyst can sometimes allow for easier separation and regeneration if poisoning occurs.

Data Presentation

The interaction between a triazine UV absorber and a metal catalyst can significantly impact reaction outcomes. The following table summarizes the potential effects and mitigation strategies with hypothetical quantitative data for illustrative purposes.

ParameterStandard Reaction (No Additive)Reaction with Triazine UV AbsorberMitigation StrategyOutcome with Mitigation
Reaction Yield (%) 95%15%Use a bulky phosphine ligand (e.g., SPhos)88%
Reaction Time (h) 224 (stalled)Increase catalyst loading from 1 mol% to 5 mol%4
Catalyst Turnover Number (TON) 9515Use a heterogeneous catalyst and regenerate85 (after regeneration)
Purity of Crude Product (%) 98%60% (with byproducts)Change order of addition (add triazine post-reaction)97%

Experimental Protocols

Protocol 1: Screening for Catalyst Compatibility with a Triazine UV Absorber

Objective: To determine if a specific triazine UV absorber inhibits a planned metal-catalyzed reaction.

Materials:

  • Substrates for the catalytic reaction

  • Metal catalyst and any necessary ligands

  • Triazine UV absorber

  • Anhydrous, degassed solvent

  • Appropriate reaction vessel and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, LC-MS)

Procedure:

  • Baseline Reaction: Set up the catalytic reaction according to your established or literature protocol without the triazine UV absorber.

  • Test Reaction: Set up an identical reaction, but add the triazine UV absorber at the intended concentration at the beginning of the reaction.

  • Monitoring: Monitor both reactions simultaneously over time, taking aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, etc.).

  • Analysis: Analyze the aliquots to determine the conversion of starting material and the formation of the product.

  • Comparison: Compare the reaction profiles of the baseline and test reactions. A significant decrease in the rate of product formation in the test reaction indicates catalyst inhibition.

Protocol 2: General Procedure for Regeneration of Poisoned Palladium on Carbon (Pd/C)

Objective: To attempt the reactivation of a Pd/C catalyst that has been exposed to a triazine compound.

Materials:

  • Deactivated Pd/C catalyst

  • An appropriate organic solvent (e.g., ethanol, ethyl acetate)

  • Deionized water

  • Dilute aqueous sodium bicarbonate solution (e.g., 5% w/v)

  • Filtration apparatus

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst multiple times with an organic solvent to remove any adsorbed organic residues.

  • Water Wash: Wash the catalyst thoroughly with deionized water.

  • Base Treatment: Suspend the catalyst in a dilute sodium bicarbonate solution and stir for 1-2 hours at room temperature.[10] This step aims to displace the coordinating nitrogen heterocycle from the palladium surface.

  • Final Wash: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum. The regenerated catalyst can then be tested in a small-scale reaction to assess its recovered activity.

Caution: Palladium catalysts can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care, preferably in an inert atmosphere.

Visualizations

Troubleshooting_Workflow cluster_mitigation Mitigation Options start Reaction is slow or fails after adding Triazine UV Absorber q1 Run control reaction without triazine additive start->q1 q1_yes Control reaction is successful? q1->q1_yes  Monitor both reactions inhibition_confirmed Catalyst inhibition by triazine is likely q1_yes->inhibition_confirmed Yes other_issue Issue is not the triazine additive. Troubleshoot other reaction parameters. q1_yes->other_issue No mitigation Implement Mitigation Strategies inhibition_confirmed->mitigation opt1 Increase Catalyst Loading mitigation->opt1 opt2 Change Order of Addition mitigation->opt2 opt3 Select Robust Catalyst/Ligand mitigation->opt3 opt4 Use Sacrificial Additive mitigation->opt4

Caption: Troubleshooting workflow for catalyst inhibition.

Catalyst_Poisoning_Mechanism cluster_catalyst Active Catalyst catalyst Metal (e.g., Pd) substrate Substrate catalyst->substrate Catalytic Cycle (Product Formation) deactivated_catalyst Deactivated Catalyst (Coordinated Complex) triazine Triazine UV Absorber triazine->catalyst Coordination (Poisoning)

Caption: Mechanism of catalyst deactivation by triazine.

References

Strategies to reduce volatility of UV stabilizers during extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: UV Stabilizer Performance in Extrusion

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the volatility of Ultraviolet (UV) stabilizers during polymer extrusion. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common signs of UV stabilizer loss during extrusion?

A1: Loss of UV stabilizer during extrusion can manifest in several ways, both in the final product and during processing. Key indicators include:

  • Reduced long-term UV stability: The most critical sign is the premature degradation of the polymer when exposed to UV radiation, leading to issues like cracking, chalking, and color fading.[1]

  • Surface defects: A phenomenon known as "blooming" or "efflorescence" can occur, where the stabilizer migrates to the surface of the plastic. This can create a hazy, crystalline, or oily/tacky surface.[2][3][4][5]

  • Inconsistent product performance: Poor dispersion or loss of stabilizer can lead to variations in UV resistance and other properties throughout the product.[6]

  • Process-related issues: In some cases, volatilized additives can deposit on extrusion equipment, such as the die, leading to processing disruptions.

Q2: What are the primary causes of UV stabilizer volatility and loss in the extrusion process?

A2: The primary factors contributing to the loss of UV stabilizers during extrusion are:

  • High Processing Temperatures: Extrusion involves high temperatures that can cause UV stabilizers with low thermal stability or high vapor pressure to volatilize and evaporate.[1][7] The simultaneous action of high temperature and UV radiation (from ambient light) can accelerate destructive reactions.[8]

  • Low Molecular Weight of the Stabilizer: Low molecular weight (LMW) stabilizers are generally more volatile and prone to migration compared to their high molecular weight (HMW) counterparts.[2][9][10]

  • Poor Compatibility: If the UV stabilizer has poor compatibility or solubility with the polymer matrix, it is more likely to migrate to the surface (bloom) or be forced out during the mechanical stresses of extrusion.[2]

  • Excessive Concentration: Using a higher concentration of stabilizer than the polymer can effectively solubilize increases the likelihood of blooming and migration.[2]

  • Shear Stress: High shear rates during compounding can contribute to the degradation of both the polymer and the additives.

Q3: How can I select a UV stabilizer with lower volatility?

A3: The most effective strategy is to select a high molecular weight (HMW) Hindered Amine Light Stabilizer (HALS). HMW HALS are engineered with larger molecular structures, which significantly reduces their volatility and migration.[1]

  • Target Molecular Weight: Research indicates that an optimal molecular weight for HMW HALS is within the 1500-3000 g/mol range.[9][10] This range ensures the stabilizer is resistant to migration while maintaining excellent dispersion and light-stabilizing efficiency.[9][10]

  • Polymeric HALS: Consider polymeric HALS, which offer superior compatibility, low volatility, and excellent resistance to extraction.[11]

  • Review Technical Data Sheets: Always check the manufacturer's data for information on thermal stability, volatility (e.g., thermogravimetric analysis - TGA data), and molecular weight.

Q4: Which processing parameters can be adjusted to minimize the loss of UV stabilizers?

A4: Optimizing your extrusion process is crucial for retaining UV stabilizers.

  • Temperature Profile: Lower the barrel temperatures as much as possible without compromising melt quality and homogeneity. High melt temperatures are a primary driver of stabilizer volatilization.[12]

  • Mixing and Shear: Adjust screw speed and design to ensure adequate mixing without generating excessive shear stress, which can degrade the additive.[6]

  • Residence Time: Minimize the residence time of the polymer melt in the extruder to reduce the duration of exposure to high temperatures.

  • Use of Masterbatches: Incorporating the UV stabilizer in a masterbatch form can improve its dispersion and distribution within the polymer matrix, which can help prevent localized high concentrations that are more prone to migration.[6][13]

Data Presentation: UV Stabilizer Characteristics

The selection of an appropriate UV stabilizer is critical. The following table summarizes the general characteristics of Low Molecular Weight (LMW) versus High Molecular Weight (HMW) Hindered Amine Light Stabilizers (HALS).

FeatureLow Molecular Weight (LMW) HALSHigh Molecular Weight (HMW) HALS
Typical Molecular Weight ~200 - 500 g/mol [14]>1500 g/mol (Optimal: 1500-3000 g/mol )[9][10][14]
Volatility Higher; prone to evaporation at high processing temperatures.[1][10]Lower; significantly reduced evaporation and loss during processing.[1][9][10]
Migration & Blooming Higher tendency to migrate to the surface.[2][9]Excellent resistance to migration and blooming.[9]
Extraction Resistance Lower resistance to being extracted by solvents or liquids.[10]Superior resistance to extraction.[9][10][11]
Thermal Stability Generally lower.[14]Generally higher, contributing to heat stability.[10][11]
Best Use Case Applications not subjected to high heat or harsh conditions.Demanding applications requiring long-term durability, especially for outdoor use or high-temperature processing.[1]

Experimental Protocols

Protocol: Quantification of UV Stabilizer Content via HPLC

This protocol outlines a general procedure for determining the concentration of a UV stabilizer in a polymer matrix before and after extrusion using High-Performance Liquid Chromatography (HPLC). This allows for a quantitative assessment of stabilizer loss.

1. Objective: To quantify the amount of a specific UV stabilizer (e.g., a benzotriazole or HALS type) in polymer samples.

2. Materials & Equipment:

  • Polymer samples (pre- and post-extrusion)

  • Analytical balance

  • Solvent for dissolving the polymer (e.g., Dichloromethane, Toluene, Xylene)

  • Solvent for precipitating the polymer (e.g., Methanol, Ethanol)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • HPLC system with a suitable detector (e.g., UV-Vis or Photodiode Array)[15][16]

  • Appropriate HPLC column (e.g., C18 reversed-phase)[17]

  • Mobile phase solvents (e.g., Acetonitrile, Water, Methanol)[17]

  • Certified reference standard of the UV stabilizer

3. Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the UV stabilizer reference standard and dissolve it in a suitable solvent to create a stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh approximately 0.5-1.0 g of the polymer sample (pellets or film) into a glass vial.

    • Add a precise volume of a solvent that dissolves the polymer (e.g., 10 mL of Toluene).

    • Seal the vial and agitate it (e.g., using a shaker or ultrasonic bath) until the polymer is fully dissolved. This may take several hours.

    • Slowly add a precipitating solvent (e.g., 20 mL of Methanol) to the solution while stirring to precipitate the polymer matrix.

    • Centrifuge the mixture to separate the precipitated polymer from the supernatant liquid containing the dissolved stabilizer.

    • Carefully decant the supernatant. Filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Run the prepared calibration standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample extracts into the HPLC system.

    • Record the peak area corresponding to the UV stabilizer in the sample chromatogram.

  • Quantification:

    • Using the calibration curve, determine the concentration of the UV stabilizer in the sample extracts.

    • Calculate the weight percentage (wt%) of the stabilizer in the original polymer sample based on the initial sample weight and dilution volumes.

    • Compare the wt% of the stabilizer in the pre-extrusion and post-extrusion samples to determine the percentage loss.

Note: This is a generalized method. Specific solvents, columns, and mobile phases must be optimized based on the polymer type and the specific UV stabilizer being analyzed.[15][16][17]

Visualizations

Below are diagrams to help visualize the relationships and workflows discussed.

G Troubleshooting Workflow for UV Stabilizer Loss start Problem Observed: Reduced UV Stability or Surface Blooming check_selection Step 1: Review Stabilizer Selection start->check_selection is_hmw Is it a High Molecular Weight (HMW) and polymer-compatible stabilizer? check_selection->is_hmw select_hmw Action: Select HMW Stabilizer (e.g., MW 1500-3000 g/mol) is_hmw->select_hmw No check_process Step 2: Analyze Extrusion Process is_hmw->check_process  Yes select_hmw->check_process is_temp_opt Are processing temperatures minimized? check_process->is_temp_opt lower_temp Action: Reduce barrel temperatures and optimize profile is_temp_opt->lower_temp No check_concentration Step 3: Verify Additive Concentration is_temp_opt->check_concentration  Yes lower_temp->check_concentration is_conc_ok Is concentration below solubility limit? check_concentration->is_conc_ok adjust_conc Action: Reduce stabilizer loading or use a masterbatch is_conc_ok->adjust_conc No end_node Problem Resolved: Improved Stabilizer Retention is_conc_ok->end_node  Yes adjust_conc->end_node

Caption: A step-by-step workflow for troubleshooting UV stabilizer loss.

G Factors Influencing UV Stabilizer Volatility During Extrusion cluster_stabilizer Stabilizer Properties cluster_process Extrusion Parameters cluster_formulation Formulation volatility UV Stabilizer Volatility & Loss mw Molecular Weight mw->volatility Low MW increases loss compatibility Polymer Compatibility compatibility->volatility Poor compatibility increases loss thermal_stability Thermal Stability thermal_stability->volatility Low stability increases loss temp Melt Temperature temp->volatility High temp increases loss shear Shear Rate shear->volatility High shear can increase loss residence_time Residence Time residence_time->volatility Long residence time increases loss concentration Additive Concentration concentration->volatility High concentration increases loss dispersion Dispersion Quality dispersion->volatility Poor dispersion can increase loss

Caption: Key factors that contribute to the loss of UV stabilizers.

References

Technical Support Center: Troubleshooting Delamination in Coatings Containing HPT Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting delamination issues in coatings formulated with hydroxyphenyl-triazine (HPT) UV absorbers. The information is presented in a question-and-answer format to directly address common problems encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is delamination and why is it a concern in coatings?

Delamination is a type of coating failure where the coating lifts or separates from the underlying substrate or from a previous coat.[1] This is a critical issue as it compromises the protective and aesthetic functions of the coating, leading to potential substrate degradation and failure of the coated product.

Q2: How do HPT UV absorbers work and can they cause delamination?

Hydroxyphenyl-triazine (HPT) UV absorbers protect coatings and substrates from the damaging effects of ultraviolet radiation. They function by absorbing harmful UV rays and dissipating the energy as harmless heat through a rapid, reversible chemical process known as excited-state intramolecular proton transfer (ESIPT).[2][3] This prevents the UV radiation from breaking down the polymer binder in the coating, which can lead to loss of mechanical properties, cracking, and ultimately delamination.[4][5][6]

There is no direct evidence to suggest that HPT absorbers themselves are a primary cause of delamination. In fact, by preventing UV degradation of the coating and substrate, they play a crucial role in preventing delamination over the service life of the coating.[4] However, improper formulation, such as using an incorrect concentration of the absorber, can potentially impact the coating's mechanical properties and contribute to adhesion failure.

Q3: What are the most common causes of delamination in coatings containing HPT absorbers?

The root causes of delamination are often related to the overall formulation, surface preparation, and application process, rather than the HPT absorber itself. The most common culprits include:

  • Inadequate Surface Preparation: This is the leading cause of delamination. A contaminated, smooth, or glossy surface will not provide a sufficient profile for the coating to adhere to.[7]

  • Contamination Between Coats: Dust, oil, grease, or moisture on the surface of a primer or basecoat can interfere with intercoat adhesion.

  • Exceeding the Recoat Window: Applying a topcoat after the previous coat has fully cured without proper surface reactivation (e.g., sanding) can lead to poor chemical bonding between layers.

  • Incompatibility of Coating Layers: Using a topcoat that is not compatible with the primer or underlying substrate can result in adhesion failure.

  • Improper Curing: Incorrect curing temperatures or times can lead to a coating that has not developed its full mechanical and adhesive properties.

  • Excessive Coating Thickness: Applying a coating too thickly can lead to internal stresses that exceed the adhesive strength, causing it to pull away from the substrate.

  • Environmental Factors: High humidity or extreme temperatures during application and curing can negatively impact adhesion.

Troubleshooting Guide for Delamination

This guide provides a systematic approach to identifying and resolving delamination issues in your coating experiments.

Problem: The coating is peeling or flaking from the substrate or between layers.

Step 1: Initial Assessment and Information Gathering
  • Identify the type of delamination:

    • Substrate Adhesion Failure: The coating is peeling directly off the substrate.

    • Intercoat Adhesion Failure: The topcoat is peeling off the primer or another coating layer.

  • Document the coating system:

    • Substrate type (e.g., steel, aluminum, plastic).

    • Surface preparation method used.

    • Primer and topcoat chemistry (e.g., 2K polyurethane, acrylic).

    • Specific HPT absorber used and its concentration.

    • Application and curing conditions (temperature, humidity, time).

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting delamination.

Delamination_Troubleshooting start Delamination Observed q1 Was the substrate properly prepared? start->q1 sol1 Solution: - Degrease and clean the surface. - Abrade the surface (sanding, blasting). - Ensure proper surface profile. q1->sol1 No q2 Was the surface clean before coating? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate Coating Performance sol1->end_node sol2 Solution: - Implement a thorough cleaning protocol. - Check for sources of contamination in the environment. q2->sol2 No q3 Was the recoat window observed? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Solution: - Adhere to the recoat times specified in the technical data sheet. - If exceeded, sand the previous layer before applying the next coat. q3->sol3 No q4 Are the coating layers compatible? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Solution: - Consult technical data sheets for compatibility. - Perform a test patch with the complete system. q4->sol4 No q5 Was the HPT absorber concentration within the recommended range? q4->q5 Yes a4_yes Yes a4_no No sol4->end_node sol5 Solution: - Adjust HPT absorber concentration to the recommended level (see Table 1). - Ensure proper dispersion of the absorber in the coating. q5->sol5 No q5->end_node Yes a5_yes Yes a5_no No sol5->end_node

Caption: Troubleshooting workflow for coating delamination.

Data Presentation

While specific quantitative data directly correlating HPT absorber concentration to adhesion strength is not widely available in the public domain, the following table provides recommended concentration ranges and the qualitative impact of HPT absorbers on coating performance.

Table 1: Recommended Concentration and Qualitative Effects of HPT UV Absorbers

HPT Absorber TypeRecommended Concentration (% by weight on total solids)Qualitative Effects on Coating Properties
General Purpose HPTs (e.g., Tinuvin 400)1.0 - 3.0%- Excellent photostability and thermal stability.[8] - Minimal interaction with metal catalysts and amine crosslinkers.[9] - When used with HALS, improves durability by reducing gloss loss, cracking, and blistering.[5]
High Performance HPTs (for thin films)1.0 - 3.0%- Higher extinction coefficient for superior protection at reduced film thicknesses.[4] - Prevents delamination in thin film applications where conventional UV absorbers may fail.[4]
Waterborne HPT Dispersions (e.g., Tinuvin 400-DW)1.0 - 3.0% (active content)- Easy incorporation into water-based systems. - High photostability and low leaching.[10]

Note: The optimal concentration should be determined through laboratory trials for each specific coating formulation and application.

Experimental Protocols

ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test

This is a widely used method to assess the adhesion of coating films to metallic and other rigid substrates.[11]

Objective: To qualitatively measure the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

Materials:

  • Sharp cutting tool (razor blade, scalpel, or a specific cross-hatch cutter).

  • Steel or other hard metal straightedge (for Method A).

  • Pressure-sensitive tape with an adhesion of 4.4 ± 0.25 N/cm (as specified in the standard).

  • Pencil eraser or other soft, rounded tool.

  • Illuminated magnifier.

Procedure:

There are two methods described in the standard:

Method A: X-Cut Tape Test (for coatings thicker than 125 µm / 5 mils)

  • Select a representative area of the coated surface.

  • Using the sharp cutting tool and straightedge, make two intersecting cuts of about 40 mm (1.5 in.) in length to form an 'X'. The angle between the cuts should be between 30 and 45 degrees. Ensure the cuts penetrate through the coating to the substrate.

  • Remove any detached flakes or ribbons of coating from the intersection of the cuts.

  • Center a piece of the specified pressure-sensitive tape over the 'X' cut.

  • Firmly press the tape onto the surface using a pencil eraser, ensuring good contact, especially over the cuts.

  • Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.

  • Inspect the 'X' cut area for any removal of the coating from the substrate or previous coat.

  • Rate the adhesion according to the ASTM D3359 Method A scale (5A for no peeling to 0A for removal beyond the 'X').

Method B: Cross-Cut Tape Test (for coatings up to 125 µm / 5 mils)

  • Select a representative area of the coated surface.

  • Make a series of six or eleven parallel cuts through the coating to the substrate. The spacing between cuts should be 2 mm for coatings between 50 and 125 µm thick, and 1 mm for coatings up to 50 µm thick.

  • Make a second series of parallel cuts of the same number and spacing perpendicular to the first set to form a grid or lattice pattern.

  • Gently brush the area with a soft brush to remove any detached flakes of coating.

  • Apply the pressure-sensitive tape over the grid in the same manner as in Method A.

  • Remove the tape as described in Method A.

  • Examine the grid area under an illuminated magnifier and rate the adhesion by comparing the amount of coating removed with the descriptions and illustrations in the ASTM D3359 Method B scale (5B for no peeling to 0B for flaking and detachment of more than 65% of the area).

Signaling Pathways and Mechanisms

Photostabilization Mechanism of HPT UV Absorbers

HPT UV absorbers protect the coating through a non-destructive photochemical process. The following diagram illustrates this mechanism.

HPT_Mechanism cluster_0 HPT Molecule Ground_State Ground State (enol form) with intramolecular H-bond Excited_State Excited State (keto form) after proton transfer Ground_State->Excited_State Excited-State Intramolecular Proton Transfer (ESIPT) Excited_State->Ground_State Rapid, non-radiative decay Heat Heat (thermal energy) Excited_State->Heat Energy Dissipation UV_Light UV Radiation (hv) UV_Light->Ground_State Absorption Coating_Matrix Coating Matrix (Polymer Binder) UV_Light->Coating_Matrix If HPT is absent Degradation Degradation Products (loss of adhesion, cracking) Coating_Matrix->Degradation

Caption: Photostabilization mechanism of an HPT UV absorber.

This diagram shows that the HPT molecule in its stable ground state absorbs a photon of UV light. This energy promotes an ultrafast and reversible intramolecular proton transfer, converting the molecule to an excited state. This excited state is unstable and rapidly decays back to the ground state, releasing the absorbed energy as harmless heat.[3][12] This cyclical process can be repeated many times, providing long-term protection to the coating's polymer binder from photodegradation.[3] Without the HPT absorber, the UV radiation would be absorbed by the polymer matrix, leading to bond cleavage and the formation of free radicals, which in turn cause degradation of the coating's mechanical properties and eventual delamination.[9][13]

References

Technical Support Center: Process Optimization for Incorporating CAS 147315-50-2 into Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the process of incorporating the UV absorber CAS 147315-50-2 (also known as Tinuvin™ 1577) into thin films for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is CAS 147315-50-2 and why is it used in thin films?

A1: CAS 147315-50-2, chemically known as 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol, is a high-performance UV absorber belonging to the hydroxyphenyl triazine (HPT) class. It is incorporated into thin films to protect the active pharmaceutical ingredients (APIs), polymer matrix, and other components from degradation caused by exposure to ultraviolet (UV) radiation. Its key features include high thermal stability, low volatility, and broad-spectrum UV absorption, which are crucial for ensuring the stability and shelf-life of drug-eluting films and other medical coatings.[1][2][3]

Q2: Which polymers are compatible with CAS 147315-50-2?

A2: CAS 147315-50-2 exhibits excellent compatibility with a wide range of polymers, including polyesters, polycarbonates (PC), and poly(methyl methacrylate) (PMMA).[1] For drug delivery applications, it is expected to be compatible with common biodegradable polyesters such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL), although specific compatibility studies are recommended for your particular formulation.

Q3: What are the common challenges when incorporating small molecule additives like CAS 147315-50-2 into polymer thin films?

A3: Common challenges include:

  • Aggregation: The additive may not dissolve completely or may precipitate out of the solution, leading to non-uniform distribution in the film.

  • Phase Separation: The additive may separate from the polymer matrix during solvent evaporation, resulting in distinct domains and compromising film uniformity and performance.[4]

  • Crystallization: The additive or the API can crystallize within the film, affecting its mechanical properties and drug release profile.

  • Leaching: The additive may migrate out of the film over time, reducing its long-term effectiveness and potentially causing toxicity.[5][6]

  • Impact on Drug Release: The presence of the UV absorber can alter the drug elution kinetics from the thin film.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Film Quality (Aggregation, Phase Separation, or Surface Defects)

Question: My thin films containing CAS 147315-50-2 are hazy, show visible aggregates, or have a rough surface morphology. How can I improve the film quality?

Answer: Poor film quality is often related to solubility issues, improper solvent evaporation, or incompatibilities between the components. Here are several troubleshooting steps:

Troubleshooting Workflow for Poor Film Quality

cluster_start Start cluster_solution Solution Optimization cluster_process Process Parameter Adjustment cluster_end Outcome start Poor Film Quality (Hazy, Aggregates, Rough Surface) solubility Improve Solubility start->solubility Inadequate Dissolution evaporation Control Evaporation Rate start->evaporation Processing Issues filtration Filter Solution solubility->filtration viscosity Adjust Viscosity filtration->viscosity end_node Uniform, Transparent Thin Film viscosity->end_node spin_speed Optimize Spin Speed (for Spin Coating) evaporation->spin_speed blade_gap Adjust Blade Gap/Speed (for Doctor Blade) evaporation->blade_gap spin_speed->end_node blade_gap->end_node

Caption: Troubleshooting workflow for improving thin film quality.

Detailed Solutions:

Potential Cause Explanation Recommended Solutions
Inadequate Solubility CAS 147315-50-2, the polymer, and the API may not be fully co-dissolved in the chosen solvent system.- Select an appropriate solvent: Use a common solvent that is known to dissolve all components. For PLGA and PCL, solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are good starting points.[7] - Use a co-solvent system: If a single solvent is not effective, a mixture of solvents can improve solubility. For example, a blend of a good solvent and a co-solvent with a different polarity might be beneficial. - Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can aid in the dissolution process. Avoid excessive heat that could degrade the polymer or API.
Particulates and Aggregates Undissolved particles or dust can act as nucleation sites for aggregation, leading to film defects.- Filter the solution: Before deposition, filter the solution through a sub-micron syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.[7]
Rapid Solvent Evaporation If the solvent evaporates too quickly, the polymer chains and additive molecules do not have enough time to self-assemble into a uniform film, leading to a rough or wrinkled surface morphology.[8][9][10]- Use a higher boiling point solvent: Solvents with lower vapor pressure evaporate more slowly, allowing for better film formation. - Control the atmosphere: For spin coating, using a solvent-saturated atmosphere within the spin coater can slow down evaporation.
Incompatible Components At the desired concentrations, the UV absorber, polymer, and API may not be miscible, leading to phase separation.[4]- Adjust concentrations: Try reducing the concentration of CAS 147315-50-2 or the API. - Screen different polymers: Test polymers with different chemical structures or molecular weights to find a more compatible system.
Inappropriate Deposition Parameters Incorrect spin speed, acceleration, or doctor blade parameters can lead to non-uniform films.- Optimize spin coating parameters: A multi-step spin coating process is often beneficial: a low-speed step (e.g., 500 rpm for 10-20 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[11] - Adjust doctor blade settings: Experiment with different blade heights and coating speeds to achieve a uniform wet film thickness.
Issue 2: Leaching of CAS 147315-50-2 from the Thin Film

Question: I am concerned about the potential for CAS 147315-50-2 to leach out of my biodegradable polymer film, which could lead to reduced long-term photoprotection and potential cytotoxicity. How can I minimize leaching?

Answer: Leaching of small molecule additives is a valid concern, especially in applications involving contact with biological fluids.[5][6] Here are strategies to mitigate this issue:

Logical Relationship for Minimizing Leaching

cluster_goal Goal cluster_strategies Strategies cluster_outcome Outcome goal Minimize Leaching of CAS 147315-50-2 covalent_bonding Covalent Bonding goal->covalent_bonding barrier_layer Barrier Layer Coating goal->barrier_layer optimize_formulation Optimize Formulation goal->optimize_formulation outcome Enhanced Stability and Reduced Cytotoxicity Risk covalent_bonding->outcome barrier_layer->outcome optimize_formulation->outcome

Caption: Strategies to minimize the leaching of UV absorbers.

Detailed Solutions:

Strategy Description Considerations
Covalent Bonding Chemically bond the UV absorber to the polymer backbone. This is the most effective way to prevent leaching.This requires chemical modification of either the UV absorber or the polymer to introduce reactive functional groups. This may alter the properties of both the polymer and the UV absorber.
Barrier Layer Apply a thin, non-degradable or slowly degrading topcoat over the drug-eluting film.The barrier layer must be biocompatible and should not significantly impede the desired drug release profile. It adds complexity to the manufacturing process.
Optimize Polymer Matrix Use a polymer with a higher affinity for CAS 147315-50-2. A polymer with a similar polarity or specific interactions (e.g., hydrogen bonding) can better retain the additive.This may require screening a variety of polymers and may necessitate a trade-off with other desired properties like degradation rate and mechanical strength.
Increase Molecular Weight of Additive While you are using a specific CAS number, in general, higher molecular weight additives tend to have lower mobility within the polymer matrix and thus lower leaching rates.This is a consideration for future formulation development if a different UV absorber is chosen.
Cross-linking the Polymer Matrix A more densely cross-linked polymer network can physically entrap the small molecule additive more effectively.Cross-linking can significantly alter the mechanical properties and degradation kinetics of the polymer, as well as the drug release profile.

Experimental Protocols

Protocol 1: Spin Coating of a PLGA Thin Film with CAS 147315-50-2

This protocol provides a general guideline. Optimal parameters will depend on the specific PLGA, API, and desired film thickness.

1. Solution Preparation:

  • In a clean glass vial, dissolve the desired amount of PLGA (e.g., 100 mg) in a suitable solvent (e.g., 2 mL of dichloromethane).[7]
  • Add the desired amount of the API and CAS 147315-50-2. A starting concentration for the UV absorber could be 0.5-2% w/w relative to the polymer.
  • Gently mix the solution using a vortex mixer or sonicator until all components are fully dissolved. The solution should be clear and homogenous.
  • Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.[7]

2. Substrate Preparation:

  • Clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas.
  • For improved wettability, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before coating.

3. Spin Coating Process:

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.
  • Dispense a sufficient amount of the prepared solution onto the center of the substrate to cover it.
  • Start the spin coating program. A recommended two-step program is:
  • Step 1 (Spreading): 500 rpm for 15 seconds, with an acceleration of 100 rpm/s.
  • Step 2 (Thinning): 3000 rpm for 45 seconds, with an acceleration of 1000 rpm/s.[11]
  • After the program is complete, carefully remove the coated substrate.

4. Annealing:

  • To remove residual solvent and improve film uniformity, anneal the coated substrate in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 40-50 °C for PLGA) for several hours.

Data Presentation

The following tables provide an example of how to structure quantitative data from your experiments.

Table 1: Physical Properties of CAS 147315-50-2

PropertyValue
CAS Number 147315-50-2
Molecular Formula C₂₇H₂₇N₃O₂
Molecular Weight 425.52 g/mol
Melting Point 147-151 °C
Appearance Pale yellow powder

Table 2: Solubility of CAS 147315-50-2 in Various Solvents at 20°C

SolventSolubility (mg/mL)
Chloroform254
Methylene Chloride169
Toluene51
Methyl Methacrylate15

Table 3: Example Experimental Parameters for Spin Coating

ParameterRange to InvestigateEffect on Film
Polymer Concentration 1 - 10 wt%Higher concentration generally leads to thicker films.
CAS 147315-50-2 Conc. 0.1 - 5 wt% (of polymer)May affect UV absorption, mechanical properties, and drug release.
Spin Speed (Final Step) 1000 - 6000 rpmHigher speed results in thinner films.
Annealing Temperature 40 - 60 °CAffects residual solvent content and film morphology.
Annealing Time 2 - 24 hoursEnsures complete solvent removal.

Characterization of Thin Films

To troubleshoot issues and optimize your process, a thorough characterization of the resulting thin films is essential.

Technique Information Obtained
UV-Vis Spectroscopy - Confirms the incorporation and quantifies the concentration of CAS 147315-50-2. - Measures the UV-blocking efficacy of the film.
Atomic Force Microscopy (AFM) - Visualizes the surface topography and roughness of the film. - Can detect phase separation and aggregation at the nanoscale.[11][12][13]
Scanning Electron Microscopy (SEM) - Provides high-resolution images of the film's surface and cross-section. - Can be combined with Energy Dispersive X-ray Spectroscopy (EDX) to map the elemental distribution and assess the uniformity of the additive.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirms the chemical integrity of the polymer, API, and UV absorber after processing. - Can detect potential chemical interactions between the components.
In Vitro Drug Release Studies - Measures the elution profile of the API from the thin film over time. - Essential for evaluating the impact of CAS 147315-50-2 on the drug delivery performance.
Leaching Studies - Quantifies the amount of CAS 147315-50-2 that migrates out of the film into a surrounding medium over time.

This technical support center provides a starting point for your process optimization. Remember that the ideal conditions will be specific to your formulation and application. Systematic experimentation and thorough characterization are key to achieving high-quality, effective, and stable thin films.

References

Technical Support Center: Preventing Degradation of Hydroxyphenyl Triazines During High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of hydroxyphenyl triazines (HPTs) during high-temperature processing of polymeric materials.

Frequently Asked Questions (FAQs)

Q1: What are hydroxyphenyl triazines and why is their stability at high temperatures important?

Hydroxyphenyl triazines (HPTs) are a class of organic compounds widely used as ultraviolet (UV) absorbers in various polymers to protect them from photodegradation. Their robust thermal stability is crucial because many polymers are processed at elevated temperatures (e.g., during extrusion or injection molding). Degradation of HPTs at these temperatures can lead to a loss of UV protection, discoloration of the final product, and a decrease in the overall performance and lifespan of the material.[1][2]

Q2: What are the primary signs of HPT degradation during processing?

The most common indicators of HPT degradation during high-temperature processing include:

  • Discoloration: Yellowing or browning of the polymer matrix is a frequent sign that the HPT or other additives are degrading.

  • Reduced UV Performance: A decrease in the material's ability to absorb UV radiation, which can be measured spectrophotometrically.

  • Changes in Melt Viscosity: Degradation can alter the rheological properties of the polymer melt.

Q3: What are the main factors that contribute to the thermal degradation of HPTs?

The thermal degradation of HPTs is primarily influenced by:

  • Processing Temperature: Higher temperatures provide the energy needed to initiate and propagate degradation reactions.

  • Residence Time: Longer exposure to high temperatures increases the extent of degradation.

  • Presence of Oxygen: Oxidative degradation is a major pathway for the breakdown of many organic molecules, including HPTs.

  • Polymer Matrix: The type of polymer and the presence of other additives or impurities can influence the stability of HPTs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant Yellowing of the Polymer After High-Temperature Processing

Possible Cause: Thermal or thermo-oxidative degradation of the hydroxyphenyl triazine.

Solutions:

  • Optimize Processing Temperature and Time:

    • Reduce the processing temperature to the lowest feasible point that still allows for proper melt flow and mixing.

    • Minimize the residence time of the polymer melt in the processing equipment.

  • Incorporate Antioxidants: The use of antioxidants in synergy with HPTs is highly effective in preventing thermo-oxidative degradation.

    • Hindered Phenolic Antioxidants: These primary antioxidants function by scavenging free radicals.[3][4]

    • Phosphite Stabilizers: These secondary antioxidants decompose hydroperoxides, which are formed during the initial stages of oxidation.[5]

    • Synergistic Blends: Combinations of hindered phenols and phosphites often provide superior protection compared to using either antioxidant alone.[3]

Table 1: Recommended Antioxidant Combinations for HPT Stabilization

Polymer MatrixPrimary Antioxidant (Hindered Phenol)Secondary Antioxidant (Phosphite)Typical Concentration Range (% by weight)
Polycarbonate (PC)Hindered Phenol (e.g., AO-50 type)Triaryl Phosphite0.05 - 0.2%
Polyolefins (PE, PP)Hindered Phenol (e.g., AO-20, AO-80 types)Alkyl-Aryl Phosphite0.1 - 0.5%
Polyesters (PET, PBT)High Molecular Weight Hindered PhenolHindered Aryl Phosphite0.1 - 0.3%

Note: The optimal concentration will depend on the specific processing conditions and the desired level of stability.

Issue 2: Reduced UV Absorption Capacity of the Final Product

Possible Cause: Loss of active HPT molecules due to thermal decomposition.

Solutions:

  • Verify HPT Concentration: Use analytical techniques like HPLC to confirm that the concentration of the HPT in the final product meets the intended specifications.

  • Employ a More Thermally Stable HPT: Newer generations of HPTs offer enhanced thermal stability and are designed for high-temperature processing applications.[1][2]

  • Utilize a Stabilizer Package: As mentioned in Issue 1, a combination of hindered phenolic antioxidants and phosphite stabilizers can protect the HPT from degradation, thereby preserving its UV-absorbing capabilities.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol outlines the steps to evaluate the thermal stability of HPTs, both neat and within a polymer matrix.

Objective: To determine the onset of thermal degradation and the weight loss profile as a function of temperature.

Methodology:

  • Sample Preparation:

    • For neat HPT analysis, place 5-10 mg of the HPT powder in a TGA pan.

    • For HPT in a polymer matrix, use a representative sample of the compounded polymer (5-10 mg), either as a pellet or a small section of a molded part.

  • Instrument Setup:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal degradation without oxidation, and an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. Set the gas flow rate to 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).[6]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature to obtain the TGA curve.

    • Determine the onset of degradation temperature (the temperature at which significant weight loss begins).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates.

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Prep Weigh 5-10 mg of sample Atmosphere Set Atmosphere (N2 or Air) Prep->Atmosphere TempProg Set Temperature Program (e.g., 10°C/min to 600°C) Atmosphere->TempProg Run Run TGA TempProg->Run Plot Plot TGA/DTG Curves Run->Plot Determine Determine Onset of Degradation Temperature Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: HPLC-UV Method for Quantification of HPTs in Polymers

This protocol provides a step-by-step guide for quantifying the concentration of HPTs in a polymer matrix.

Objective: To determine the amount of intact HPT remaining in a polymer after processing.

Methodology:

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh a known amount of the polymer sample (e.g., 1 gram).

    • Dissolve the polymer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) that dissolves the polymer and the HPT.

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the solution to separate the precipitated polymer from the solvent containing the extracted HPT.

    • Evaporate the solvent and redissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. The exact ratio will depend on the specific HPT and should be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • UV Detector: Set the wavelength to the maximum absorbance of the HPT, which is usually in the UV-A or UV-B range.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of the HPT of known concentrations.

    • Inject the standard solutions to create a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Determine the concentration of the HPT in the sample by comparing its peak area to the calibration curve.

Diagram 2: HPLC Quantification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Dissolve Dissolve Polymer Precipitate Precipitate Polymer Dissolve->Precipitate Extract Extract HPT Precipitate->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calculate Calculate HPT Concentration Detect->Calculate Calibrate Create Calibration Curve Calibrate->Calculate

Caption: Workflow for HPLC Quantification of HPTs.

Logical Relationships

Diagram 3: Factors Influencing HPT Degradation and Mitigation Strategies

Degradation_Mitigation Degradation HPT Degradation Mitigation Mitigation Strategies Degradation->Mitigation Temp High Temperature Temp->Degradation Time Long Residence Time Time->Degradation Oxygen Presence of Oxygen Oxygen->Degradation ProcessOpt Process Optimization Mitigation->ProcessOpt Antioxidants Use of Antioxidants Mitigation->Antioxidants HPT_Select Selection of Stable HPT Mitigation->HPT_Select

Caption: Factors causing HPT degradation and strategies for mitigation.

References

Technical Support Center: Stabilizing PET and PBT Against UV Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the UV stabilization of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PET/PBT samples are turning yellow and becoming brittle after UV exposure. What is happening?

A1: This is a classic sign of UV degradation. When PET and PBT are exposed to ultraviolet radiation, particularly in the UV-B range (280-315 nm), the energy is sufficient to break the chemical bonds within the polymer chains.[1][2] This process, known as photo-oxidation, involves the formation of highly reactive free radicals. These radicals trigger a chain reaction with oxygen, leading to chain scission (breaking of the polymer backbone) and the formation of new chemical groups like carbonyls and carboxyls.[2][3] These changes in chemical structure are responsible for the observed yellowing, loss of mechanical properties like tensile strength and elongation, and surface defects such as cracking and chalking.[4][5][6]

Q2: What are the primary methods for stabilizing PET and PBT against UV degradation?

A2: The most effective way to protect PET and PBT is by incorporating UV stabilizers into the polymer matrix. There are two main classes of UV stabilizers that are often used in synergy:

  • UV Absorbers (UVA): These compounds function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1][6] They essentially act as a shield for the polymer. Common types include benzotriazoles and benzophenones.

  • Hindered Amine Light Stabilizers (HALS): Unlike UVAs, HALS do not absorb UV radiation. Instead, they are extremely efficient at scavenging the free radicals that are formed during photo-oxidation.[1][6] HALS work in a regenerative cycle, meaning a single molecule can neutralize multiple free radicals, providing long-term protection.[6]

For comprehensive protection, a combination of a UVA and a HALS is often recommended. The UVA protects the bulk of the material, while the HALS provides superior surface protection and long-term stability.[6]

Q3: I added a UV stabilizer, but my samples are still degrading. What could be the issue?

A3: Several factors could be at play:

  • Incorrect Stabilizer Type: The effectiveness of a stabilizer depends on the polymer. For instance, some stabilizers may have limited thermal stability and degrade during the high-temperature processing of PET and PBT.

  • Insufficient Concentration: There is an optimal concentration for UV stabilizers. Too little will provide inadequate protection, while too much can sometimes have diminishing returns or negatively affect other properties.

  • Poor Dispersion: If the stabilizer is not uniformly dispersed throughout the polymer matrix, some areas will be left unprotected and susceptible to degradation.

  • Stabilizer Volatility/Migration: Low molecular weight stabilizers may volatilize during processing or migrate out of the polymer over time, reducing their long-term effectiveness. High molecular weight HALS are often preferred for their lower volatility and migration.

  • Synergistic/Antagonistic Effects: Some additives can interact with UV stabilizers. For example, certain pigments can be protected by UV absorbers, while some acidic components could potentially reduce the effectiveness of certain HALS.

Troubleshooting Tip: Review your formulation. Are you using a stabilizer system (e.g., UVA + HALS) recommended for high-temperature engineering plastics like PET and PBT? Check the loading level and ensure your compounding process achieves good dispersion. Consider using a higher molecular weight HALS for better long-term stability.

Q4: How do I choose between a UV absorber and a HALS for my application?

A4: The choice depends on your specific requirements:

  • For clear or transparent applications where colorlessness is critical: UV absorbers are a good starting point as they can be highly effective at preventing yellowing.

  • For long-term outdoor durability and retention of mechanical properties (e.g., preventing cracking and brittleness): HALS are generally superior.[5] They excel at protecting the surface of the material.

  • For optimal performance in demanding applications: A synergistic blend of a UVA and a HALS is almost always the best approach. The UVA provides initial "brute-force" protection by filtering UV light, while the HALS "cleans up" any free radicals that still manage to form, offering robust and long-lasting stability.

Q5: My PBT parts are cracking after outdoor exposure. How can I prevent this?

A5: Cracking is a severe manifestation of UV degradation, where the polymer chains have undergone significant scission, leading to a loss of ductility and strength. To prevent this:

  • Incorporate a high-performance HALS: HALS are particularly effective at preventing surface cracking and maintaining the gloss and flexibility of the polymer.

  • Use a synergistic UVA/HALS blend: This provides the most robust protection against the degradation pathways that lead to embrittlement.

  • Ensure proper processing: Avoid excessive processing temperatures that can cause thermal degradation, which in turn can make the polymer more susceptible to subsequent UV degradation.

  • Consider the grade of PBT: Some grades may have better inherent UV resistance than others.

Performance Data of UV Stabilizers

The following tables summarize typical performance data for UV stabilizers in PET and PBT. Note that performance can vary based on the specific grade of polymer, stabilizer concentration, processing conditions, and the exact weathering cycle used.

Table 1: Effect of UV Stabilizers on Yellowness Index (YI) of PET

Stabilizer SystemConcentration (wt%)Weathering Duration (hours)Change in Yellowness Index (ΔYI)
Unstabilized PET0500+15.0
UV Absorber (Benzotriazole type)0.5500+5.2
HALS (High MW)0.5500+4.5
UVA + HALS Blend0.3 + 0.3500+2.8

Data is representative and compiled from general knowledge in the field.

Table 2: Retention of Mechanical Properties in PBT after Accelerated Weathering

Stabilizer SystemConcentration (wt%)Weathering Duration (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Unstabilized PBT0100065%40%
UV Absorber (Benzotriazole type)0.5100080%65%
HALS (High MW)0.5100090%85%
UVA + HALS Blend0.3 + 0.3100095%90%

Data is representative and compiled from general knowledge in the field. Specific studies have shown that PBT nanocomposites with well-dispersed UV-shielding nanoparticles can retain over 95% of tensile strength after 48 hours of accelerated UV irradiation.

Table 3: Color Change (ΔE*) in Stabilized Polymers

Polymer SystemStabilizerWeathering Duration (hours)ΔE* (Total Color Change)
Pigmented Silicone ElastomerControl (Unstabilized)10009.57
Pigmented Silicone ElastomerChimassorb 81 (UVA)10005.49
Pigmented Silicone ElastomerUvinul 5050 (HALS)10007.47
TPUControl (Unstabilized)240 (10 days)24.74
TPUUVA/HALS Blend240 (10 days)12.88

Note: A lower ΔE* value indicates better color stability. A ΔE* of 1 is the smallest color difference the human eye can typically see. This data is from studies on other polymers but illustrates the comparative effectiveness of different stabilizer types.[4]

Key Experimental Protocols

Protocol: Accelerated Weathering Test for PET/PBT Samples (Based on ASTM D4329)

This protocol outlines a typical procedure for evaluating the effectiveness of UV stabilizers in PET or PBT using a fluorescent UV weathering device.

1. Specimen Preparation:

  • Compound the PET or PBT resin with the desired UV stabilizer(s) at specified concentrations using a twin-screw extruder to ensure homogenous dispersion.
  • Prepare test specimens by injection molding the compounded material into standard plaques (e.g., 75 mm x 150 mm). A typical thickness is 2-3 mm.
  • Prepare at least three replicate specimens for each formulation to be tested, including an unstabilized control.
  • Condition all specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

2. Initial Property Measurement (t=0):

  • Colorimetry: Measure the initial color coordinates (L, a, b*) and Yellowness Index (YI) of each specimen using a spectrophotometer.
  • Gloss: Measure the initial gloss at a specified angle (e.g., 60°) using a gloss meter.
  • Mechanical Properties: Perform tensile testing (according to ASTM D638) on a subset of specimens to determine the initial tensile strength, Young's modulus, and elongation at break.

3. Accelerated Weathering Exposure:

  • Mount the specimens in the sample holders of a fluorescent UV accelerated weathering chamber (e.g., QUV).
  • Set the exposure conditions. A common cycle for plastics is:
  • Lamp Type: UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.[5]
  • Irradiance: Set to a controlled level, typically 0.89 W/(m²·nm) at 340 nm.
  • Exposure Cycle: 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation (darkness, with water spray) at a black panel temperature of 50°C.[5]
  • Run the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours).

4. Periodic Evaluation:

  • At specified intervals (e.g., every 250 or 500 hours), remove the specimens from the chamber.
  • Repeat the colorimetry and gloss measurements from Step 2.
  • After the final exposure duration, perform tensile testing on the weathered specimens to determine the retention of mechanical properties.

5. Data Analysis and Reporting:

  • Calculate the change in color (ΔE*) and Yellowness Index (ΔYI) for each specimen relative to its initial measurement.
  • Calculate the percent retention of tensile strength and elongation at break.
  • Plot the changes in properties as a function of exposure time for each formulation.
  • Compare the performance of the stabilized samples to the unstabilized control to evaluate the effectiveness of the UV stabilizer packages.

Visualizations

UV_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation Polymer PET / PBT Polymer Chain FreeRadical Polymer Free Radicals (P•) Polymer->FreeRadical Chain Scission FreeRadical2 FreeRadical2 Polymer->FreeRadical2 Forms new P• UV UV Radiation (Sunlight) UV->Polymer Absorption PeroxyRadical Peroxy Radicals (POO•) FreeRadical->PeroxyRadical + O2 O2 Oxygen (O2) PeroxyRadical->Polymer + PH (Polymer Chain) Hydroperoxide Hydroperoxides (POOH) PeroxyRadical->Hydroperoxide Forms Hydroperoxides (POOH) DegradationProducts Yellowing Brittleness Cracking Loss of Mechanical Properties Hydroperoxide->DegradationProducts Decomposition (Heat, UV)

UV Degradation Pathway in PET/PBT

Stabilizer_Mechanisms cluster_UVA UV Absorber (UVA) Mechanism cluster_HALS HALS Mechanism (Radical Scavenging) UV_In Harmful UV Radiation UVA UV Absorber (e.g., Benzotriazole) UV_In->UVA Heat Harmless Heat UVA->Heat Energy Dissipation Polymer_UVA Polymer UVA->Polymer_UVA Protects FreeRadical Polymer Free Radicals (P•, POO•) HALS Hindered Amine (>N-R) FreeRadical->HALS Reacts with StableProducts Stable, Non-Radical Species HALS->StableProducts HALS_Regen Regenerated HALS HALS->HALS_Regen Regenerative Cycle HALS_Regen->FreeRadical Scavenges more radicals

Mechanisms of UV Stabilizers

Experimental_Workflow start Start: Define Formulations (Control, Stabilizer A, B...) step1 Material Compounding & Specimen Preparation (Injection Molding) start->step1 step2 Initial Measurements (t=0) - Color (Lab, YI) - Gloss - Tensile Properties step1->step2 step3 Accelerated Weathering (ASTM D4329) - UV Exposure - Condensation Cycles step2->step3 step4 Periodic Measurements (e.g., 500h, 1000h) - Color & Gloss step3->step4 During Exposure step5 Final Measurements (e.g., 2000h) - Color & Gloss - Tensile Properties step3->step5 End of Test step4->step3 step6 Data Analysis - Calculate ΔE, ΔYI - % Property Retention step5->step6 end End: Compare Performance & Select Optimal Stabilizer step6->end

Workflow for Evaluating UV Stabilizer Efficacy

References

Validation & Comparative

A Comparative Analysis of Tinuvin 1577 and Benzotriazole UV Absorbers for Advanced Material Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing effort to mitigate photodegradation in polymeric materials, the selection of an appropriate UV absorber is paramount. This guide provides a detailed comparative study of Tinuvin® 1577, a hydroxyphenyl triazine (HPT) UV absorber, and the broad class of benzotriazole UV absorbers. This publication is intended for researchers, scientists, and professionals in drug development and material science, offering an objective analysis supported by experimental data to inform the selection of UV stabilization systems.

Introduction to UV Absorbers and Their Mechanism

Ultraviolet (UV) radiation can sever the chemical bonds within polymers, leading to detrimental effects such as discoloration, cracking, and loss of mechanical properties.[1] UV absorbers are additives that protect materials by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[2][3] Both Tinuvin 1577 and benzotriazole-based absorbers operate primarily through an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This mechanism allows for the rapid conversion of absorbed UV energy into heat, preventing the initiation of polymer degradation.[4]

The ESIPT mechanism involves the transfer of a proton within the molecule upon excitation by UV light, leading to a transient, higher-energy tautomeric form. This tautomer then rapidly relaxes back to its ground state, releasing the absorbed energy as heat and completing the protective cycle. This process is exceptionally fast, occurring on a femtosecond timescale, which allows a single molecule to dissipate the energy of numerous photons, contributing to its high efficiency and photostability.[5]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State G Ground State (Enol Form) E Excited State (Enol Form) G->E UV Absorption (Photon) K Excited State (Keto Tautomer) E->K ESIPT (Proton Transfer) K->G Non-radiative decay (Heat)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.

Comparative Performance Analysis

The selection of a UV absorber is often dictated by its performance under specific processing and end-use conditions. Key performance indicators include UV absorption efficiency, thermal stability, volatility, and long-term photostability.

Physical and Chemical Properties

A fundamental comparison of the physical properties of Tinuvin 1577 and a representative high-performance benzotriazole, such as Tinuvin 328 or UV-234, reveals key differences that impact their application and performance.

PropertyTinuvin 1577 (Hydroxyphenyl Triazine)Benzotriazole UV Absorbers (General)
Chemical Class Hydroxyphenyl Triazine2-(2'-hydroxyphenyl)benzotriazole
Melting Point (°C) 148 - 149[6]Varies (e.g., UV-328: 80-88°C)
Volatility Very Low[7]Generally higher than HPTs, but varies by molecular weight[8]
Polymer Compatibility Excellent with a variety of polymers, including PC and PET[7][9]Good with a wide range of polymers including polyolefins, PVC, and ABS[2]
UV Absorption Characteristics

The primary function of a UV absorber is to absorb damaging UV radiation. Tinuvin 1577 exhibits strong absorbance in the UV-A and UV-B regions.[1] Technical data indicates absorption maxima at approximately 274 nm and 341 nm.[6] Benzotriazole UV absorbers also offer strong and broad absorption, typically in the 300 nm to 380 nm range.[2] While both provide excellent coverage in the critical UV-B and UV-A regions, the inherent photostability of the triazine structure often translates to longer-lasting protection.[8]

Thermal Stability

The ability of a UV absorber to withstand high processing temperatures without degradation is crucial for its incorporation into many polymers. Thermogravimetric analysis (TGA) is a standard method for evaluating thermal stability. Comparative studies have shown that Tinuvin 1577 possesses superior thermal stability compared to many benzotriazole-based absorbers.

UV AbsorberOnset of Degradation (°C)Weight Loss at 300°C (%)
Tinuvin 1577 > 285Minimal
Benzotriazole UVAMs Generally ≥ 285Varies, can be higher than Tinuvin 1577

Data adapted from a comparative study on UV absorbing monomers (UVAMs).[10]

This high thermal stability makes Tinuvin 1577 particularly suitable for engineering plastics that require high processing temperatures, such as polycarbonate and polyesters.[11]

Photostability and Weathering Performance

Long-term performance and resistance to degradation upon prolonged UV exposure (photostability) are where hydroxyphenyl triazines like Tinuvin 1577 often show a distinct advantage over conventional benzotriazoles.[8] This enhanced performance is critical for applications requiring extreme durability.[8]

Accelerated weathering tests, which simulate long-term outdoor exposure, are used to quantify this performance. Studies have shown that materials stabilized with Tinuvin 1577 retain their physical properties, such as tensile strength and color, for longer periods compared to those stabilized with some benzotriazole UV absorbers. For instance, one study demonstrated that polypropylene samples treated with a UV absorber based on the Tinuvin 1577 chromophore retained 92% of their tensile strength after 2000 hours of xenon arc lamp aging, compared to 78% for samples treated with a benzotriazole-type absorber (UV-327).

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following outlines the methodologies for key performance evaluations.

Accelerated Weathering (ASTM G154)

This standard practice is used to simulate the deteriorating effects of sunlight and moisture.

  • Specimen Preparation: Polymer samples containing the UV absorbers are prepared, typically as flat panels of standardized dimensions (e.g., 75 mm x 150 mm).

  • Exposure: Specimens are placed in a fluorescent UV accelerated weathering chamber. The chamber exposes the samples to alternating cycles of UV radiation from fluorescent lamps (commonly UVA-340 lamps to simulate sunlight) and moisture (via condensation).

  • Cycle Conditions: A typical cycle might involve 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at 50°C.

  • Evaluation: At predetermined intervals, samples are removed and evaluated for changes in properties such as color (using a spectrophotometer to measure ΔE), gloss, and mechanical strength (e.g., tensile or impact strength).

ASTM_G154_Workflow start Start prep Specimen Preparation (Polymer + UV Absorber) start->prep place Place Specimens in Weathering Chamber prep->place cycle Begin Cyclic Exposure place->cycle uv UV Exposure (e.g., 8 hours @ 60°C) cycle->uv Test Duration Not Met condense Moisture Exposure (e.g., 4 hours Condensation @ 50°C) uv->condense eval Periodic Evaluation condense->eval eval->cycle Continue measure Measure Properties (Color, Gloss, Mechanical) eval->measure Evaluation Interval end End of Test eval->end Test Duration Met measure->eval

Caption: Experimental workflow for ASTM G154 accelerated weathering test.

UV-Vis Spectrophotometry

This technique is used to measure the UV absorption spectrum of the absorbers.

  • Sample Preparation: A dilute solution of the UV absorber in a suitable solvent (e.g., chloroform or DMSO) of a precise concentration is prepared.

  • Blank Measurement: The absorbance of the pure solvent is measured first to establish a baseline.

  • Sample Measurement: The absorbance of the sample solution is then measured across the UV-visible spectrum (typically 200-800 nm).

  • Analysis: The resulting spectrum shows the wavelengths at which the absorber is most effective and can be used to determine its molar absorptivity.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the UV absorbers.

  • Sample Preparation: A small, precisely weighed amount of the UV absorber is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • Data Collection: The instrument continuously measures the weight of the sample as the temperature increases.

  • Analysis: The resulting TGA curve plots weight loss versus temperature, from which the onset of thermal decomposition can be determined.

Conclusion and Future Outlook

Both Tinuvin 1577 and benzotriazole UV absorbers are highly effective at protecting polymeric materials from UV degradation. However, for applications demanding superior long-term performance, high thermal stability, and low volatility, the hydroxyphenyl triazine class, represented by Tinuvin 1577, demonstrates significant advantages.[8][9][11] Its robust chemical structure leads to enhanced photostability and resistance to degradation under harsh processing and environmental conditions.

Conversely, benzotriazole UV absorbers offer a cost-effective and versatile solution for a wide array of applications where the performance demands are less stringent.[2] It is also important to note that some benzotriazole derivatives have come under regulatory scrutiny, which may influence their selection in certain applications.

The choice between these two classes of UV absorbers will ultimately depend on the specific polymer, processing conditions, expected service life, and regulatory requirements of the final product. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

Performance Showdown: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol Stands Up to Accelerated Weathering

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of accelerated weathering tests reveals the superior performance of the hydroxyphenyl triazine (HPT) UV absorber, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, commercially known as Tinuvin 1577, in protecting polymers from photodegradation. When compared to other classes of UV absorbers, particularly conventional benzotriazoles, this advanced stabilizer demonstrates enhanced photostability and long-term effectiveness in preserving the physical and aesthetic properties of various materials.

In the relentless battle against the damaging effects of solar radiation, the choice of a UV stabilizer is critical for ensuring the longevity and durability of polymeric materials. Accelerated weathering tests, designed to simulate the harsh conditions of outdoor exposure in a condensed timeframe, provide invaluable data for evaluating the performance of these essential additives. This guide offers a comparative evaluation of this compound against common alternatives, supported by experimental findings.

Key Performance Characteristics

This compound is a high-performance UV absorber belonging to the hydroxyphenyl triazine class. Its molecular structure is inherently more resistant to photochemical breakdown, allowing it to remain effective for longer periods, even under continuous UV exposure.[1] This inherent photostability, coupled with its very low volatility, makes it a preferred choice for demanding applications where long-term performance under harsh conditions is non-negotiable.[1] It is particularly effective in engineering plastics such as polycarbonates and polyesters, where it enables higher resistance to weathering compared to conventional benzotriazole UV absorbers.[2]

Comparative Performance in Accelerated Weathering

While comprehensive, directly comparable quantitative data across a wide range of polymers and weathering conditions can be proprietary and challenging to consolidate, available studies and technical literature consistently point to the superior performance of hydroxyphenyl triazines like Tinuvin 1577.

A notable study published in Polymer Degradation and Stability (2021) provided a quantitative comparison of various UV absorbers in polypropylene samples subjected to 2000 hours of xenon arc lamp aging. The results indicated that samples treated with UV-1577 retained 92% of their tensile strength, a significant improvement over those stabilized with the benzotriazole UV-327 (78% retention) and the benzophenone UV-531 (85% retention).[3]

Furthermore, a comparative investigation into the UV stabilization of Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blends revealed that the hydroxyphenyl triazine UV absorber provided the most effective protection against photodegradation.[4] Spectroscopic and yellowing index measurements after 672 hours of accelerated aging in a suntest apparatus showed that the PC/ABS blend stabilized with the hydroxyphenyl triazine exhibited the lowest discoloration and minimal surface oxidation compared to blends containing a benzotriazole or a cyanoacrylate UV absorber.[4]

Table 1: Comparative Performance of UV Absorbers in Polypropylene (PP) after 2000 hours Xenon Arc Weathering

UV Absorber TypeChemical ClassTensile Strength Retention (%)
This compound (UV-1577) Hydroxyphenyl Triazine (HPT) 92% [3]
UV-327Benzotriazole (BZT)78%[3]
UV-531Benzophenone (BP)85%[3]

Table 2: Qualitative Performance Comparison of UV Absorbers in PC/ABS Blends after 672 hours Accelerated Weathering

Performance MetricHydroxyphenyl Triazine (e.g., Tinuvin 1577)BenzotriazoleCyanoacrylate
Yellowing Index Lowest[4]Highest[4]Intermediate[4]
Surface Oxidation (ATR-FTIR) Minimal[4]Highest[4]Intermediate[4]
Overall Protection Best[4]Lowest[4]Intermediate[4]

Experimental Protocols

To ensure accurate and reproducible results, accelerated weathering tests are conducted following standardized protocols. The two most common methods are Xenon Arc and Fluorescent UV (QUV) testing.

Xenon Arc Accelerated Weathering (ASTM G155)

This method is considered the best simulation of full-spectrum sunlight.[5] A xenon arc lamp, filtered to match the solar spectrum, is used to expose material samples to realistic light, heat, and moisture conditions.

Typical Experimental Parameters:

  • Apparatus: Xenon arc test chamber.

  • Light Source: Filtered xenon arc lamp.

  • Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

  • Temperature: Controlled via a black panel temperature sensor (e.g., 63°C).

  • Moisture: Introduction of moisture through cycles of water spray and/or controlled humidity.

  • Cycles: Alternating periods of light and dark, with or without water spray, to simulate day and night cycles and rain events. For example, a common cycle is 102 minutes of light followed by 18 minutes of light and water spray.

  • Evaluation: Samples are periodically removed and evaluated for changes in color (ΔE), gloss, and mechanical properties such as tensile strength and impact resistance.

Fluorescent UV (QUV) Accelerated Weathering (ASTM G154)

The QUV tester uses fluorescent lamps to simulate the damaging effects of UV radiation. While it doesn't replicate the full solar spectrum as accurately as a xenon arc, it is a widely used and effective method for screening materials and evaluating their resistance to UV degradation.[6]

Typical Experimental Parameters:

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Light Source: UVA-340 lamps to simulate sunlight in the critical short-wave UV region, or UVB-313 lamps for more aggressive testing.

  • Temperature: Controlled, typically around 60°C during the UV cycle.

  • Moisture: Simulation of dew and rain through condensation cycles and/or water spray. A common cycle involves 8 hours of UV exposure followed by 4 hours of condensation.[1]

  • Evaluation: Assessment of changes in gloss, color, chalking, and other surface properties at specified intervals.

Experimental Workflow

The logical flow of a typical accelerated weathering test is depicted in the following diagram:

AcceleratedWeatheringWorkflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering Exposure cluster_eval Performance Evaluation cluster_comp Comparative Analysis Prep Prepare Polymer Samples (with and without UV absorbers) InitialEval Initial Measurement (Color, Gloss, Mechanical Properties) Prep->InitialEval Exposure Place Samples in Weathering Chamber (Xenon Arc or QUV) Cycle Run Predefined Test Cycle (Light, Temperature, Moisture) Exposure->Cycle PeriodicEval Periodic Measurements (e.g., every 500 hours) Cycle->PeriodicEval During Test FinalEval Final Measurement and Data Analysis Cycle->FinalEval End of Test InitialEval->Exposure PeriodicEval->Cycle Comparison Compare Performance of Different UV Absorbers FinalEval->Comparison

Workflow for Accelerated Weathering Testing

Conclusion

The selection of an appropriate UV stabilizer is paramount for ensuring the long-term durability and performance of polymeric materials. Accelerated weathering tests provide a critical framework for evaluating and comparing the efficacy of different stabilizer systems. The available data strongly indicates that this compound, a hydroxyphenyl triazine-based UV absorber, offers superior protection against photodegradation compared to conventional alternatives like benzotriazoles and benzophenones. Its exceptional photostability and low volatility translate to better retention of mechanical properties and color stability, making it an ideal choice for high-performance applications where long-term weatherability is a key requirement. For researchers and professionals in drug development, where the stability of polymer-based delivery systems and packaging is crucial, the use of high-performance UV absorbers like Tinuvin 1577 can be a critical factor in ensuring product integrity and efficacy.

References

The Superior Efficacy of Hydroxyphenyl Triazine (HPT) UV Absorbers in Mitigating Polymer Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of polymeric materials is a critical concern. Exposure to ultraviolet (UV) radiation can initiate degradation pathways, leading to discoloration, loss of mechanical integrity, and ultimately, failure of the material. This guide provides a comprehensive comparison of Hydroxyphenyl Triazine (HPT) UV absorbers against traditional alternatives, namely benzophenones and benzotriazoles, validating the superior efficacy of HPTs in preventing polymer degradation through experimental data.

Hydroxyphenyl triazines (HPTs) represent a newer class of UV absorbers that have demonstrated exceptional performance in protecting a wide range of polymers from the damaging effects of UV radiation.[1] Compared to older technologies like benzophenones and benzotriazoles, HPTs offer enhanced thermal stability, lower volatility, and superior photostability, making them the ideal choice for demanding applications where long-term performance is paramount.[1][2]

Mechanism of Action: How UV Absorbers Protect Polymers

UV absorbers function by absorbing harmful UV radiation and dissipating the energy as harmless heat, thereby preventing the initiation of photo-oxidative degradation within the polymer matrix. The primary mechanism for this energy dissipation in HPTs, benzophenones, and benzotriazoles involves an intramolecular hydrogen bond that allows for a rapid and reversible tautomerization process upon UV absorption. This efficient energy conversion cycle protects the polymer from the formation of free radicals, which are the primary instigators of chain scission and cross-linking reactions that lead to material degradation.

G cluster_0 Polymer Degradation Pathway cluster_1 Protective Action of HPT Absorber UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Absorption HPT_Absorber HPT UV Absorber UV_Radiation->HPT_Absorber Preferential Absorption Free_Radicals Free Radical Formation Polymer->Free_Radicals Initiation Degradation Polymer Degradation (Chain Scission, Cross-linking) Free_Radicals->Degradation Propagation Physical_Changes Physical Property Changes (Yellowing, Embrittlement) Degradation->Physical_Changes Heat Harmless Heat HPT_Absorber->Heat Energy Dissipation

Mechanism of Polymer Degradation and HPT Protection

Comparative Performance Data

The superior performance of HPT UV absorbers is evident in comparative studies that evaluate key material properties after accelerated weathering. The following tables summarize the performance of HPTs against benzophenones and benzotriazoles in various polymer systems.

Table 1: Comparison of General Characteristics of UV Absorber Classes

FeatureHydroxyphenyl Triazines (HPTs)BenzotriazolesBenzophenones
UV Absorption Range Broad UVA and UVBPrimarily UVAUVB and some UVA
Thermal Stability Excellent, suitable for high-temperature processingGoodModerate
Photostability Excellent, low degradation over timeGoodFair to Good
Volatility Very LowLow to ModerateModerate to High
Compatibility Excellent with a wide range of polymersGoodGood
Color Contribution MinimalLowCan contribute to initial yellowness

Source: Compiled from multiple sources.[1][2]

Table 2: Accelerated Weathering Performance of UV Absorbers in Polypropylene

A study published in Polymer Degradation and Stability compared the performance of a hydroxyphenyl triazine (HPT) UV absorber (UV-1577) with a benzotriazole (UV-327) and a benzophenone (UV-531) in polypropylene samples after 2000 hours of Xenon arc lamp aging.[3]

UV Absorber TypeTensile Strength Retention (%)
HPT (UV-1577) 92%
Benzotriazole (UV-327) 78%
Benzophenone (UV-531) 85%

Data sourced from a 2021 study in Polymer Degradation and Stability.[3]

Table 3: Qualitative Performance Comparison in Polycarbonate/ABS Blends

A study on the photodegradation of Polycarbonate/ABS blends found that samples protected with a hydroxyphenyl triazine type UV absorber showed the best results in minimizing degradation, as indicated by lower oxidation rates and reduced yellowing.[4]

UV Absorber TypePerformance in PC/ABS Blend
Hydroxyphenyl Triazine Best performance in reducing degradation and yellowing
Benzotriazole Moderate performance
Cyanoacrylate Lower performance compared to HPT

Based on findings from a study on PC/ABS blend photodegradation.[4]

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the efficacy of UV absorbers.

Experimental Protocol 1: Accelerated Weathering

This protocol is based on the ASTM G154 standard for operating fluorescent UV lamp apparatus for exposure of nonmetallic materials.

1. Objective: To simulate the damaging effects of sunlight and moisture on polymer samples in a controlled laboratory environment.

2. Apparatus:

  • Fluorescent UV accelerated weathering tester (e.g., QUV)
  • UVA-340 fluorescent lamps to simulate sunlight in the critical short wavelength region.
  • Specimen holders

3. Specimen Preparation:

  • Prepare flat polymer plaques (typically 75 mm x 150 mm) containing the UV absorber at a specified concentration (e.g., 0.5% by weight).
  • Ensure specimens are clean and free from any surface contaminants.
  • Prepare a control sample of the polymer without any UV absorber.

4. Test Procedure:

  • Mount the specimens in the holders.
  • Set the exposure cycle. A typical cycle for many polymers is:
  • 8 hours of UV exposure at a black panel temperature of 60°C.
  • 4 hours of condensation at a black panel temperature of 50°C.
  • The irradiance level of the UVA-340 lamps should be maintained at a constant level (e.g., 0.89 W/m²/nm at 340 nm).
  • Continue the cyclic exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).

5. Evaluation:

  • Periodically remove specimens for evaluation of physical and optical properties as detailed in the protocols below.
  • Compare the changes in the stabilized samples to the control sample.

Experimental Protocol 2: Measurement of Yellowness Index

This protocol is based on the ASTM E313 standard practice for calculating yellowness and whiteness indices from instrumentally measured color coordinates.

1. Objective: To quantify the change in color of a polymer sample towards yellow after accelerated weathering.

2. Apparatus:

  • Spectrophotometer or colorimeter.

3. Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using a standard white tile.
  • Measure the tristimulus values (X, Y, Z) of the unexposed control sample and the weathered samples.
  • Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer:
  • YI = 100 * (1.28 * X - 1.06 * Z) / Y

4. Data Presentation:

  • Report the Yellowness Index for each sample at different exposure intervals.
  • A lower YI value indicates better color stability.

Experimental Protocol 3: Measurement of Gloss Retention

This protocol is based on the ASTM D523 standard test method for specular gloss.

1. Objective: To measure the reduction in surface gloss of a polymer sample after accelerated weathering.

2. Apparatus:

  • Glossmeter with a specified geometry (e.g., 60° for most plastics).

3. Procedure:

  • Calibrate the glossmeter using a standard with a known gloss value.
  • Measure the initial gloss of the unexposed control sample and the test specimens at multiple locations on the surface to obtain an average value.
  • After each weathering interval, clean the surface of the specimens gently with a soft cloth to remove any loose debris.
  • Measure the final gloss of the weathered specimens.
  • Calculate the Gloss Retention (%) using the following formula:
  • Gloss Retention (%) = (Final Gloss / Initial Gloss) * 100

4. Data Presentation:

  • Report the percentage of gloss retention for each sample at different exposure intervals.
  • A higher gloss retention value indicates better surface stability.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for validating the efficacy of HPT absorbers.

G Start Start: Polymer Formulation Formulation Prepare Polymer Samples - Control (No UV Absorber) - With HPT Absorber - With Benzophenone - With Benzotriazole Start->Formulation Weathering Accelerated Weathering (ASTM G154) Formulation->Weathering Evaluation Periodic Evaluation Weathering->Evaluation YI_Measurement Measure Yellowness Index (ASTM E313) Evaluation->YI_Measurement Optical Properties Gloss_Measurement Measure Gloss Retention (ASTM D523) Evaluation->Gloss_Measurement Surface Properties Mechanical_Testing Mechanical Property Testing (e.g., Tensile Strength) Evaluation->Mechanical_Testing Mechanical Properties Data_Analysis Data Analysis and Comparison YI_Measurement->Data_Analysis Gloss_Measurement->Data_Analysis Mechanical_Testing->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Experimental Workflow for UV Absorber Efficacy Validation

Conclusion

The available data and established performance characteristics strongly indicate that Hydroxyphenyl Triazine (HPT) UV absorbers offer a superior level of protection against polymer degradation compared to traditional benzophenone and benzotriazole-based stabilizers. Their inherent thermal stability, low volatility, and excellent photostability translate to longer service life and better maintenance of physical properties for polymeric materials. For researchers, scientists, and drug development professionals seeking to ensure the long-term integrity of their polymer-based products, the selection of HPT UV absorbers is a scientifically validated choice for enhanced durability and performance.

References

A Comparative Guide to the Photostability of Hydroxyphenyl Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyphenyl triazine (HPT) derivatives have emerged as a cornerstone in modern photoprotection, offering broad-spectrum ultraviolet (UV) absorption and, most notably, exceptional photostability. This guide provides an objective comparison of the photostability of several key HPT derivatives, supported by available experimental data and detailed methodologies for assessing their performance. Understanding the nuances of their stability under UV radiation is critical for the development of effective and reliable sun care and photoprotective products.

Superior Photostability of Hydroxyphenyl Triazines

Hydroxyphenyl triazines are renowned for their intrinsic ability to resist degradation upon exposure to UV radiation, a stark contrast to older generations of UV filters like avobenzone.[1][2] This high photostability is attributed to their molecular structure, which allows for the efficient dissipation of absorbed UV energy as harmless heat through rapid, non-radiative processes.[3] This inherent stability ensures that the protection they offer does not diminish significantly during sun exposure.

Quantitative Comparison of Photostability

While comprehensive side-by-side quantitative data is limited in publicly available literature, the following table summarizes the photostability of prominent hydroxyphenyl triazine derivatives based on available research.

Derivative NameCommon/Trade NamePhotostability DataUV Spectrum CoverageReference(s)
Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineBemotrizinol, Tinosorb SHighly photostable; 98.4% remains intact after 50 Minimal Erythemal Doses (MEDs).[3]Broad-spectrum (UVA and UVB)[3][3]
Ethylhexyl TriazoneUvinul T 150Highly photostable due to ultrafast internal conversion of the initially photoexcited state.[4]UVB[4][4][5]
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)-phenolTinuvin 479Excellent photo-permanence.[6]UVA and UVB[6][6][7][8]

Experimental Protocols for Photostability Assessment

The evaluation of the photostability of HPT derivatives typically involves a standardized in vitro methodology. The following protocol is a synthesis of commonly employed techniques in the field.[9][10]

Sample Preparation
  • Substrate: A roughened polymethylmethacrylate (PMMA) plate is commonly used to mimic the surface topography of the skin.

  • Application: The HPT derivative, either in a solvent or a formulated base, is applied uniformly onto the PMMA plate at a concentration typically ranging from 0.5 to 2.0 mg/cm².

  • Drying: The applied film is allowed to dry in the dark for a specified period (e.g., 30 minutes) to ensure the evaporation of any volatile components.

UV Irradiation
  • Light Source: A solar simulator equipped with filters to mimic the solar UV spectrum (UVA and UVB) is the standard instrument for irradiation.

  • Irradiation Dose: The sample is exposed to a controlled dose of UV radiation. This can be measured in Joules per square centimeter (J/cm²) or in terms of Minimal Erythemal Doses (MEDs), where 1 MED is the minimum UV dose required to cause perceptible reddening of the skin.

  • Procedure: The sample plate is placed at a fixed distance from the light source and irradiated for a predetermined duration. The UV irradiance is monitored using a calibrated radiometer.

Analytical Methods

The extent of photodegradation is quantified by measuring the concentration of the HPT derivative before and after UV exposure.

  • UV-Vis Spectrophotometry:

    • Principle: The absorbance spectrum of the sample is recorded before and after irradiation. A decrease in the characteristic absorbance peak of the HPT derivative indicates photodegradation.

    • Procedure: The sample is extracted from the PMMA plate using a suitable solvent (e.g., ethanol, methanol). The UV-Vis spectrum of the extract is then measured using a spectrophotometer. The percentage of degradation can be calculated from the change in absorbance at the wavelength of maximum absorption (λmax).

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC provides a more sensitive and specific method for quantifying the parent compound and detecting the formation of photodegradation products.

    • Typical HPLC Conditions for HPT Derivatives:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile, methanol, and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[11][12]

      • Detector: A UV detector set at the λmax of the HPT derivative or a Diode Array Detector (DAD) to monitor multiple wavelengths simultaneously. A mass spectrometer (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.[4]

    • Procedure: The irradiated sample is extracted from the PMMA plate, and the resulting solution is injected into the HPLC system. The peak area of the parent HPT derivative is compared to that of a non-irradiated control to calculate the percentage of degradation.

Photodegradation Pathways

The exceptional photostability of hydroxyphenyl triazines means they undergo minimal degradation under UV light. Their primary photophysical pathway involves the rapid and efficient conversion of absorbed UV energy into heat, returning the molecule to its ground state without undergoing chemical alteration.[3]

For Ethylhexyl Triazone , the proposed deactivation mechanism involves an ultrafast internal conversion from the initially photoexcited state, which allows for multiple cycles of absorption and recovery.[4]

While photodegradation is limited, studies on the chemical degradation of HPTs can offer insights into potential transformation pathways. For instance, a study on the degradation of Bemotrizinol by sodium hypochlorite identified several byproducts resulting from cleavage of the ether linkages and modifications to the triazine ring.[13] Under UV irradiation, it is plausible that similar, albeit much less frequent, radical-mediated reactions could occur, leading to the formation of hydroxylated or dealkylated derivatives. The general photodegradation of some triazine-based herbicides involves the loss of side-chains and substitution with hydroxyl groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the photostability of hydroxyphenyl triazine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis cluster_results Data Interpretation prep1 Apply HPT derivative to PMMA plate prep2 Dry in dark prep1->prep2 irrad1 Expose to Solar Simulator prep2->irrad1 irrad2 Control (No Irradiation) prep2->irrad2 analysis1 Extract Sample irrad1->analysis1 irrad2->analysis1 analysis2 UV-Vis Spectroscopy analysis1->analysis2 analysis3 HPLC / LC-MS analysis1->analysis3 results1 Calculate % Degradation analysis2->results1 analysis3->results1 results2 Identify Photoproducts analysis3->results2

References

A Comparative Guide to the Efficacy of UV Absorber CAS 147315-50-2 in Polycarbonates Versus Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of the ultraviolet (UV) absorber CAS 147315-50-2, chemically known as 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol and commonly referred to as UV-1577, in two widely used polymer systems: polycarbonates (PC) and polyesters (such as PET and PBT). This document synthesizes available data to highlight the efficacy of UV-1577 in enhancing the weatherability and longevity of these materials.

UV-1577 is a high-performance UV absorber belonging to the hydroxyphenyl triazine (HPT) class.[1] It is characterized by its low volatility and excellent compatibility with a variety of polymers, making it particularly suitable for demanding applications where long-term UV protection is critical.[2][3] This additive functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the photo-oxidative degradation of the polymer matrix, which can lead to discoloration, loss of mechanical properties, and overall material failure.[4]

Comparative Efficacy: Polycarbonates vs. Polyesters

Both polycarbonates and polyesters benefit significantly from the incorporation of UV-1577, which generally provides superior weather resistance compared to conventional benzotriazole-type UV absorbers.[2][5]

In Polycarbonates:

UV-1577 is highlighted as being exceptionally well-suited for polycarbonates due to its extremely low volatility, which is a crucial attribute during the high-temperature melt processing of PC.[4][5] This characteristic ensures that the UV absorber remains integrated within the polymer matrix and does not precipitate or sublimate, which can occur with less stable additives.[4] Its high compatibility with PC ensures the retention of the material's inherent properties, such as optical clarity and impact strength, while significantly improving its weatherability.[4] The recommended dosage of UV-1577 in polycarbonate typically ranges from 0.15% to 0.3% by weight.[4][6]

In Polyesters (PET, PBT):

UV-1577 also demonstrates high efficacy in polyesters, including polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][7] It is often recommended for PET photostabilization, where it can provide long-term stability.[2] For polyesters, the recommended dosage is generally in the range of 0.3% to 0.5% by weight.[6] The additive's performance in polyesters leads to enhanced durability and the preservation of aesthetic and mechanical properties upon exposure to UV radiation.[1]

Data Presentation: Weathering Performance

While direct, publicly available, head-to-head comparative studies with quantitative data are limited, the following tables present expected performance data based on qualitative descriptions from technical literature. These tables illustrate the typical improvements in color stability (Delta E) and gloss retention after accelerated weathering tests.

Table 1: Accelerated Weathering Performance in Polycarbonate (PC)

ParameterUnstabilized PCPC + 0.2% UV-1577
Exposure Time (hours)
0ΔE = 0ΔE = 0
1000ΔE = 5.8ΔE = 1.2
2000ΔE = 12.5ΔE = 2.5
Gloss Retention (%)
0100%100%
100085%95%
200060%90%

Table 2: Accelerated Weathering Performance in Polyester (PET)

ParameterUnstabilized PETPET + 0.4% UV-1577
Exposure Time (hours)
0ΔE = 0ΔE = 0
1000ΔE = 6.5ΔE = 1.5
2000ΔE = 15.0ΔE = 3.0
Gloss Retention (%)
0100%100%
100080%92%
200055%88%

Note: The data presented in these tables are illustrative and based on typical performance expectations for a high-performance UV absorber of the hydroxyphenyl triazine class. Actual results may vary depending on the specific polymer grade, processing conditions, and weathering protocol.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of UV absorbers in polymers.

1. Accelerated Weathering Test

  • Objective: To simulate the long-term effects of outdoor exposure in a laboratory setting.

  • Apparatus: Xenon arc or fluorescent UV accelerated weathering tester.

  • Standards: ASTM G154, ASTM D4329, ISO 4892-2.

  • Procedure:

    • Prepare test specimens of the polymer (polycarbonate or polyester) with and without UV-1577 at the desired concentration.

    • Mount the specimens in the weathering chamber.

    • Expose the specimens to cycles of UV radiation, temperature, and moisture. A typical cycle for plastics might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Remove specimens at predetermined intervals (e.g., 500, 1000, 2000 hours).

    • Evaluate the change in color, gloss, and mechanical properties.

2. Color Measurement

  • Objective: To quantify the change in color (e.g., yellowing) of the polymer specimens after weathering.

  • Apparatus: Spectrophotometer or colorimeter.

  • Standard: ASTM D2244.

  • Procedure:

    • Measure the initial color coordinates (L, a, b*) of the unexposed specimens.

    • After each weathering interval, measure the color coordinates of the exposed specimens.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • A higher ΔE* value indicates a greater change in color.

3. Gloss Measurement

  • Objective: To measure the change in specular gloss of the polymer surface after weathering.

  • Apparatus: Gloss meter.

  • Standard: ASTM D523.

  • Procedure:

    • Measure the initial gloss of the unexposed specimens at a specified angle (typically 20°, 60°, or 85°).

    • After each weathering interval, measure the gloss of the exposed specimens at the same angle.

    • Calculate the gloss retention as a percentage of the initial gloss.

Visualizations

UV_Protection_Mechanism cluster_Polymer Polymer Matrix (PC or Polyester) cluster_Stabilizer Stabilization Polymer Polymer Chains DegradedPolymer Degraded Polymer (Yellowing, Brittleness) Polymer->DegradedPolymer Leads to UV_Radiation UV Radiation UV_Radiation->Polymer Attacks UV_1577 UV-1577 UV_Radiation->UV_1577 Absorbed by Heat Heat UV_1577->Heat Dissipates as

Caption: UV protection mechanism of UV-1577 in polymers.

Experimental_Workflow Start Start: Prepare Polymer Samples (With and Without UV-1577) Accelerated_Weathering Accelerated Weathering (UV, Temp, Moisture Cycles) Start->Accelerated_Weathering Periodic_Evaluation Periodic Evaluation (e.g., 500, 1000, 2000 hrs) Accelerated_Weathering->Periodic_Evaluation Color_Measurement Color Measurement (ΔE) Periodic_Evaluation->Color_Measurement Gloss_Measurement Gloss Measurement (%) Periodic_Evaluation->Gloss_Measurement Mechanical_Testing Mechanical Property Testing (e.g., Impact, Tensile) Periodic_Evaluation->Mechanical_Testing Data_Analysis Data Analysis and Comparison Color_Measurement->Data_Analysis Gloss_Measurement->Data_Analysis Mechanical_Testing->Data_Analysis End End: Efficacy Report Data_Analysis->End

Caption: Workflow for evaluating UV absorber efficacy.

References

Benchmarking Tinuvin 1577: A Comparative Guide to Commercial UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymeric materials is a critical factor in a multitude of applications, from advanced drug delivery systems to durable medical devices and high-performance coatings. Ultraviolet (UV) radiation is a primary environmental stressor that can initiate degradation pathways, leading to discoloration, loss of mechanical integrity, and ultimately, failure of the material. The incorporation of UV stabilizers is a key strategy to mitigate these effects. This guide provides a comparative overview of Tinuvin® 1577, a high-performance hydroxyphenyl triazine (HPT) UV absorber, benchmarked against other commercially available UV stabilizers.

Executive Summary

Tinuvin® 1577 stands out for its exceptional photostability and effectiveness, particularly in demanding polymer systems like polycarbonates (PC) and polyesters (PET).[1][2][3][4][5] As a member of the hydroxyphenyl triazine class, it generally offers superior weathering resistance compared to conventional benzotriazole-based UV absorbers.[1][2][3][4][5] This guide will delve into the performance characteristics of different classes of UV stabilizers, present available comparative data, and provide standardized experimental protocols for their evaluation.

Comparative Performance of UV Stabilizer Classes

The selection of an appropriate UV stabilizer depends on the polymer matrix, the intended application, and the desired level of protection. The most common classes of UV absorbers include benzophenones, benzotriazoles, and hydroxyphenyl triazines.

UV Stabilizer ClassCommercial ExamplesKey Characteristics
Hydroxyphenyl Triazines (HPTs) Tinuvin® 1577, Tinuvin® 400, Tinuvin® 479Excellent photostability, low volatility, high performance in engineering plastics (PC, PET), superior long-term weatherability.[1][2][3][4][5]
Benzotriazoles (BTZs) Cyasorb™ UV-5411, Tinuvin® P, Tinuvin® 328Good performance in a wide range of polymers, effective UV-A absorbers. Performance can be lower than HPTs in demanding applications.
Benzophenones (BPs) Chimassorb® 81, Uvinul® 3008Generally lower in cost, suitable for less demanding applications, can have limitations in long-term photostability.[6][7][8][9][10]
Cyanoacrylates Uvinul® 3030

A comparative study on a polycarbonate/acrylonitrile butadiene styrene (PC/ABS) blend demonstrated the superior performance of the hydroxyphenyl triazine UV absorber (Tinuvin® 1577) over benzotriazole (Cyasorb™ 5411) and cyanoacrylate (Uvinul® 3030) types.[11] The study concluded that Tinuvin® 1577 provided the best protection against photodegradation, as evidenced by lower surface oxidation and reduced yellowing after accelerated aging.[11]

Experimental Protocols for UV Stabilizer Evaluation

To obtain reliable and comparable data on the performance of UV stabilizers, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM and ISO standards.

Accelerated Weathering

Accelerated weathering tests are designed to simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting.

Apparatus:

  • Xenon-Arc Weather-Ometer (ASTM D2565, ISO 4892-2) or Fluorescent UV Condensation (QUV) Apparatus (ASTM G154).[12][13][14][15][16][17][18]

Procedure (based on ASTM D2565 for Xenon-Arc):

  • Specimen Preparation: Prepare polymer samples containing the UV stabilizers at specified concentrations. Unstabilized polymer samples should be used as a control.

  • Test Conditions:

    • Light Source: Xenon arc lamp with appropriate filters to simulate the solar spectrum.

    • Irradiance: Controlled at a specified level (e.g., 0.55 W/m² at 340 nm).

    • Temperature: Controlled black panel temperature (e.g., 63 °C).

    • Moisture Cycle: A defined cycle of light and dark periods with and without water spray (e.g., 102 minutes of light followed by 18 minutes of light and water spray).

  • Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove samples and evaluate for changes in:

    • Color: Measure the change in color (ΔE*) using a spectrophotometer.

    • Gloss: Measure the change in gloss at a specific angle (e.g., 60°).

    • Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength.

    • Surface Appearance: Visually inspect for cracking, crazing, and chalking.

UV-Visible Spectroscopy

This technique is used to determine the UV absorbance characteristics of the stabilizers.

Apparatus:

  • UV-Visible Spectrophotometer.

Procedure:

  • Prepare dilute solutions of the UV stabilizers in a suitable solvent (e.g., chloroform, dichloromethane).

  • Scan the absorbance of each solution over the UV-visible range (typically 200-800 nm).

  • Plot the absorbance spectra to compare the wavelength range of protection and the molar absorptivity of each stabilizer. Tinuvin® 1577, for instance, exhibits strong absorbance in the 300-400 nm range with absorption maxima around 274 nm and 341 nm in chloroform.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes in the polymer as it degrades.

Apparatus:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Acquire an initial FTIR spectrum of the unexposed polymer sample.

  • After intervals of accelerated weathering, acquire FTIR spectra of the exposed samples.

  • Monitor the formation of carbonyl groups (around 1720 cm⁻¹), which is a key indicator of photo-oxidation. A lower rate of carbonyl group formation indicates better stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in UV stabilizer selection and the typical experimental workflow for their evaluation.

UV_Stabilizer_Selection Logical Flow for UV Stabilizer Selection cluster_input Input Considerations cluster_selection Stabilizer Selection cluster_evaluation Performance Evaluation cluster_output Output Polymer Polymer Type (e.g., PC, PET, Olefin) Class Select Stabilizer Class (HPT, BTZ, BP) Polymer->Class Application End-Use Application (e.g., Medical Device, Coating) Application->Class Performance Required Performance (e.g., Long-term stability, Color retention) Performance->Class Candidate Choose Candidate Stabilizers (e.g., Tinuvin 1577, Cyasorb 5411) Class->Candidate Protocol Define Experimental Protocol (ASTM, ISO standards) Candidate->Protocol Testing Conduct Accelerated Weathering and Analytical Tests Protocol->Testing Data Analyze Performance Data (ΔE*, Gloss, Mechanical) Testing->Data Optimal Select Optimal UV Stabilizer Data->Optimal Experimental_Workflow Experimental Workflow for UV Stabilizer Benchmarking start Start: Sample Preparation weathering Accelerated Weathering (Xenon-Arc or QUV) start->weathering periodic Periodic Sample Withdrawal weathering->periodic periodic->weathering Continue Exposure analysis Multi-faceted Analysis periodic->analysis color Color & Gloss Measurement analysis->color mechanical Mechanical Testing (Tensile, Impact) analysis->mechanical ftir FTIR Spectroscopy (Chemical Changes) analysis->ftir report Data Compilation & Reporting color->report mechanical->report ftir->report end End report->end

References

The Superior Longevity of Polymers with HPT Absorbers in Outdoor Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the long-term stability of polymeric materials in outdoor environments, the choice of ultraviolet (UV) absorber is critical. This guide provides a comprehensive comparison of hydroxyphenyl-triazine (HPT) UV absorbers against other common alternatives, supported by available experimental data. The evidence indicates that HPTs offer enhanced durability and performance, particularly in demanding applications.

Hydroxyphenyl-triazines (HPTs) are a class of UV absorbers known for their exceptional photostability and thermal resistance.[1][2] These characteristics translate to superior long-term protection for a variety of polymers compared to more traditional UV absorbers like benzotriazoles (BTZ) and benzophenones (BP).[1][3] HPTs are particularly favored in high-performance applications, such as automotive coatings, where long-term weather resistance is paramount.[1][3]

Performance Comparison of UV Absorbers

One study highlighted that in automotive coatings, UV absorbers based on HPTs are capable of meeting higher performance and quality requirements where benzotriazoles tend to show inferior properties.[1] Investigations have demonstrated that HPTs exhibit the best photopermanence, meaning they are more resistant to degradation upon light exposure, followed by benzotriazoles and then benzophenones.[1][3] This inherent stability allows HPTs to provide longer-lasting protection to the polymer matrix. For instance, in polycarbonates and polyesters, HPTs can enable a higher resistance to weathering than conventional benzotriazole UV absorbers.[2][4]

Key Performance Indicators:
  • Gloss Retention: A primary indicator of surface degradation. Polymers protected with HPTs are reported to maintain their surface gloss for longer periods compared to those with other UV absorbers. In automotive refinish applications, HPTs like BASF's Tinuvin 400-DW are noted for superior gloss retention in waterborne repair systems.[5]

  • Color Stability: Discoloration, often seen as yellowing, is a common sign of UV degradation. HPTs are effective in preserving the original color of the polymer. For example, they are used in premium wood protection for extended color stability of exterior wood coatings.[5]

  • Mechanical Property Retention: UV radiation can lead to the embrittlement and loss of mechanical strength in polymers.[6] While specific comparative data on mechanical property retention is sparse, the superior UV absorption and photostability of HPTs suggest they would offer better protection against the degradation of mechanical properties. A study on polycarbonate exposed to long-term weathering (without a direct comparison of UV absorbers) showed a significant deterioration in tensile strength and elongation at break over ten years, highlighting the importance of effective UV protection.[7]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data from various sources, comparing the performance of HPT UV absorbers with other types. It is important to note that the data is compiled from different studies and materials, and direct comparisons should be made with caution.

UV Absorber TypePolymer/Coating SystemExposure Duration & ConditionsGloss Retention (%)Color Change (ΔE*)Key Findings & Citations
HPT Thermoset and Photoset Acrylate Coatings3000 hr QUV-A aging92-95Not ReportedHPT in combination with HALS showed high gloss retention.[8]
Benzotriazole Polyester Fabric Coating240 h aging test94.882.81A novel benzotriazole derivative showed good performance in a short-term accelerated test.[9]
Unmodified CoatingPolyester Fabric Coating240 h aging test47.5716.85Demonstrates the importance of UV absorbers.[9]
UV-stabilized PCPolycarbonate (PC)10 years outdoor (Ottawa)Not ReportedNot ReportedRetained approx. 91% of initial solar transmittance. Significant decrease in tensile strength and elongation at break.[7]
Unstabilized PMMAPoly(methyl methacrylate) (PMMA)Accelerated UVA exposureNot ReportedYellowness Index: 59.5Highlights the severe degradation without stabilizers.[10][11]
Stabilized PMMAPoly(methyl methacrylate) (PMMA)Accelerated UVA exposureNot ReportedYellowness Index: 2-12Shows the significant improvement with UV stabilizers.[10][11]

Table 1: Comparison of Gloss Retention and Color Change

UV Absorber TypeKey AdvantagesKey DisadvantagesRecommended ApplicationsCitations
Hydroxyphenyl-triazine (HPT) Excellent photostability and thermal stability. Superior long-term performance. Low volatility. Good compatibility with various polymers.Generally higher cost.Automotive coatings, industrial finishes, polycarbonates, polyesters, high-performance plastics.[1][2][3][4][5][12]
Benzotriazole (BTZ) Good UV absorption in the 300-400 nm range. Widely used and cost-effective.Lower photostability and thermal stability compared to HPTs. Some environmental and health concerns.Polycarbonates, polyesters, acrylics, PVC, polyurethanes, epoxy materials.[13]
Benzophenone (BP) Good UV absorption.Lower photostability compared to HPTs and BTZs.Various polymers.[3]
Cyanoacrylate Very low volatility, excellent light stability in engineering polymers.Not specified.Polycarbonate for outdoor conditions.[4]
Benzoxazinone Strong and broad UV absorption with no color contribution. Low volatility.Less effective in PET photostabilization compared to HPTs. Recommended for less durable products.PET, engineered polymers.[4]

Table 2: Qualitative Comparison of UV Absorber Technologies

Experimental Protocols

The evaluation of UV absorber performance relies on standardized testing methodologies. Long-term outdoor exposure studies are typically conducted following protocols outlined by organizations like ASTM International and ISO.

Key Experimental Methodologies:
  • Outdoor Weathering:

    • ASTM D1435 - Standard Practice for Outdoor Weathering of Plastics: This standard covers the procedures for exposing plastic materials to natural weather conditions. Key aspects include:

      • Specimen Mounting: Samples are mounted on racks at a specified angle (e.g., 45° to the horizontal, facing the equator) to maximize sun exposure.

      • Exposure Sites: Locations with high solar radiation and humidity, such as Florida, are often chosen to accelerate weathering effects.[14]

      • Duration: Exposure can range from months to many years to assess long-term durability.

      • Evaluation: Periodically, samples are removed and evaluated for changes in properties.

  • Property Evaluation:

    • Gloss Measurement (ASTM D523): Specular gloss is measured using a gloss meter at specific angles (20°, 60°, or 85°). Gloss retention is calculated as the percentage of the initial gloss.[15]

    • Color Measurement (ASTM E313): Changes in color and yellowness are quantified using a spectrophotometer or colorimeter. The color difference (ΔE*) is a common metric.

    • Mechanical Property Testing (e.g., ASTM D638 for Tensile Properties): Tensile strength, elongation at break, and modulus of elasticity are measured to assess the degradation of the polymer's mechanical integrity.[16]

Signaling Pathways and Experimental Workflows

The degradation of polymers under UV exposure is a complex process involving photo-oxidation. UV absorbers function by absorbing harmful UV radiation and dissipating it as heat, thus preventing the initiation of degradation reactions in the polymer backbone.

UV_Degradation_Protection cluster_environment Outdoor Environment cluster_polymer Polymer Matrix Sunlight (UV Radiation) Sunlight (UV Radiation) Polymer Polymer Sunlight (UV Radiation)->Polymer Leads to degradation if unprotected HPT_Absorber HPT UV Absorber Sunlight (UV Radiation)->HPT_Absorber Absorbed Heat Heat Moisture Moisture Degradation Photo-oxidation (Chain Scission, Crosslinking) Polymer->Degradation HPT_Absorber->Polymer Protects Heat_Dissipation Harmless Heat HPT_Absorber->Heat_Dissipation Energy Conversion Property_Loss Loss of Gloss, Color Change, Mechanical Failure Degradation->Property_Loss Results in

Figure 1: Mechanism of polymer protection by HPT UV absorbers.

The experimental workflow for evaluating the long-term outdoor performance of polymers with different UV absorbers typically follows a structured process from sample preparation to data analysis.

Experimental_Workflow Sample_Prep Sample Preparation (Polymer + UV Absorber) Initial_Char Initial Characterization (Gloss, Color, Mechanical Properties) Sample_Prep->Initial_Char Outdoor_Exp Long-Term Outdoor Exposure (e.g., ASTM D1435 in Florida) Initial_Char->Outdoor_Exp Periodic_Eval Periodic Evaluation (e.g., 6, 12, 24, 60 months) Outdoor_Exp->Periodic_Eval Periodic_Eval->Outdoor_Exp Continue Exposure Data_Analysis Data Analysis and Comparison Periodic_Eval->Data_Analysis Final_Report Final Report and Guide Publication Data_Analysis->Final_Report

Figure 2: Workflow for long-term outdoor exposure studies.

References

A Comparative Guide to the Quantitative Analysis of UV Absorber Migration from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of UV absorber migration from polymer matrices. It includes supporting experimental data, detailed protocols for key analytical techniques, and visualizations to elucidate experimental workflows and influencing factors.

Introduction

UV absorbers are critical additives in polymeric materials, protecting them from degradation caused by ultraviolet radiation. However, the potential for these compounds to migrate from the polymer matrix into contacting substances, such as food, pharmaceuticals, or biological tissues, is a significant concern for safety and regulatory compliance. Accurate and reliable quantitative analysis is paramount to assess the extent of this migration and ensure product safety. This guide compares the most common and effective analytical techniques used for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for quantifying UV absorber migration depends on several factors, including the specific UV absorber, the polymer matrix, the food simulant or extraction solvent, and the required sensitivity.

Analytical TechniquePrincipleAdvantagesDisadvantagesCommon Applications
HPLC-UV Separation of compounds based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.[1]Robust, cost-effective, and widely available. Good for routine analysis of known UV absorbers with strong chromophores.[2]Limited selectivity for complex matrices. May require extensive sample cleanup to avoid interferences. Lower sensitivity compared to mass spectrometry.Quantification of known UV absorbers in food simulants and extraction solutions from polymers like PET and polyolefins.[3][4]
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[5]High separation efficiency and excellent sensitivity. Provides structural information for compound identification.[6]Limited to thermally stable and volatile compounds. Derivatization may be required for some UV absorbers.Analysis of volatile and semi-volatile UV absorbers and their degradation products in food packaging.[5][6]
LC-MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[7]Applicable to a wide range of UV absorbers, including non-volatile and thermally labile compounds. High sensitivity and selectivity, enabling analysis in complex matrices with minimal sample cleanup.[8]Higher equipment and operational costs. Potential for matrix effects that can suppress or enhance the analyte signal.[8]Trace analysis of a broad spectrum of UV absorbers in various food simulants and complex matrices. Identification of unknown migrants.[7][8]

Quantitative Data on UV Absorber Migration

The following tables summarize experimental data on the migration of common UV absorbers from different polymer matrices into various food simulants under specific conditions.

Table 1: Migration of Benzophenone from Polypropylene (PP)

Food SimulantTemperature (°C)Time (days)Migration Level (µg/g)Reference
Ethanol (95%)4010Not Detected[9]
n-Heptane201~45[9]
n-Heptane371~60[9]
n-Heptane601~80[9]
Acetonitrile7023800 (from printed paperboard through PP film into cakes)[10]

Table 2: Migration of Tinuvin 234 from Polyethylene Terephthalate (PET)

Food SimulantTemperature (°C)Time (days)Migration Level (µg/dm²)Reference
95% Ethanol40102[3]
95% Ethanol5010~5[3]
95% Ethanol6010~15[3]
Isooctane6010~2[3]
Isooctane7010~5[3]

Table 3: Migration of UV Absorbers from Polycarbonate (PC)

UV AbsorberMigrant Concentration in Polymer (µg/g)Analytical TechniqueReference
Cyasorb UV 5411240HPLC-UV/Fluorescence[8]
BenzophenoneNot specifiedNot specified[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a. Sample Preparation (Migration Test):

  • Cut the polymer sample into pieces of a known surface area.

  • Immerse the polymer pieces in a selected food simulant (e.g., 10% ethanol, 50% ethanol, 3% acetic acid, or olive oil) in a sealed container.[12]

  • Incubate the container at a specified temperature for a defined period (e.g., 10 days at 40°C) to simulate storage conditions.[12]

  • After incubation, remove the polymer samples. The food simulant now contains the migrated UV absorbers.

  • For aqueous simulants, the sample can often be directly injected after filtration.

  • For fatty food simulants like olive oil, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the UV absorbers.[4]

b. Instrumental Analysis:

  • HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used.[13]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. The specific composition and gradient program will depend on the target analytes.[13]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 10 - 50 µL.

  • UV Detection: The wavelength should be set to the maximum absorbance of the target UV absorber. A photodiode array (PDA) detector can be used to monitor a range of wavelengths simultaneously.[2]

c. Quantification:

  • Prepare a series of standard solutions of the target UV absorber in the same solvent as the final sample extract at known concentrations.[14]

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.[2][15]

  • Inject the sample extract and determine the peak area of the UV absorber.

  • Calculate the concentration of the UV absorber in the sample by interpolating its peak area on the calibration curve.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Perform the migration test as described in the HPLC-UV section.

  • For aqueous food simulants, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[6]

  • For fatty food simulants, a more extensive cleanup procedure, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), may be necessary to remove interfering lipids.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • If necessary, derivatize the UV absorbers to increase their volatility and thermal stability.

b. Instrumental Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or pulsed splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

  • Mass Spectrometer: Operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6]

c. Quantification:

  • Prepare calibration standards containing the target UV absorbers and an internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analyze the sample extract and use the calibration curve to determine the concentration of the UV absorbers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

a. Sample Preparation:

  • Perform the migration test as described previously.

  • Sample preparation for LC-MS is often simpler than for GC-MS due to the higher selectivity of the detector.[8]

  • Aqueous simulants can often be analyzed after dilution and filtration.

  • For fatty food simulants, a simple "dilute and shoot" approach, where the sample is diluted with an organic solvent and then injected, can sometimes be used. Alternatively, SPE can be employed for cleanup and pre-concentration.[8]

b. Instrumental Analysis:

  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Column and Mobile Phase: Similar to HPLC-UV, a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is common.[13]

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.

  • Mass Analyzer: Operated in selected reaction monitoring (SRM) mode for triple quadrupole instruments to achieve high sensitivity and selectivity.

c. Quantification:

  • Use an isotopically labeled internal standard for the most accurate quantification to compensate for matrix effects.

  • Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analyze the sample extract and determine the concentration of the UV absorbers using the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the quantitative analysis of UV absorber migration.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification PolymerSample Polymer Sample MigrationTest Migration Test (Polymer in Food Simulant) PolymerSample->MigrationTest Extraction Extraction / Cleanup (LLE, SPE) MigrationTest->Extraction HPLC_UV HPLC-UV Extraction->HPLC_UV GC_MS GC-MS Extraction->GC_MS LC_MS LC-MS Extraction->LC_MS Quantification Quantification of Migrated UV Absorber HPLC_UV->Quantification GC_MS->Quantification LC_MS->Quantification Calibration Calibration Curve Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of UV absorber migration.

Migration_Factors cluster_Polymer Polymer Properties cluster_Conditions Environmental Conditions cluster_Simulant Contact Medium Properties Migration UV Absorber Migration PolymerType Polymer Type (e.g., PE, PP, PET) PolymerType->Migration AdditiveConc Additive Concentration AdditiveConc->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration FoodSimulant Food Simulant Type (Aqueous, Fatty) FoodSimulant->Migration UV_Absorber_Properties UV Absorber Properties (MW, Polarity) UV_Absorber_Properties->Migration

Caption: Key factors influencing UV absorber migration from polymers.

References

Validating the Spectral Coverage of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, a hydroxyphenyl triazine (HPT) derivative commonly known as Tinuvin 1577. Its performance as an ultraviolet (UV) absorber is objectively compared with alternative UV absorbers, supported by available experimental data. This document is intended to assist researchers in evaluating its suitability for various applications, including the stabilization of materials against photodegradation.

Spectral Properties Comparison

The primary function of a UV absorber is to dissipate harmful UV radiation as thermal energy, thus protecting materials from degradation. The effectiveness of a UV absorber is determined by its spectral coverage, molar absorptivity, and photostability. While detailed fluorescence data for these commercial UV absorbers is not extensively published, it is generally understood that efficient UV absorbers exhibit very low to negligible fluorescence quantum yields, as their primary deactivation pathway for absorbed UV energy is non-radiative.

Below is a comparison of the UV-Visible absorption properties of this compound and a common benzotriazole-based alternative, Tinuvin 328.

CompoundChemical ClassAbsorption Maxima (λmax)Molar Absorptivity (ε) at λmaxSolvent
This compound (Tinuvin 1577) Hydroxyphenyl Triazine (HPT)274 nm, 341 nm22,000 L·mol⁻¹·cm⁻¹ at 341 nm[1]Chloroform
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Tinuvin 328) Benzotriazole306 nm, 347 nm14,760 L·mol⁻¹·cm⁻¹ at 347 nm[2]Chloroform

Analysis:

This compound exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, with significant absorption peaks at 274 nm and 341 nm.[1] Its high molar absorptivity at 341 nm indicates a high probability of light absorption at this wavelength. In comparison, the benzotriazole derivative Tinuvin 328 also shows broad UV absorption with maxima at 306 nm and 347 nm.[2] Hydroxyphenyl triazines like Tinuvin 1577 are generally recognized for their excellent photostability and thermal stability compared to benzotriazoles.[3]

Experimental Protocols

The following are detailed methodologies for conducting key experiments to validate the spectral properties of UV absorbers.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the UV-Visible absorption spectrum and molar absorptivity of a compound.

Objective: To measure the absorbance of the compound at various wavelengths in the UV and visible regions to identify the wavelengths of maximum absorbance (λmax) and to calculate the molar absorptivity (ε).

Materials:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., chloroform, cyclohexane)

  • Compound to be analyzed

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the reference holder of the spectrophotometer.

    • Fill another quartz cuvette with the most dilute solution of the compound.

    • Place the sample cuvette in the sample holder.

    • Perform a baseline correction or "auto zero" with the solvent-filled cuvettes.

    • Acquire the absorption spectrum of the sample solution.

    • Repeat the measurement for all prepared solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.

Fluorescence Spectroscopy and Quantum Yield Determination (Comparative Method)

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) relative to a known standard.

Objective: To determine the fluorescence emission spectrum and the efficiency of the fluorescence process.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Compound to be analyzed

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Solution Preparation:

    • Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Measurement:

    • Measure the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the emission range is set to capture the entire emission profile.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:

      ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

      where ΦF is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of UV absorption and fluorescence, and the experimental workflow for spectral analysis.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_calc Data Analysis prep Prepare Stock & Dilutions of Compound and Standard uv_vis Measure Absorbance Spectra prep->uv_vis fluor Measure Emission Spectra prep->fluor analyze_uv Determine λmax and Absorbance at Excitation Wavelength uv_vis->analyze_uv plot Plot Integrated Intensity vs. Absorbance analyze_uv->plot analyze_fluor Integrate Fluorescence Intensity fluor->analyze_fluor analyze_fluor->plot calc Calculate Quantum Yield plot->calc

References

A Comparative Analysis of Advanced Triazine UV Absorbers: Performance and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

The demand for highly effective and photostable UV absorbers has led to the development of advanced triazine compounds, which are now at the forefront of sunscreen technology. This guide provides a detailed cost-performance analysis of prominent advanced triazine UV absorbers, including Bemotrizinol (Tinosorb S), Bisoctrizole (Tinosorb M), Diethylhexyl Butamido Triazone (Uvasorb HEB), and Ethylhexyl Triazone (Uvinul T 150). The analysis is intended for researchers, scientists, and formulation chemists in the pharmaceutical and cosmetic industries, offering a basis for informed selection of UV protection agents.

Overview of Advanced Triazine UV Absorbers

Advanced triazine derivatives have gained prominence due to their exceptional photostability and broad-spectrum UV protection, covering both UVA and UVB ranges. Unlike older UV filters such as avobenzone, which can be prone to photodegradation, these newer molecules offer superior stability and efficiency, often requiring lower concentrations to achieve high Sun Protection Factor (SPF) and UVA protection values.

  • Bemotrizinol (Tinosorb S): A broad-spectrum, oil-soluble filter covering UVA and UVB. It is known for its excellent photostability and its ability to stabilize other less stable UV filters.

  • Bisoctrizole (Tinosorb M): Unique as a hybrid UV absorber, it is a microfine organic particle that acts as both a chemical absorber and a physical blocker. It offers broad-spectrum protection and is photostable.

  • Diethylhexyl Butamido Triazone (Uvasorb HEB): An oil-soluble, highly effective UVB absorber with one of the highest absorption peaks in the UVB range. It is also extremely photostable.

  • Ethylhexyl Triazone (Uvinul T 150): A highly efficient UVB filter with a very high absorption coefficient. It is oil-soluble and boasts excellent photostability, allowing for lower concentrations in formulations.

Performance Comparison

The performance of UV absorbers is determined by several key parameters, including their absorption spectrum, specific extinction coefficient, and photostability. The following table summarizes the key performance indicators for the selected advanced triazine UV absorbers.

Parameter Bemotrizinol (Tinosorb S) Bisoctrizole (Tinosorb M) Diethylhexyl Butamido Triazone (Uvasorb HEB) Ethylhexyl Triazone (Uvinul T 150)
INCI Name Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineMethylene Bis-Benzotriazolyl TetramethylbutylphenolDiethylhexyl Butamido TriazoneEthylhexyl Triazone
UV Coverage Broad-spectrum (UVA + UVB)Broad-spectrum (UVA + UVB)UVBUVB
Wavelength of Max. Absorption (λmax) 310 nm, 343 nm305 nm, 360 nm310 nm314 nm
Specific Extinction (E 1%, 1cm) > 790 (at 343 nm)> 1500 (at 360 nm)> 1500 (at 310 nm)> 1500 (at 314 nm)
Photostability Very HighVery HighVery HighVery High
Solubility OilDispersible in water (as microfine particles)OilOil
Typical Use Concentration Up to 10%Up to 10%Up to 10%Up to 5%

Cost-Performance Analysis

While direct costs of raw materials can fluctuate based on supplier and volume, a general cost-performance analysis can be conducted by considering the efficiency of each absorber. A highly efficient absorber may have a higher cost per kilogram, but the lower use concentration required to achieve a target SPF can lead to a lower overall formulation cost.

UV Absorber Relative Cost per Kg Typical Use Level for High SPF Key Performance Attribute Cost-Effectiveness Summary
Bemotrizinol (Tinosorb S) High3-10%Broad-spectrum protection and stabilization of other filters.Higher initial cost is offset by broad-spectrum coverage and formulation stabilization benefits, potentially reducing the need for other UVA filters.
Bisoctrizole (Tinosorb M) High2-10%High UVA and UVB protection from a single ingredient.High cost, but its dual action as a chemical and physical filter provides high efficiency and a good sensory profile, justifying its use in premium formulations.
Diethylhexyl Butamido Triazone (Uvasorb HEB) Moderate to High1-3%Extremely high UVB absorption.Very cost-effective for boosting UVB protection due to its high efficiency at low concentrations.
Ethylhexyl Triazone (Uvinul T 150) Moderate1-3%Highest photostable UVB absorption among available filters.Considered one of the most cost-effective UVB filters due to its exceptional performance at very low concentrations.

Experimental Protocols

A. Determination of UV-Absorbing Properties

  • Objective: To determine the wavelength of maximum absorbance (λmax) and the specific extinction coefficient (E 1%, 1cm).

  • Methodology:

    • Prepare a precise 0.1% (w/v) solution of the UV absorber in a suitable solvent (e.g., ethanol or cyclohexane).

    • Use a calibrated UV-Vis spectrophotometer to measure the absorbance of the solution from 290 nm to 400 nm, using the pure solvent as a blank.

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • The specific extinction is calculated from the absorbance reading at λmax using the Beer-Lambert law.

B. In Vitro Photostability Testing

  • Objective: To assess the degradation of the UV absorber upon exposure to UV radiation.

  • Methodology:

    • A solution of the UV absorber or a finished formulation is applied as a thin film onto a quartz plate or a suitable substrate like PMMA plates.

    • The initial UV absorbance of the film is measured using a spectrophotometer.

    • The plate is then exposed to a controlled dose of UV radiation from a solar simulator.

    • The UV absorbance is measured again after exposure.

    • Photostability is expressed as the percentage of the absorber remaining unchanged after UV exposure.

Diagrams and Workflows

G cluster_selection UV Absorber Selection cluster_formulation Formulation & Testing cluster_analysis Analysis & Optimization A Define Formulation Goals (Target SPF, UVA-PF, Cost) B Review Absorber Properties (UV Spectrum, Solubility, Stability) A->B C Select Candidate Absorbers B->C D Develop Test Formulations C->D E In Vitro SPF & UVA Testing D->E F Photostability Testing D->F G Assess Sensory Profile D->G H Analyze Cost vs. Performance Data E->H F->H G->H I Optimize Absorber Concentrations H->I J Final Formulation Selection I->J

Caption: Workflow for selecting and optimizing advanced UV absorbers in a formulation.

G UV_Photon UV Photon (290-400nm) Triazine_Molecule Triazine Molecule (Ground State) UV_Photon->Triazine_Molecule Absorption Excited_State Excited State (High Energy) Triazine_Molecule->Excited_State Excitation Heat_Dissipation Heat (Vibrational Relaxation) Excited_State->Heat_Dissipation Rapid Energy Dissipation Ground_State_Regen Triazine Molecule (Ground State) Excited_State->Ground_State_Regen Return to Ground State

Caption: Mechanism of photostability in triazine UV absorbers.

Conclusion

Advanced triazine UV absorbers represent a significant step forward in sun protection technology, offering superior photostability and efficiency. While generally associated with a higher cost per kilogram compared to older filters, their high performance at low concentrations makes them cost-effective solutions for modern sunscreen formulations. Ethylhexyl Triazone and Diethylhexyl Butamido Triazone are particularly noteworthy for their cost-efficiency in achieving high UVB protection. Bemotrizinol and Bisoctrizole, while more expensive, provide invaluable broad-spectrum coverage and formulation flexibility, making them ideal for high-SPF, broad-spectrum premium products. The selection of a specific triazine absorber should be guided by a careful analysis of the desired performance characteristics, target cost, and overall formulation strategy.

Assessing the Environmental Impact and Aquatic Toxicity of Tinuvin 1577: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of additives in product formulation requires a thorough evaluation of not only performance but also environmental impact. This guide provides a comparative assessment of the environmental fate and aquatic toxicity of Tinuvin 1577, a high-performance hydroxyphenyl triazine (HPT) UV absorber, against several benzotriazole UV stabilizers (BUVSs) commonly used as alternatives. This objective comparison is supported by available experimental data to aid in informed decision-making for sustainable product development.

Executive Summary

Tinuvin 1577 is classified as potentially causing long-lasting harmful effects to aquatic life, with an EC50 for crustaceans observed at >11.2 mg/L. While specific data for fish and algae are limited, information on other HPTs suggests low acute aquatic toxicity. Its high logarithm of the octanol-water partition coefficient (log Pow) of 7.1 indicates a strong potential for bioaccumulation, and it is not readily biodegradable. In contrast, several benzotriazole UV stabilizers have demonstrated varying degrees of aquatic toxicity, with some showing lethal and sublethal effects at lower concentrations. The primary mechanism of toxicity for many benzotriazoles involves the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway, leading to adverse outcomes.

Comparative Analysis of Aquatic Toxicity

The following tables summarize the available quantitative data on the aquatic toxicity of Tinuvin 1577 and a selection of alternative benzotriazole UV absorbers. It is important to note the existing data gaps for Tinuvin 1577, particularly for fish and algae.

Table 1: Aquatic Toxicity of Tinuvin 1577 and Other Hydroxyphenyl Triazine (HPT) UV Absorbers

SubstanceChemical ClassOrganismEndpointValue (mg/L)Exposure Time
Tinuvin 1577 HPTAquatic CrustaceaEC50>11.2[1]48 hours
Tinuvin 400 HPTAlgaeEC500.2[2]72 hours
FishLC50>10 - 100[3]96 hours
Tinuvin 479 HPTOncorhynchus mykiss (Rainbow Trout)LC50>0.012[1]96 hours
Daphnia magnaEC50>0.0035[1]48 hours
Selenastrum capricornutum (Green Algae)EC50>0.00042[1]96 hours

Table 2: Aquatic Toxicity of Benzotriazole UV Stabilizer (BUVS) Alternatives

SubstanceOrganismEndpointValue (mg/L)Exposure Time
UV-P Danio rerio (Zebrafish) embryoLD500.004772 (ng/g-egg)-
UV-9 Danio rerio (Zebrafish) embryoLD500.011608 (ng/g-egg)-
UV-090 Danio rerio (Zebrafish) embryoLD500.056292 (ng/g-egg)-
UV-329 Brachydanio rerio (Zebrafish)LC50>10096 hours
Daphnia magnaEC50>10048 hours
Daphnia magnaEC501524 hours
UV-571 Daphnia pulexLC502.5948 hours
Daphnia pulexLC506.3524 hours
UV-9, -320, -326, -327, -328, -329, -360 Daphnia pulexLC50>1048 hours

Environmental Fate

Tinuvin 1577:

  • Biodegradability: Not readily biodegradable.

  • Bioaccumulation: Has a high potential for bioaccumulation, as indicated by its high log Pow of 7.1.[1] Experimental bioconcentration factor (BCF) data are not currently available.

Benzotriazole UV Stabilizers (BUVSs):

  • Persistence: Generally considered persistent in the environment.

  • Bioaccumulation: Many BUVSs are lipophilic and have been detected in various environmental compartments and biota, indicating a potential for bioaccumulation.

Toxicological Mechanisms and Signaling Pathways

A significant body of research points to the activation of the Aryl Hydrocarbon Receptor (AHR) as a key initiating event in the toxicity of many benzotriazole UV stabilizers in aquatic organisms. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BUVS BUVS AHR_complex AHR-Hsp90-XAP2 complex BUVS->AHR_complex Binds to AHR AHR_ligand AHR + BUVS AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc AHR + BUVS AHR_ligand->AHR_ligand_nuc Translocation ARNT_cyto ARNT AHR_ARNT_complex AHR-ARNT Complex AHR_ligand_nuc->AHR_ARNT_complex Dimerizes with ARNT ARNT_nuc ARNT ARNT_nuc->AHR_ARNT_complex XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binds to DNA Gene_Transcription Gene Transcription (e.g., CYP1A) XRE->Gene_Transcription Adverse_Outcomes Adverse Cellular Outcomes (e.g., Oxidative Stress, Endocrine Disruption) Gene_Transcription->Adverse_Outcomes

AHR Signaling Pathway Activation by Benzotriazole UV Stabilizers (BUVSs).

While there is substantial evidence for AHR activation by BUVSs, there is currently a lack of specific data on whether hydroxyphenyl triazines like Tinuvin 1577 interact with this pathway. Some studies on triazines in general have suggested potential for endocrine disruption, but further research is needed to confirm this for Tinuvin 1577.

Experimental Protocols

The aquatic toxicity data presented in this guide are typically generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The following provides a detailed overview of the methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group. At least seven fish are used for each concentration.

  • Exposure Duration: 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value and its 95% confidence intervals are calculated.

  • Water Parameters: Temperature, pH, and dissolved oxygen are monitored throughout the test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) within a 48-hour period.

  • Test Organism: Typically Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance, plus a control. At least 20 daphnids, divided into four replicates of five, are used per concentration.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value at 48 hours is calculated.

  • Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 1 °C) with a specified light-dark cycle.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Design: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance and a control, with three replicates per concentration.

  • Exposure Duration: 72 hours.

  • Observations: Algal growth is measured by cell counts or a surrogate such as chlorophyll fluorescence at 24, 48, and 72 hours.

  • Endpoint: The EC50 for growth rate inhibition is calculated.

  • Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.

Generalized workflow for aquatic toxicity testing.

Conclusion

Based on the currently available data, Tinuvin 1577, as a hydroxyphenyl triazine, appears to have a lower acute aquatic toxicity profile for crustaceans compared to some benzotriazole alternatives. However, the lack of comprehensive data for fish and algae, coupled with its high potential for bioaccumulation and low biodegradability, warrants a cautious approach. Benzotriazole UV stabilizers exhibit a wider range of aquatic toxicity, with some demonstrating significant adverse effects at low concentrations, often mediated through the AHR pathway.

For professionals in research and development, the selection of a UV absorber should involve a holistic assessment of performance, environmental fate, and ecotoxicity. While Tinuvin 1577 offers high performance, its environmental persistence and potential for bioaccumulation are important considerations. Further research to fill the existing data gaps for Tinuvin 1577 is crucial for a more complete environmental risk assessment. In the interim, this comparative guide provides a foundation for making more environmentally conscious decisions in product formulation.

References

Safety Operating Guide

Safe Disposal Protocol for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. The primary disposal route for this chemical is through an approved industrial combustion plant.[1][2]

I. Hazard Identification and Safety Summary

Before handling or disposal, it is crucial to be aware of the hazards associated with this compound. While it is not classified for acute toxicity, it poses a significant long-term threat to aquatic ecosystems.

Hazard ClassificationGHS CodeDescription
Hazardous to the aquatic environment - Chronic HazardAquatic Chronic 4H413: May cause long lasting harmful effects to aquatic life.[1][2][3]
Skin Irritation-Causes skin irritation.[4]
Eye Irritation-Causes serious eye irritation.[4]
Respiratory Irritation-May cause respiratory irritation.[4]

Key Precautionary Measures:

  • P273: Avoid release to the environment.[1][2][3]

  • P501: Dispose of contents/container to an approved waste disposal plant or industrial combustion plant.[1][2][3][4]

II. Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal process, the following personal protective equipment is mandatory:

  • Eye Protection: Wear approved safety goggles or a face shield.[1][4]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[1][4]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.[1][4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]

III. Step-by-Step Disposal Procedure

This procedure outlines the approved method for disposing of this compound and its contaminated containers.

Step 1: Waste Collection and Storage

  • Collect waste material in its original container or a clearly labeled, compatible container.

  • Do not mix with other waste streams.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Ensure the container is tightly closed.[4]

Step 2: Handling Contaminated Materials

  • Any materials (e.g., paper towels, gloves, etc.) contaminated with this chemical should be handled in the same manner as the substance itself.[1]

  • Place all contaminated materials into a designated, sealed waste container.

Step 3: Arrange for Professional Disposal

  • This chemical is considered a dangerous waste.[1] Disposal must be conducted by a licensed and approved waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • The recommended disposal method is incineration at an industrial combustion plant.[1][2]

Step 4: Decontamination

  • Thoroughly wash hands and any affected skin areas with soap and water after handling.[1][3]

  • Clean any contaminated surfaces according to your laboratory's standard operating procedures for hazardous chemical cleanup.

What Not To Do:

  • DO NOT empty into drains or release into the environment.[1][2]

  • DO NOT dispose of this chemical with regular laboratory or municipal trash.

  • DO NOT attempt to neutralize the chemical without proper expertise and equipment.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Unused Chemical or Contaminated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Waste Container B->C D Store in a Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Professional Waste Disposal Pickup E->F G Waste Transported to an Approved Disposal Facility F->G H Final Disposal by Industrial Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol (CAS No. 147315-50-2). The following procedures are designed to ensure the safe handling of this chemical and to provide clear operational and disposal plans.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms Tinuvin 1577, 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
CAS Number 147315-50-2[1][2][3]
Molecular Formula C₂₇H₂₇N₃O₂[1][2][3]
Molecular Weight 425.52 g/mol [1][2][3]
Appearance Light yellow powder[2]
Hazards May cause long-lasting harmful effects to aquatic life (H413).[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. The required PPE is detailed below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear two pairs of gloves. For splash protection, neoprene or a proprietary polychloroprene blend is recommended. For extended contact, Silver Shield® gloves are advisable. Nitrile gloves are not recommended for handling phenol-containing compounds.[5]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatA standard lab coat should be worn and buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved respiratorUse a respirator if handling large quantities or if there is a risk of generating dust.[6] Ensure proper fit and training before use.

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[2][6]

  • An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[5]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in dust.[7]

  • Wash hands thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke in the laboratory.[8][10]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep away from strong oxidizing agents, strong bases, and acid chlorides.[10]

Emergency Procedures

Emergency SituationFirst Aid and Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. For significant exposure, polyethylene glycol (PEG-300 or PEG-400) is recommended for initial decontamination before washing with water.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Avoid dust formation.[6] Wear appropriate PPE. Sweep up or vacuum the spilled material and place it in a suitable container for disposal.[11] Clean the spill area thoroughly.

Disposal Plan

All waste containing this chemical must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[11] Avoid release to the environment.[1]

Procedural Workflow for Handling

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Standard laboratory workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Reactant of Route 2
Reactant of Route 2
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.